molecular formula C6H9N3 B3024374 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 871792-61-9

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B3024374
CAS No.: 871792-61-9
M. Wt: 123.16 g/mol
InChI Key: KFOAQYYCEAGMEF-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-7-4-6-5(1)3-8-9-6/h3,7H,1-2,4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOAQYYCEAGMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871792-61-9
Record name 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
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Foundational & Exploratory

synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Executive Summary

The this compound core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of potent and selective therapeutic agents, particularly in oncology and immunology. Its rigid, bicyclic structure provides a three-dimensional framework that is ideal for precise presentation of functional groups into biological targets. This guide offers a comprehensive overview of the principal synthetic strategies for constructing this valuable heterocyclic system. We will delve into the mechanistic underpinnings of a robust and widely adopted synthetic route commencing from a piperidone precursor, detailing the causal logic behind experimental choices and providing field-proven protocols. The discussion is tailored for researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.

Introduction: The Strategic Importance of the Pyrazolopyridine Scaffold

The fusion of a pyrazole ring with a piperidine nucleus creates the tetrahydropyrazolopyridine system, a scaffold that has garnered significant attention in drug discovery. Pyrazole moieties are renowned for their ability to act as bioisosteres for amides and other functional groups, engaging in crucial hydrogen bonding interactions within enzyme active sites.[1][2] The saturated piperidine portion of the molecule imparts a desirable three-dimensional character, which can be critical for optimizing binding affinity and improving pharmacokinetic properties compared to planar aromatic systems.[3][4]

Derivatives of the this compound core have been investigated as potent inhibitors of various protein kinases, pantothenate synthetase in Mycobacterium tuberculosis, and other key biological targets.[5][6] The successful synthesis of this core is therefore a critical first step in the exploration of new chemical space for novel therapeutics. The primary synthetic challenge lies in the regioselective construction of the pyrazole ring fused to the piperidine core. The strategy detailed herein addresses this challenge through a logical sequence of transformations starting from a readily available piperidone derivative.

Primary Synthetic Strategy: Cyclocondensation from a Piperidone Precursor

The most reliable and versatile approach to the this compound core begins with a protected 4-piperidone derivative. This strategy is predicated on converting the C3-C4-C5 fragment of the piperidone into a 1,3-dielectrophilic system, which can then undergo a classical cyclocondensation reaction with a hydrazine derivative to form the pyrazole ring.[7]

The overall workflow can be visualized as a three-stage process:

  • Activation of the 4-Piperidone Core: Introduction of a reactive functional group adjacent to the ketone to create an enaminone or a similar reactive intermediate.

  • Heterocyclization: Annulation of the pyrazole ring via reaction with a hydrazine source.

  • Deprotection (if necessary): Removal of the piperidine nitrogen protecting group to yield the final scaffold, ready for further diversification.

Synthesis_Workflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Heterocyclization cluster_2 Stage 3: Deprotection Start N-Boc-4-piperidone Intermediate1 Enaminone Intermediate Start->Intermediate1 DMF-DMA Toluene, Reflux Intermediate2 Boc-Protected Pyrazolopyridine Intermediate1->Intermediate2 Hydrazine Hydrate (or R-NHNH2) Acetic Acid, Reflux FinalProduct 4,5,6,7-tetrahydro-1H- pyrazolo[3,4-c]pyridine Intermediate2->FinalProduct HCl in EtOAc or TFA Room Temperature

Fig. 1: General workflow for the synthesis of the target scaffold.
Mechanistic Rationale and Experimental Choices

Stage 1: Activation via Enaminone Formation

The synthesis commences with a commercially available and stable starting material, N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone). The Boc group serves as an effective protecting group for the piperidine nitrogen, preventing unwanted side reactions and allowing for clean, high-yielding transformations.

The key activation step involves the reaction of N-Boc-4-piperidone with a formylating agent such as dimethylformamide dimethyl acetal (DMF-DMA). This is a crucial transformation. The ketone's α-position is deprotonated under the reaction conditions, and the resulting enolate attacks the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol and dimethylamine generates a highly reactive enaminone intermediate (tert-butyl 4-((dimethylamino)methylene)-3-oxo-1-piperidinecarboxylate). This intermediate now possesses the requisite 1,3-dielectrophilic character necessary for the subsequent pyrazole synthesis. The choice of DMF-DMA is strategic; it is a powerful and efficient reagent for this type of transformation, and the byproducts are volatile, simplifying purification.

Stage 2: Pyrazole Ring Annulation

With the activated enaminone in hand, the core heterocyclization is achieved by reacting it with a hydrazine derivative.[8] The reaction mechanism proceeds via two key steps:

  • Initial Attack: The more nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon (the more electrophilic site) of the enaminone.

  • Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto the enamine carbon, with the concomitant elimination of the dimethylamine leaving group. Tautomerization of the resulting dihydropyrazole intermediate yields the stable, aromatic pyrazole ring.

The choice of hydrazine source dictates the substitution on the pyrazole nitrogen. Using hydrazine hydrate (H₂NNH₂·H₂O) results in the N-unsubstituted pyrazole (1H-pyrazolo), while using a substituted hydrazine like methylhydrazine (CH₃NHNH₂) will yield the corresponding N1-substituted isomer (e.g., 1-methyl-pyrazolo). Acetic acid is often used as the solvent and a mild acid catalyst for this cyclocondensation step, facilitating both the initial condensation and the final dehydration/aromatization.

Stage 3: N-Deprotection

The final step is the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring. This is typically accomplished under acidic conditions. A solution of hydrogen chloride (HCl) in an organic solvent like ethyl acetate or 1,4-dioxane is highly effective.[9] Alternatively, trifluoroacetic acid (TFA) can be used. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to release the stable tert-butyl cation (which forms isobutylene) and carbon dioxide, yielding the desired product as a hydrochloride salt. This salt form often improves the compound's stability and crystallinity.

Experimental Protocols & Data

Summary of a Representative Synthesis

The following table summarizes the key steps, reagents, and typical outcomes for the synthesis of the title compound.

StepReactionKey ReagentsConditionsTypical Yield (%)
1 Enaminone FormationN-Boc-4-piperidone, DMF-DMAToluene, 110-120 °C85-95%
2 Pyrazole CyclizationEnaminone, MethylhydrazineAcetic Acid, 110-120 °C70-80%
3 Boc DeprotectionBoc-Protected Intermediate, HClEthyl Acetate, 25 °C~95% (as HCl salt)
Detailed Step-by-Step Protocol

This protocol describes the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, a representative example of the scaffold.

Step 1: Synthesis of tert-butyl 4-((dimethylamino)methylene)-3-oxo-1-piperidinecarboxylate

  • To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in toluene (100 mL), add dimethylformamide dimethyl acetal (DMF-DMA) (11.9 g, 100.4 mmol).

  • Heat the reaction mixture to reflux (approx. 115 °C) and stir for 16 hours, monitoring the reaction by TLC or LCMS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure to yield the crude enaminone intermediate as a viscous oil or solid. This material is often used directly in the next step without further purification.

Step 2: Synthesis of tert-butyl 1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

  • Dissolve the crude enaminone from Step 1 in glacial acetic acid (100 mL).

  • Add methylhydrazine (2.54 g, 55.2 mmol) dropwise to the solution at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 115 °C) and stir for 4-6 hours until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto ice water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-protected pyrazolopyridine as a solid.

Step 3: Synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

  • Dissolve the purified Boc-protected intermediate (e.g., 7.4 g, 31.4 mmol) in ethyl acetate (20 mL).[9]

  • To this stirred solution, add a 3 M solution of HCl in ethyl acetate (40 mL).[9]

  • Stir the mixture at room temperature for 16 hours. A precipitate will typically form.[9]

  • Collect the solid product by filtration, wash with a small amount of cold ethyl acetate or diethyl ether, and dry under vacuum to yield the final product as its hydrochloride salt. The yield for this deprotection step is typically high, often around 28% for the unoptimized reaction sequence.[9]

  • The final product can be confirmed by LCMS, which should show a mass corresponding to [M+H]⁺ at approximately m/z 138.1.[9]

Detailed_Synthesis cluster_reagents Reagents & Solvents cluster_process Synthetic Process cluster_products Intermediates & Final Product BocPip N-Boc-4-piperidone Step1 Step 1: Reflux in Toluene BocPip->Step1 DMFDMA DMF-DMA DMFDMA->Step1 Toluene Toluene Toluene->Step1 MeNHNH2 Methylhydrazine Step2 Step 2: Reflux in Acetic Acid MeNHNH2->Step2 AcOH Acetic Acid AcOH->Step2 HCl_EA HCl in EtOAc Step3 Step 3: Stir at RT HCl_EA->Step3 Enaminone Enaminone Intermediate Step1->Enaminone BocProduct Boc-Protected Product Step2->BocProduct FinalProduct Final Product (HCl Salt) Step3->FinalProduct Enaminone->Step2 BocProduct->Step3

Sources

An In-depth Technical Guide to the Structure Elucidation of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the definitive structure elucidation of the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a narrative built on the principles of scientific integrity, experimental causality, and authoritative validation. We will move beyond simple procedural lists to explain the strategic choices behind the analytical workflow, ensuring a self-validating and robust structural assignment.

Foundational Strategy: Synthesis and Preliminary Characterization

The journey to structural confirmation begins with the synthesis of the target molecule. The this compound scaffold is accessible through various synthetic strategies, often involving multi-component reactions or cyclocondensation pathways.[3][4] A common approach involves the reaction of a substituted hydrazine with a suitable piperidine-based precursor containing β-ketoester or equivalent functionality.[1][5]

Once synthesized, a preliminary characterization is essential to confirm the presence of the desired molecular framework before proceeding to more complex analyses.

Experimental Protocol: Infrared (IR) Spectroscopy
  • Objective: To identify key functional groups and confirm the presence of the heterocyclic core.

  • Methodology:

    • Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

    • Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

    • Process the data to identify characteristic absorption bands.

  • Expected Observations:

    • N-H Stretching: Look for one or two bands in the 3400-3100 cm⁻¹ region, characteristic of the pyrazole and piperidine N-H groups. The exact position and shape can indicate the extent of hydrogen bonding.

    • C-H Stretching: Aliphatic C-H stretching from the tetrahydropyridine ring will appear just below 3000 cm⁻¹. Aromatic C-H stretching (if substituents are present) appears above 3000 cm⁻¹.

    • C=N and C=C Stretching: Vibrations from the pyrazole ring are expected in the 1650-1500 cm⁻¹ region.[6]

    • N-H Bending: Look for bands in the 1650-1550 cm⁻¹ region.

This initial IR spectrum serves as a rapid quality control check, confirming the presence of the expected functional groups and providing early evidence for the successful synthesis.[7]

Unambiguous Molecular Formula: The Role of Mass Spectrometry

The cornerstone of structure elucidation is the determination of the exact molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.[6][8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the exact mass and confirm the molecular formula of the compound.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[8]

    • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion. ESI is well-suited for polar, nitrogen-containing heterocycles.[8]

    • Analysis: Analyze the sample on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Data Acquisition: Acquire the spectrum in full scan mode and use the instrument's software to calculate the exact mass of the [M+H]⁺ ion.

  • Data Interpretation:

    • The molecular formula for the parent this compound is C₆H₉N₃.

    • The expected exact mass for the protonated molecule [C₆H₁₀N₃]⁺ is 124.0875. An observed mass within a narrow tolerance (typically < 5 ppm) provides high confidence in the elemental composition.[9]

Tandem Mass Spectrometry (MS/MS) for Structural Insight

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. The fragmentation pattern provides clues about the connectivity of the molecule. For pyrazolopyridine derivatives, characteristic losses can include the elimination of HCN, N₂, and fragments from the saturated ring.[10][11][12]

The Definitive Map: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[3][13][14]

One-Dimensional NMR: ¹H and ¹³C Spectra
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their electronic environment.

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity Integration Carbon (¹³C) Expected Chemical Shift (ppm)
Pyrazole NH 12.0 - 13.0 (broad)Singlet1HC3a130 - 140
C3-H 7.0 - 7.5Singlet1HC7a135 - 145
Piperidine NH 1.5 - 3.5 (broad)Singlet1HC3125 - 135
C4-H3.5 - 4.0Triplet2HC440 - 50
C7-H2.8 - 3.2Triplet2HC740 - 50
C6-H1.8 - 2.2Multiplet2HC620 - 30

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and substitution. The use of deuterated solvents like DMSO-d₆ or CDCl₃ is standard.[6][15]

Experimental Protocol: 1D and 2D NMR
  • Objective: To assign all proton and carbon signals and confirm the molecular skeleton.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). Expect to see correlations between C4-H₂ ↔ C6-H₂ (via C5, which is a quaternary carbon in the related [4,3-c] isomer, but here we expect to see correlations to the C6 protons) and C6-H₂ ↔ C7-H₂.

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached. It allows for the unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular framework. It shows correlations between protons and carbons that are separated by 2-3 bonds. This allows for the connection of molecular fragments across quaternary carbons and heteroatoms.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, emphasizing the integration of data from multiple techniques.

Elucidation_Workflow cluster_synthesis Synthesis & Purity cluster_analysis Spectroscopic & Spectrometric Analysis cluster_nmr_details NMR Strategy cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR HRMS HRMS (Molecular Formula) Purification->HRMS NMR NMR Spectroscopy (Connectivity) Purification->NMR Structure Proposed Structure HRMS->Structure H1_C13 1D: ¹H & ¹³C (Initial Fingerprint) NMR->H1_C13 COSY 2D: COSY (¹H-¹H Correlations) H1_C13->COSY HSQC 2D: HSQC (¹H-¹³C Direct) COSY->HSQC HMBC 2D: HMBC (¹H-¹³C Long-Range) HSQC->HMBC HMBC->Structure XRay X-Ray Crystallography (Absolute Structure) Structure->XRay Optional/ Definitive

Caption: A workflow for the systematic structure elucidation of novel heterocyclic compounds.

Key HMBC Correlations for Confirmation

The HMBC spectrum is critical for distinguishing the [3,4-c] isomer from other possible isomers like [4,3-c]. Key expected correlations are:

  • C3-HC3a and C7a : This confirms the position of the single proton on the pyrazole ring and its proximity to the bridgehead carbons.

  • C4-H₂C3a and C6 : Connects the piperidine ring to the pyrazole core at the correct junction.

  • C7-H₂C7a and C6 : Confirms the other junction point of the fused ring system.

Caption: Key 2- and 3-bond HMBC correlations for this compound.

Absolute Confirmation: Single Crystal X-Ray Crystallography

When a definitive, solid-state structure is required, or in cases of ambiguity, single-crystal X-ray crystallography is the ultimate arbiter. This technique provides the precise spatial arrangement of atoms, bond lengths, and bond angles, leaving no doubt as to the compound's identity and conformation.[6][16][17][18][19]

Experimental Protocol: X-Ray Crystallography
  • Objective: To obtain an unambiguous, three-dimensional structure of the molecule.

  • Methodology:

    • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to a focused beam of X-rays.

    • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate a final, high-resolution crystal structure.[16]

  • Outcome: A detailed 3D model of the molecule, confirming the connectivity of the pyrazolo[3,4-c]pyridine core and revealing the conformation of the tetrahydropyridine ring (e.g., half-chair).[16]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the workflow outlined in this guide—from initial synthesis and preliminary IR analysis to definitive molecular formula determination by HRMS and detailed connectivity mapping with a suite of NMR experiments—researchers can achieve an unambiguous and self-validated structural assignment. For absolute confirmation, particularly for novel derivatives or when stereochemistry is a factor, single-crystal X-ray crystallography provides the final, incontrovertible proof. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing research and development in the chemical and pharmaceutical sciences.

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  • ResearchGate. Crystal structure of 3,6,6-trimethyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-aminium chloride and its monohydrate. Available at: [Link]

  • Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide dimethylformamide solvate, C26H16Br4N4O4S. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1305-1308. Available at: [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the core of various biologically active compounds. Its physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately its efficacy and safety as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing both predicted data and established experimental methodologies for their determination. The causality behind the selection of these properties and the protocols for their measurement are explained to provide a self-validating framework for researchers. This guide is intended to be a valuable resource for scientists engaged in the design and development of novel therapeutics based on the pyrazolopyridine scaffold.

Introduction: The Strategic Importance of Physicochemical Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties. For a molecule like this compound, which serves as a foundational structure for various therapeutic agents, a thorough understanding of its intrinsic physical and chemical characteristics is paramount. These properties govern how the molecule interacts with the biological environment, dictating its solubility in physiological fluids, its ability to cross cellular membranes, and its metabolic stability.

This guide delves into the key physicochemical parameters of this compound, providing a rationale for their importance in drug development and detailing the methodologies for their assessment. By presenting a combination of computational predictions and standardized experimental protocols, this document aims to equip researchers with the necessary knowledge to effectively evaluate and optimize derivatives of this promising scaffold.

Molecular Structure and Core Properties

The foundational characteristics of a molecule provide the basis for understanding its behavior.

Chemical Structure:

Caption: 2D structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

Table 1: Core Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Exact Mass 123.079647300 Da
Topological Polar Surface Area (TPSA) 40.7 Ų

Expertise & Experience Insight: The Topological Polar Surface Area (TPSA) is a crucial descriptor for predicting drug transport properties. A TPSA value of 40.7 Ų suggests that this compound has good potential for oral bioavailability, as molecules with a TPSA of less than 140 Ų are generally considered to have favorable membrane permeability.

Synthesis and Characterization

A synthesis for the N-methylated analog, 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, has been described starting from tert-butyl 1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate.[2] The deprotection is achieved using HCl in ethyl acetate.[2]

Characterization: Upon synthesis, confirmation of the structure of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. Spectroscopic data for the hydrochloride salt is available.[3]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Key Physicochemical Properties and Their Determination

The following sections detail the critical physicochemical properties of this compound and provide standardized protocols for their experimental determination. In the absence of specific experimental data for the parent compound, predicted values are provided alongside the methodologies.

Melting Point

Importance in Drug Development: The melting point is a fundamental physical property that provides an indication of the purity and stability of a solid compound. It is also a critical parameter in formulation development, influencing dissolution rate and manufacturing processes.

Predicted Data: Due to the lack of experimental data, the melting point of the free base is not available.

Experimental Protocol: Melting Point Determination (OECD TG 102)

The determination of the melting point or melting range is conducted according to the OECD Guideline for the Testing of Chemicals, TG 102. This guideline describes several methods, with the capillary method being the most common.

G cluster_0 Sample Preparation cluster_1 Apparatus Setup cluster_2 Measurement prep Finely powder the dry sample pack Pack into a capillary tube to a height of 2-4 mm prep->pack insert Insert the capillary tube pack->insert apparatus Use a calibrated melting point apparatus apparatus->insert heat_fast Heat rapidly to ~10°C below expected MP insert->heat_fast heat_slow Decrease heating rate to 1-2°C/min heat_fast->heat_slow observe Record temperature at which melting begins and ends heat_slow->observe

Caption: Workflow for Melting Point Determination via the Capillary Method.

Causality and Trustworthiness: This step-by-step protocol ensures accuracy and reproducibility. The slow heating rate near the melting point is crucial for allowing thermal equilibrium to be established between the sample and the heating block, leading to a precise determination. The use of a calibrated apparatus provides a traceable and trustworthy measurement.

Aqueous Solubility

Importance in Drug Development: Aqueous solubility is a critical factor for drug absorption and bioavailability. A compound must have sufficient solubility in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development.

Predicted Data: Specific experimental data for the aqueous solubility of this compound is not available. However, the hydrochloride salt form is expected to have higher water solubility.[4]

Experimental Protocol: Aqueous Solubility Determination (OECD TG 105)

The flask method, as described in OECD Guideline 105, is suitable for determining the aqueous solubility of compounds.

G cluster_0 Equilibration cluster_1 Phase Separation cluster_2 Quantification add_sample Add excess compound to water equilibrate Stir at a constant temperature (e.g., 25°C or 37°C) for 24-48h to reach equilibrium add_sample->equilibrate separate Separate solid from the aqueous phase (centrifugation/filtration) equilibrate->separate analyze Determine the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV) separate->analyze

Caption: Workflow for Aqueous Solubility Determination via the Flask Method.

Expertise & Experience Insight: The choice of buffer (e.g., phosphate-buffered saline at pH 7.4) is critical to mimic physiological conditions. It is also essential to ensure that true equilibrium has been reached, which can be verified by taking samples at different time points until the concentration plateaus.

Ionization Constant (pKa)

Importance in Drug Development: The pKa value determines the extent of ionization of a compound at a given pH. This is crucial as the ionization state affects a molecule's solubility, permeability, and binding to its biological target. For this compound, the basic nitrogen atoms will be protonated at physiological pH, influencing its properties.

Predicted Data: A predicted pKa value for a similar compound, 4,5,6,7-tetrahydro-3-methyl-1H-pyrazolo[4,3-c]pyridine, is 15.67 ± 0.20.[5] However, this is likely for the acidic proton on the pyrazole ring. The basic pKa of the pyridine nitrogen is expected to be in the range of 5-9. For pyridine itself, the pKa of the conjugate acid is 5.25.[6]

Experimental Protocol: pKa Determination (OECD TG 112)

Potentiometric titration is a common and reliable method for pKa determination, as outlined in OECD Guideline 112.

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis dissolve Dissolve a known amount of the compound in water or a co-solvent system titrate Titrate with a standardized acid (e.g., HCl) while monitoring the pH dissolve->titrate plot Plot pH vs. volume of titrant titrate->plot determine_pka Determine the pKa from the midpoint of the titration curve plot->determine_pka

Caption: Workflow for pKa Determination via Potentiometric Titration.

Causality and Trustworthiness: The use of a co-solvent may be necessary for compounds with low water solubility. The pKa is then determined by extrapolation to 0% co-solvent. The accuracy of this method relies on the precise measurement of pH and the volume of titrant, as well as the accurate determination of the compound's concentration.

Lipophilicity (LogP)

Importance in Drug Development: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a measure of a compound's affinity for a non-polar environment. It is a key determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for toxicity.

Predicted Data: The predicted XLogP3-AA value for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is -0.3.[7] This negative value suggests that the compound is more hydrophilic than lipophilic.

Experimental Protocol: LogP Determination (Shake-Flask Method, OECD TG 107)

The shake-flask method is the traditional and most widely recognized method for the experimental determination of LogP.

G cluster_0 Partitioning cluster_1 Phase Separation cluster_2 Quantification & Calculation dissolve Dissolve the compound in a pre-saturated mixture of n-octanol and water shake Shake the mixture until equilibrium is reached dissolve->shake separate Separate the n-octanol and aqueous phases by centrifugation shake->separate analyze Determine the concentration of the compound in each phase (e.g., by HPLC-UV) separate->analyze calculate Calculate LogP = log([Compound]octanol / [Compound]water) analyze->calculate

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Expertise & Experience Insight: It is crucial to use high-purity n-octanol and water, and to pre-saturate each solvent with the other to ensure accurate results. The pH of the aqueous phase should be controlled, especially for ionizable compounds, as the measured value will be the distribution coefficient (LogD) rather than the true partition coefficient (LogP) if the compound is ionized.

Conclusion: A Framework for Informed Drug Design

The physicochemical properties of this compound are fundamental to its potential as a successful drug scaffold. This guide has provided a comprehensive overview of the key properties, their importance in drug development, and standardized methodologies for their determination. While experimental data for the parent compound is limited, the provided computational predictions offer a valuable starting point for researchers. The detailed experimental protocols, grounded in internationally recognized OECD guidelines, provide a robust framework for generating reliable and reproducible data. By systematically evaluating and understanding these physicochemical properties, researchers can make more informed decisions in the design and optimization of novel therapeutics based on the this compound core, ultimately increasing the probability of success in the challenging landscape of drug discovery.

References

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The Ascendant Scaffold: A Technical Guide to the Discovery and Development of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, synthetic tractability, and ability to engage with a diverse range of biological targets have positioned it as a cornerstone for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising class of compounds. We will delve into the strategic considerations behind synthetic route selection, explore the nuanced structure-activity relationships that govern target engagement, and present detailed protocols for the synthesis and evaluation of these potent molecules.

Introduction: The Strategic Value of the Tetrahydropyrazolopyridine Core

The confluence of a saturated piperidine ring and an aromatic pyrazole system endows the this compound scaffold with a compelling set of physicochemical properties. The non-planar nature of the tetrahydro-pyridine portion allows for the exploration of three-dimensional space within a biological target's binding site, often leading to enhanced potency and selectivity compared to flat, aromatic systems. Furthermore, the pyrazole moiety, a well-established purine bioisostere, is adept at forming key hydrogen bond interactions within the ATP-binding pockets of kinases and other enzymes.[1] This inherent versatility has led to the successful development of derivatives targeting a spectrum of diseases, from cancer and inflammation to neurodegenerative disorders.

This guide will focus on the practical aspects of working with this scaffold, providing not just a recitation of facts, but an experiential perspective on why certain synthetic and analytical paths are chosen over others. We will explore its application in the development of inhibitors for three key enzyme families: Phosphodiesterases (PDEs), Receptor-Interacting Protein 1 (RIP1) Kinase, and Proviral Integration site for Moloney murine leukemia virus (PIM) Kinases.

Synthetic Strategies: Building the Core and its Analogs

The construction of the this compound core can be approached through several strategic pathways. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Multi-Component Reactions: An Efficient Assembly

Multi-component reactions (MCRs) offer an elegant and atom-economical approach to the rapid assembly of complex molecular architectures. A pseudo-six-component reaction has been effectively employed for the synthesis of tetrahydropyrazolopyridine derivatives.[2][3] This strategy involves the condensation of an aryl aldehyde, hydrazine hydrate, ethyl acetoacetate, and a source of ammonia, such as urea.[2][3]

Rationale: The power of this MCR lies in its convergence. Multiple bonds are formed in a single pot, significantly reducing the number of synthetic steps, purification requirements, and overall cost. The use of a catalyst, such as a Schiff base complex, can enhance the reaction efficiency and yield.[2][3]

Experimental Protocol: General Procedure for Pseudo-Six-Component Synthesis of Tetrahydropyrazolopyridines [2]

  • To a 25 mL round-bottomed flask equipped with a reflux condenser, add hydrazine hydrate (2 mmol, 0.064 g), ethyl acetoacetate (2 mmol, 0.26 g), an appropriate aryl aldehyde (1 mmol), and urea (3 mmol, 0.18 g).

  • Add a few drops of water to the mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with warm ethanol (10 mL) to separate it from the catalyst.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Regioselective Synthesis of 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines

For the synthesis of derivatives with specific functionalities, such as the 7-oxo-tetrahydropyrazolopyridines that have shown promise as RIP1 kinase inhibitors, a more controlled, stepwise approach is often necessary. A regioselective route has been developed based on the condensation of a 1,3-diketone precursor with a substituted hydrazine.[4]

Rationale: This method provides excellent control over the regiochemistry of the pyrazole ring formation, which is crucial for establishing the desired structure-activity relationships. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, allows for the selective functionalization of the tetrahydropyridine nitrogen.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester [4]

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone (18.2 g) and [(4-methoxyphenyl)hydrazinylidene]ethyl chloroacetate (30.8 g) in ethyl acetate (360 mL) in a suitable reaction vessel.

  • Base Addition: Add diisopropylethylamine (19.4 g) to the reaction mixture with stirring.

  • Heating: Heat the reaction mixture to 85-95 °C and maintain stirring for 20 hours.

  • Work-up:

    • Cool the reaction mixture to 15-25 °C and filter.

    • Slowly add trifluoroacetic acid (35 mL) dropwise to the filtrate and continue stirring at the same temperature for 2 hours.

    • Quench the reaction with a 10% aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic phases sequentially with 10% aqueous sodium bicarbonate and 15% brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried solution and concentrate under vacuum at 45-55 °C to yield a yellow solid.

    • Dissolve the solid in 150 mL of ethyl acetate, heat to 75-85 °C with stirring for 1 hour until completely dissolved.

    • Cool the solution to 0-5 °C and stir for 2 hours.

    • Filter the resulting precipitate and wash with pre-cooled ethyl acetate.

    • Dry the final product under vacuum at 45-55 °C for 8-12 hours.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the this compound scaffold is evident in the diverse range of biological targets it can be engineered to inhibit. Below, we explore its application in three key areas of drug discovery.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a family of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDE isoforms, particularly PDE4, has been pursued as a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

High-throughput screening identified 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine as a novel PDE4 inhibitor.[5] Subsequent SAR studies led to the development of analogs with significantly improved potency.[5][6]

Structure-Activity Relationship Insights:

  • Lactam Moiety: The 7-oxo functionality is a critical determinant for PDE inhibitory activity.

  • Triazole Fusion: Fusing the lactam moiety into a triazolo ring to form a 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-α]pyridine system can improve both potency and physical properties.[6]

  • 3-Position Substitution: Substitution at the 3-position of the tricyclic system with a 2-thienyl group led to a potent PDE4 inhibitor, tofimilast.[6]

Data Presentation: SAR of Pyrazolopyridine-based PDE4 Inhibitors

CompoundR1R2R3PDE4 IC50 (µM)
11 4-FluorophenylPhenylEthyl>10
22 (CP-220,629) 4-FluorophenylCyclopentylEthyl0.44[5]
Tofimilast (19) 4-Fluorophenyl-2-ThienylPotent[6]

Note: The table is a representative summary. For detailed structures and a complete dataset, please refer to the cited literature.

Receptor-Interacting Protein 1 (RIP1) Kinase Inhibition

RIP1 kinase is a key mediator of necroptosis, a form of programmed cell death that is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases. Inhibition of RIP1 kinase is therefore a promising therapeutic strategy for these conditions.

The 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold has been successfully exploited to develop potent, orally available, and brain-penetrating RIP1 kinase inhibitors.[3][7][8]

Signaling Pathway and Mechanism of Action:

RIP1_Signaling

Structure-Activity Relationship Insights:

  • Core Structure Optimization: The 7-oxo-pyrazolo[3,4-c]pyridine core was identified as a key pharmacophore.

  • Substituent Exploration: Structure-based drug design (SBDD) was utilized to explore appropriate substituents to enhance potency and pharmacokinetic properties, leading to the discovery of highly potent and brain-penetrating inhibitors.[3][8]

PIM Kinase Inhibition

The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation. Their overexpression is associated with various cancers, making them attractive targets for anti-cancer drug discovery.[9][10]

The 1H-pyrazolo[3,4-c]pyridine (6-azaindazole) scaffold has been identified as a promising core for the development of pan-Pim kinase inhibitors.[4]

Signaling Pathway and Mechanism of Action:

PIM_Signaling

Structure-Activity Relationship Insights:

  • Scaffold Hopping: The 1H-pyrazolo[3,4-c]pyridine core was identified through a scaffold hopping strategy from an initial hit.[4]

  • Fragment and Structure-Based Design: A combination of fragment-based and structure-based drug design led to the identification of derivatives with picomolar biochemical potency against all three PIM isoforms.[4]

Conclusion and Future Perspectives

The this compound scaffold has unequivocally demonstrated its value as a versatile and fruitful starting point for the discovery of novel, potent, and selective modulators of a range of biologically important targets. The synthetic methodologies outlined in this guide provide a robust foundation for the generation of diverse chemical libraries, while the SAR insights offer a roadmap for the rational design of next-generation therapeutics.

Future research in this area will likely focus on the continued exploration of novel substitution patterns to further refine the selectivity and pharmacokinetic profiles of these compounds. The application of advanced computational techniques, such as free energy perturbation (FEP) and machine learning, will undoubtedly accelerate the design-make-test-analyze cycle. As our understanding of the complex signaling networks that underpin human disease continues to grow, the adaptability of the tetrahydropyrazolopyridine scaffold ensures its enduring relevance in the ongoing quest for new medicines.

References

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  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(11), 2189-2195. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(19), 6543. Available from: [Link]

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  • Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. (2018). Molecules, 23(11), 2825. Available from: [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (2022). Chemical Methodologies, 6(8), 571-581. Available from: [Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. (2018). Journal of Medicinal Chemistry, 61(6), 2384-2409. Available from: [Link]

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The 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core is a bicyclic heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional architecture and versatile substitution patterns have enabled the development of potent and selective modulators for a wide array of biological targets. This technical guide provides an in-depth exploration of the diverse biological activities associated with this scaffold, detailed experimental protocols for assessing these activities, and insights into its synthesis and structure-activity relationships (SAR). This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

The concept of "privileged scaffolds" in drug discovery refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. The this compound scaffold, and its isomeric counterpart, the [4,3-c] scaffold, exemplify this concept. Their inherent structural features, including a fused pyrazole and a saturated pyridine ring, provide a unique combination of rigidity and conformational flexibility. This allows for the precise spatial orientation of various substituents, facilitating specific interactions with the binding sites of diverse proteins.

This guide will delve into the multifaceted biological landscape of this scaffold, with a particular focus on its applications in oncology, inflammation, infectious diseases, and neurology. We will explore its role as a potent inhibitor of kinases, enzymes, and transporters, providing not only a summary of its activities but also the practical methodologies required to investigate them.

Diverse Biological Activities and Therapeutic Potential

The this compound scaffold has been successfully employed to develop inhibitors for a range of therapeutic targets. The following sections highlight its most significant applications.

Kinase Inhibition in Oncology

Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrazolopyridine scaffold has proven to be an excellent framework for the design of potent and selective kinase inhibitors.

  • c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[1] Its aberrant activation is implicated in numerous tumor types.[1] Derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold have been designed as potent c-Met inhibitors. For instance, compound 8c from one study demonstrated an inhibitory activity of 68 nM against c-Met and showed low micromolar cellular potency in various cancer cell lines.[1] Furthermore, it exhibited over 50-fold selectivity against other tested tyrosine kinases.[1]

  • Dual-specificity Tyrosine Phosphorylation-Regulated Kinases (DYRK1A/1B): These kinases are implicated in neurodevelopment and have emerged as targets in oncology. 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent DYRK1A and DYRK1B inhibitors, with some compounds showing excellent enzymatic and cell proliferation inhibitory activities against colon cancer cells.[2]

  • Tropomyosin Receptor Kinases (TRKs): TRK fusions are oncogenic drivers in a variety of cancers. Pyrazolo[3,4-b]pyridine derivatives have been developed as pan-TRK inhibitors with nanomolar potency.[3]

Modulation of Other Key Enzymes and Transporters

Beyond kinases, the versatility of the scaffold extends to other important enzyme families and membrane transporters.

  • Pendrin (SLC26A4) Inhibition: Pendrin is a transmembrane anion exchanger that is upregulated in inflammatory airway diseases.[4] Tetrahydropyrazolopyridine derivatives have been identified as inhibitors of pendrin, with structure-activity relationship studies establishing the importance of N-phenyl ureas at the tetrahydropyridyl nitrogen for potent inhibition.[4][5]

  • Mycobacterium tuberculosis Pantothenate Synthetase (PS) Inhibition: Pantothenate synthetase is a crucial enzyme for the survival of Mycobacterium tuberculosis. 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and shown to inhibit MTB PS, with some compounds exhibiting low micromolar IC₅₀ values and activity against the bacteria in vitro.[6][7]

  • Phosphodiesterase (PDE) Inhibition: 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines have been discovered as novel inhibitors of human eosinophil phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[8][9]

  • Factor Xa Inhibition: The anticoagulant drug Apixaban features a 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core and is a potent and selective inhibitor of blood coagulation Factor Xa.[10]

Neurological and Anti-inflammatory Applications

The scaffold has also shown promise in targeting proteins involved in neuropathic pain and inflammation.

  • Cannabinoid Receptor 1 (CB1) and TNF-α Inhibition: A series of tetrahydropyrido-pyrazoles have been identified as potent inhibitors of tumor necrosis factor-alpha (TNF-α) and as modulators of the cannabinoid receptor subtype 1 (CB1).[11] One analog, 8a , demonstrated significant antinociceptive efficacy in models of neuropathic pain, highlighting the potential for multi-targeted therapeutic strategies.[11]

Experimental Protocols for Biological Evaluation

A critical component of drug discovery is the availability of robust and reproducible assays. This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of this compound derivatives.

Kinase Inhibition Assays

This assay determines the in vitro potency of a test compound in inhibiting the enzymatic activity of recombinant c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[12]

  • Synthetic peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of diluted c-Met kinase to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for c-Met.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow: Biochemical Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Plate_Setup Add compound, kinase, and substrate/ATP to 384-well plate Compound_Prep->Plate_Setup Enzyme_Prep Dilute recombinant kinase Enzyme_Prep->Plate_Setup Substrate_Prep Prepare substrate/ATP mixture Substrate_Prep->Plate_Setup Incubation Incubate at RT for 60 min Plate_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Depletion Incubate at RT for 40 min Stop_Reaction->Depletion Signal_Generation Add Kinase Detection Reagent Depletion->Signal_Generation Final_Incubation Incubate at RT for 30 min Signal_Generation->Final_Incubation Read_Plate Measure luminescence Final_Incubation->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a typical biochemical kinase inhibition assay.

This assay confirms the on-target activity of a c-Met inhibitor by measuring the phosphorylation status of c-Met in cancer cells.

Materials:

  • c-Met-activated cancer cell line (e.g., MKN45, EBC-1)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (p-cMet) and anti-total c-Met

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Protocol:

  • Cell Treatment: Seed c-Met-activated cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a short duration (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against p-cMet and total c-Met overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-cMet signal to the total c-Met signal to determine the dose-dependent inhibition of c-Met phosphorylation.

Pantothenate Synthetase (PS) Inhibition Assay

This assay measures the inhibition of M. tuberculosis pantothenate synthetase, a key enzyme in the pantothenate biosynthesis pathway.[13]

Materials:

  • Recombinant M. tuberculosis pantothenate synthetase (PanC)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 10% glycerol)

  • Substrates: D-pantoate, β-alanine, and ATP

  • Pyruvate kinase and lactate dehydrogenase (coupling enzymes)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Test compounds in DMSO

  • 96-well UV-transparent plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Step-by-Step Protocol:

  • Assay Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, D-pantoate, β-alanine, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO).

  • Enzyme Addition: Initiate the reaction by adding the PanC enzyme to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals. This decrease corresponds to the oxidation of NADH, which is coupled to the production of ADP by PanC.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Cannabinoid Receptor 1 (CB1) Binding Assay

This radioligand binding assay is used to determine the affinity of test compounds for the CB1 receptor.[1][4]

Materials:

  • Membrane preparations from cells stably expressing human CB1 receptor (e.g., HEK-293)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • Radioligand (e.g., [³H]CP55,940)

  • Non-specific binding control (e.g., unlabeled CP55,940)

  • Test compounds in DMSO

  • 96-well plates

  • Filtration apparatus with glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Step-by-Step Protocol:

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, binding buffer, and radioligand.

    • Non-specific Binding: Membrane preparation, binding buffer, radioligand, and a high concentration of unlabeled ligand.

    • Test Compound: Membrane preparation, binding buffer, radioligand, and test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding inhibited by the test compound at each concentration.

    • Calculate the Ki value (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.

Synthesis of the this compound Scaffold

The synthesis of the tetrahydropyrazolopyridine scaffold can be achieved through various routes. A common approach involves the construction of the pyrazole ring onto a pre-existing piperidine derivative or the formation of the piperidine ring from a pyrazole precursor.

Representative Synthesis of a Substituted Scaffold

The following is a representative synthesis for a substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, which can be adapted for the synthesis of the [3,4-c] isomer and other derivatives.[14]

Step-by-Step Protocol (Example):

  • Starting Material: Begin with a suitable precursor, such as 5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

  • Deprotonation: Treat the precursor with a strong base, such as sodium hydride, in an appropriate solvent like N,N-dimethylformamide (DMF) at a low temperature (e.g., 0°C). This deprotonates the pyrazole nitrogen.

  • Alkylation/Arylation: Add an appropriately substituted benzyl bromide or other electrophile to the reaction mixture. The resulting anion will undergo nucleophilic substitution to introduce the desired substituent at the N-1 position of the pyrazole ring.

  • Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization to yield the desired substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

General Synthetic Scheme

G Precursor Substituted Tetrahydropyrazolopyridine Precursor Anion Anion Precursor->Anion 1. NaH, DMF Product N-Substituted Tetrahydropyrazolopyridine Anion->Product 2. R-X Electrophile R-X (e.g., Benzyl Bromide) Electrophile->Product

Caption: A general scheme for the N-functionalization of the pyrazole ring.

Signaling Pathways Modulated by Pyrazolopyridine Derivatives

Understanding the signaling pathways affected by these compounds is crucial for elucidating their mechanism of action and predicting their therapeutic effects and potential side effects.

The c-Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are integral to cell growth, survival, and motility.[5] Inhibitors based on the pyrazolopyridine scaffold block the kinase activity of c-Met, thereby preventing the phosphorylation of downstream effectors and inhibiting these pro-tumorigenic signals.

c-Met Signaling Pathway

G cluster_downstream Downstream Signaling cluster_cellular Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Phosphorylates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Phosphorylates STAT STAT Pathway cMet->STAT Phosphorylates Pyrazolopyridine 4,5,6,7-Tetrahydro-1H- pyrazolo[3,4-c]pyridine Inhibitor Pyrazolopyridine->cMet Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion STAT->Invasion

Caption: Inhibition of the c-Met signaling pathway by pyrazolopyridine derivatives.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of their substituents.

  • Substituents on the Pyridine Nitrogen: For pendrin inhibitors, the presence of an N-phenyl urea group on the tetrahydropyridine nitrogen was found to be highly privileged, significantly enhancing potency.[5]

  • Substituents on the Pyrazole Ring: In the context of c-Met inhibition, the substituents on the pyrazole ring play a crucial role in interacting with the kinase hinge region and other key residues in the ATP-binding pocket.[11]

  • General Trends: The addition of certain functional groups like -OCH₃, -OH, -C=O, and -NH₂ has been shown to enhance the antiproliferative activity of pyridine derivatives, while bulky groups or halogens can sometimes decrease activity.[15]

Quantitative Data Summary

The following table summarizes the reported biological activities of representative compounds featuring the tetrahydropyrazolopyridine scaffold.

Compound IDTargetAssay TypeIC₅₀/EC₅₀Reference
8c c-MetEnzymatic68 nM[11]
8a CB1BindingIC₅₀ = 49.6 nM[11]
6ac MTB PSEnzymaticIC₅₀ = 21.8 µM[7]
22 PDE4EnzymaticIC₅₀ = 0.44 µM[9]
Apixaban Factor XaEnzymaticPotent (nM range)[10]

Safety and Toxicological Considerations

While the pyrazole moiety is present in several approved drugs, it is essential to evaluate the toxicological profile of any new chemical entity. Acute toxicity tests on some pyrazole derivatives have shown them to be practically non-toxic.[16] However, comprehensive safety and toxicological studies, including genotoxicity, carcinogenicity, and reproductive toxicity, are necessary for any lead compound progressing towards clinical development.[17] The metabolic stability and potential for off-target effects of pyrazolopyridine derivatives should be thoroughly investigated.

Conclusion and Future Directions

The this compound scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. Its synthetic tractability and the ability to modulate a wide range of biological targets make it an attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on:

  • Expanding the Target Space: Exploring the potential of this scaffold against new and emerging biological targets.

  • Improving Selectivity: Fine-tuning the substitution patterns to develop highly selective inhibitors, thereby reducing off-target effects and improving the safety profile.

  • Optimizing Pharmacokinetic Properties: Enhancing the drug-like properties of these compounds, such as oral bioavailability and metabolic stability, to create viable clinical candidates.

  • Multi-target Drug Design: Leveraging the scaffold's ability to interact with multiple targets to design single agents for complex diseases.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to harness the full potential of the this compound scaffold in their quest for the next generation of innovative medicines.

References

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Sources

mechanism of action of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanistic Versatility of the 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Scaffold

Introduction: A Privileged Scaffold in Modern Drug Discovery

The this compound core is a heterocyclic chemical scaffold of significant interest in medicinal chemistry. Its rigid, bicyclic structure, combined with multiple sites for chemical modification, has established it as a "privileged scaffold." This designation is reserved for molecular frameworks that can be derivatized to yield potent and selective ligands for a diverse range of biological targets. The pyrazolopyridine nucleus is structurally analogous to purines, the fundamental building blocks of DNA and RNA, which allows its derivatives to function as bioisosteres that can interact with the binding sites of purine-recognizing enzymes, such as kinases and phosphodiesterases.

This guide provides a detailed exploration of the mechanisms of action unlocked by derivatives of the this compound scaffold. Rather than possessing a single intrinsic mechanism, the core's true power lies in its adaptability. By strategically modifying its substitution patterns, researchers have developed potent inhibitors for distinct and critical targets in inflammatory diseases, cancer, and infectious diseases. We will dissect the molecular interactions, signaling pathways, and experimental methodologies associated with the most prominent mechanisms of action: Phosphodiesterase 4 (PDE4) inhibition, c-Met kinase inhibition, and Mycobacterium tuberculosis Pantothenate Synthetase (PanC) inhibition.

Section 1: Mechanism as a Phosphodiesterase 4 (PDE4) Inhibitor

Derivatives of the this compound scaffold have been identified as potent inhibitors of Phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[1][2]

The Central Role of PDE4 in Inflammation

PDE4 is a crucial enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) into its inactive form, 5'-AMP.[3] In immune and inflammatory cells, such as T-cells, neutrophils, and monocytes, elevated levels of cAMP are associated with a suppressed inflammatory response.[4] This suppression is mediated through the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates transcription factors like cAMP-response element-binding protein (CREB).[5][6] This cascade leads to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, interleukins) and an increase in anti-inflammatory mediators.[6]

By inhibiting PDE4, pyrazolopyridine derivatives prevent the degradation of cAMP, leading to its intracellular accumulation. This sustained elevation of cAMP effectively dampens the inflammatory response, making PDE4 inhibitors a valuable therapeutic strategy for inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD).[5][7]

Signaling Pathway: PDE4 Inhibition

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP 5'-AMP cAMP->AMP Hydrolyzes PKA Protein Kinase A (Inactive) cAMP->PKA Activates PDE4_Inhibitor Pyrazolopyridine Derivative PDE4 PDE4 PDE4_Inhibitor->PDE4 Inhibits PDE4->cAMP PKA_active Protein Kinase A (Active) PKA->PKA_active CREB CREB (Inactive) PKA_active->CREB Phosphorylates pCREB p-CREB (Active) CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Promotes Cytokines Anti-inflammatory Cytokines (e.g., IL-10) ↑ Pro-inflammatory Cytokines (e.g., TNF-α) ↓ Gene_Transcription->Cytokines

Figure 1: Mechanism of PDE4 Inhibition by Pyrazolopyridine Derivatives.
Experimental Protocol: Biochemical PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a homogenous, fluorescence polarization (FP)-based assay for high-throughput screening of PDE4 inhibitors.[8][9]

  • Principle: The assay measures the change in rotational speed of a fluorescently labeled cAMP substrate (cAMP-FAM). When intact, the small cAMP-FAM molecule tumbles rapidly, resulting in low FP. Upon hydrolysis by PDE4, the resulting 5'-AMP-FAM is captured by a binding agent, forming a large, slow-tumbling complex that produces a high FP signal. Inhibitors prevent this change.

  • Materials:

    • Recombinant human PDE4B or PDE4D enzyme.

    • Fluorescein-labeled cAMP (cAMP-FAM).

    • Binding Agent (e.g., phosphate-binding nanoparticles).

    • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

    • Test compounds (dissolved in DMSO).

    • Positive control inhibitor (e.g., Roflumilast).

    • 384-well, low-volume, black assay plates.

  • Methodology:

    • Prepare serial dilutions of test compounds and the positive control in DMSO. Further dilute in Assay Buffer to a 4x final concentration.

    • Add 5 µL of the diluted test compound, control, or vehicle (DMSO in Assay Buffer) to the appropriate wells of the 384-well plate.

    • Add 5 µL of a 4x working solution of PDE4 enzyme in cold Assay Buffer to all wells except negative controls ("no enzyme" wells). Add 5 µL of Assay Buffer to negative control wells.

    • Initiate the enzymatic reaction by adding 10 µL of a 2x cAMP-FAM substrate solution to all wells. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Stop the reaction and develop the signal by adding 10 µL of the Binding Agent solution.

    • Incubate for another 30 minutes at room temperature.

    • Measure fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate percent inhibition relative to high (positive control inhibitor) and low (DMSO vehicle) controls.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Section 2: Mechanism as a c-Met Kinase Inhibitor

While the exact [3,4-c] isomer is noted for PDE4 inhibition, the isomeric 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has proven to be a fertile ground for developing potent inhibitors of the c-Met receptor tyrosine kinase, a critical target in oncology.[10]

The HGF/c-Met Pathway in Cancer

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is activated by its sole ligand, hepatocyte growth factor (HGF).[1][11] The HGF/c-Met signaling axis is crucial for normal cellular processes like embryonic development and tissue regeneration.[2][11] However, its aberrant activation—through receptor overexpression, gene amplification, or mutations—is a key driver in many human cancers.[1][2] Dysregulated c-Met signaling promotes tumor growth, proliferation, survival, invasion, and metastasis, making it an attractive target for cancer therapy.[1][12]

Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation on key tyrosine residues (Tyr1234/1235) in its activation loop.[13] This phosphorylation event fully activates the kinase, which then phosphorylates downstream signaling proteins, activating cascades such as the RAS/MAPK and PI3K/AKT pathways.[13][14] Pyrazolopyridine-based inhibitors are typically ATP-competitive, binding to the kinase domain's ATP pocket and preventing autophosphorylation, thereby shutting down all downstream oncogenic signaling.[10][13]

Signaling Pathway: c-Met Inhibition

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response HGF HGF Ligand cMet_receptor c-Met Receptor HGF->cMet_receptor Binds ADP ADP cMet_receptor->ADP p_cMet p-c-Met (Active) cMet_receptor->p_cMet Autophosphorylation cMet_Inhibitor Pyrazolopyridine Derivative cMet_Inhibitor->cMet_receptor Inhibits (Blocks ATP binding) ATP ATP ATP->cMet_receptor Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) p_cMet->Downstream Activates Response Proliferation Survival Invasion Metastasis Downstream->Response

Figure 2: Mechanism of c-Met Kinase Inhibition.
Experimental Protocol: Cellular c-Met Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the ability of a compound to inhibit HGF-induced c-Met phosphorylation in a cellular context.[10]

  • Principle: Western blotting is used to detect the phosphorylated (active) form of c-Met in cancer cells. A decrease in the phospho-c-Met signal in the presence of the inhibitor indicates target engagement and functional inhibition.

  • Materials:

    • c-Met overexpressing cancer cell line (e.g., MKN-45, EBC-1).

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Recombinant human HGF.

    • Test compounds dissolved in DMSO.

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Methodology:

    • Seed MKN-45 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal receptor activation.

    • Pre-treat the cells with various concentrations of the pyrazolopyridine test compound (or DMSO vehicle) for 2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes at 37°C. A non-stimulated control well should be included.

    • Immediately place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold Lysis Buffer to each well. Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration of the supernatants using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with anti-phospho-c-Met antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with anti-total-c-Met antibody to confirm equal protein loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-c-Met signal to the total c-Met signal for each sample.

    • Observe the dose-dependent decrease in c-Met phosphorylation in compound-treated samples compared to the HGF-stimulated control.

Section 3: Mechanism as a Mycobacterium tuberculosis Pantothenate Synthetase (PanC) Inhibitor

The pyrazolopyridine scaffold has also been explored for developing novel anti-tubercular agents targeting Pantothenate Synthetase (PanC).[15]

PanC: An Essential Enzyme for M. tuberculosis

Pantothenate (Vitamin B5) is a vital precursor for the biosynthesis of Coenzyme A and Acyl Carrier Proteins, which are essential for bacterial survival and pathogenicity.[16][17] The pantothenate biosynthesis pathway is present in bacteria but absent in mammals, who obtain it from their diet. This makes the enzymes in this pathway, including PanC, attractive targets for developing selective antimicrobial drugs.[15][16]

PanC catalyzes the final step in this pathway: the ATP-dependent condensation of D-pantoate and β-alanine to form pantothenate.[16][18] The reaction proceeds via a two-step, "Ping Pong" kinetic mechanism. First, ATP and pantoate bind, forming a tightly-bound pantoyl-adenylate intermediate and releasing pyrophosphate (PPi). Second, β-alanine binds and attacks the intermediate, releasing pantothenate and AMP.[16][17] Inhibitors based on the pyrazolopyridine scaffold can be designed to block this essential enzymatic reaction, thereby halting bacterial growth.

Biochemical Pathway: Pantothenate Synthesis

PanC_Pathway Pantoate Pantoate PanC_enzyme Pantothenate Synthetase (PanC) Pantoate->PanC_enzyme ATP ATP ATP->PanC_enzyme Intermediate [PanC • Pantoyl-AMP] PanC_enzyme->Intermediate Step 1 Inhibitor Pyrazolopyridine Derivative Inhibitor->PanC_enzyme Inhibits PPi Pyrophosphate (PPi) Intermediate->PPi Pantothenate Pantothenate Intermediate->Pantothenate Step 2 AMP AMP Intermediate->AMP Beta_Alanine β-Alanine Beta_Alanine->Intermediate

Sources

Spectroscopic Characterization of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data with field-proven insights from the analysis of related pyrazolopyridine derivatives. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic structure where a pyrazole ring is fused to a tetrahydropyridine ring. This arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint, which can be elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral characteristics is paramount for confirming the synthesis of this molecule and for its further use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the different types of protons in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyrazole N-H12.0 - 13.0Broad Singlet1H
Pyridine N-H4.0 - 5.0Broad Singlet1H
C3-H7.5 - 7.8Singlet1H
C4-H₂3.8 - 4.2Triplet2H
C7-H₂3.0 - 3.4Singlet (broad)2H
C6-H₂2.7 - 3.1Triplet2H

Causality Behind Predicted Chemical Shifts:

  • The pyrazole N-H proton is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, hence its downfield chemical shift.

  • The C3-H proton is on an aromatic-like pyrazole ring and is adjacent to two nitrogen atoms, leading to a downfield shift.

  • The protons on the tetrahydropyridine ring (C4, C6, C7) are in an aliphatic environment, thus appearing more upfield. The protons on carbons adjacent to the nitrogen atom (C4) are expected to be more deshielded than the others.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C3a140 - 145
C7a135 - 140
C3130 - 135
C440 - 45
C740 - 45
C620 - 25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretching (pyrazole & pyridine)3100 - 3400Medium, Broad
C-H Stretching (aliphatic)2850 - 3000Medium to Strong
C=N Stretching (pyrazole)1580 - 1620Medium
C-N Stretching1200 - 1350Medium

Justification of Vibrational Assignments:

  • The broadness of the N-H stretching band is due to hydrogen bonding.

  • The C-H stretching frequencies are typical for saturated ring systems.

  • The C=N stretching of the pyrazole ring is a characteristic feature of this heterocyclic system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₆H₉N₃, with a molecular weight of 123.16 g/mol .

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 123. In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 124.

Predicted Fragmentation Pattern: The molecule is expected to fragment through the loss of small molecules like HCN or through the cleavage of the tetrahydropyridine ring, leading to characteristic daughter ions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).

  • Data Processing: Apply Fourier transformation to the raw free induction decay (FID) data. Perform phase correction, baseline correction, and integration of the resulting spectra.

IR Data Acquisition

Caption: Workflow for FTIR data acquisition.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

MS Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatograph (LC). Electrospray ionization (ESI) is a suitable method for this compound.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion. A typical scan range would be m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the protonated molecule and any significant fragment ions.

References

  • Note: As specific experimental data for the parent compound this compound is not readily available in the cited literature, the presented data is a combination of predictions based on fundamental principles of spectroscopy and analysis of data from structurally related pyrazolopyridine derivatives found in various chemical databases and publications. For definitive data, experimental acquisition is required.

crystallography of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystallography of the 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Scaffold

Abstract

The this compound core is a bicyclic heteroaromatic system recognized as a privileged scaffold in modern medicinal chemistry. Its structural resemblance to purine enables it to function as an effective hinge-binder for a multitude of protein kinases, making it a cornerstone for the development of targeted therapeutics, particularly in oncology.[1][2] This guide provides a comprehensive technical overview of the crystallographic workflow for derivatives of this scaffold, designed for researchers, chemists, and drug development professionals. We will detail field-proven methodologies for synthesis and crystallization, the technical specifics of X-ray data acquisition and structure solution, and the critical interpretation of the resulting structural data. The causality behind experimental choices is emphasized throughout, providing a framework for rational decision-making in the laboratory.

Part 1: From Synthesis to Single Crystal: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and culminates in the growth of a single, diffraction-quality crystal. The quality of the final structure is inextricably linked to the success of these foundational steps.

Rationale for Synthesis and Purification

Crystallization is a process of molecular self-assembly that is highly sensitive to impurities. Even minor contaminants can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, achieving >99.5% purity of the target compound is not merely a suggestion but a stringent prerequisite for success. The following is a representative synthetic protocol for a derivative of the core scaffold.

Experimental Protocol: Synthesis of a Tetrahydro-Pyrazolopyridine Derivative

This protocol outlines a common multi-component reaction strategy to assemble the desired scaffold.[3]

Step 1: Initial Condensation

  • To a 100 mL round-bottomed flask, add aryl aldehyde (10 mmol), ethyl acetoacetate (20 mmol), hydrazine hydrate (20 mmol), and urea (30 mmol).

  • Add 20 mL of ethanol as the solvent.

  • Heat the mixture to 80°C and stir under reflux for the time specified by reaction monitoring (typically 4-8 hours). Progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: This one-pot, pseudo-six-component reaction is highly efficient.[3] Urea serves as an in-situ source of ammonia. Heating provides the necessary activation energy for the multiple condensation and cyclization steps.

Step 2: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water (2 x 20 mL).

  • Dry the crude product under vacuum.

Step 3: Purification by Recrystallization

  • Select an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Dissolve the crude solid in a minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filter the purified crystals and dry them under vacuum. Purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.[4]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

The slow evaporation technique is a robust and widely used method for growing high-quality single crystals of small organic molecules.[5]

  • Select a solvent or a binary solvent system in which the purified compound has moderate solubility. Common choices include methanol, ethanol, acetonitrile, or mixtures like dichloromethane/hexane.

  • Prepare a saturated or near-saturated solution of the compound in a clean, small vial (e.g., a 4 mL vial).

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes made by a needle.

    • Causality: The perforations are critical. They must be large enough to allow for very slow solvent evaporation but small enough to prevent rapid crystallization (which leads to small or disordered crystals) and the entry of dust, which can act as unwanted nucleation sites.

  • Place the vial in a vibration-free environment (e.g., a dedicated quiet cupboard or a specialized crystallization chamber) at a constant temperature.

  • Monitor the vial over several days to weeks. Diffraction-quality crystals should appear as the solvent slowly evaporates and the solution becomes supersaturated.

Workflow Visualization

The overall process from chemical reagents to a diffraction-ready crystal is summarized below.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization A Starting Materials (Aldehyde, Hydrazine, etc.) B One-Pot Reaction (Reflux, 80°C) A->B C Crude Product (Precipitation & Filtration) B->C D Purification (Recrystallization) C->D E Pure Compound (>99.5%) (Verified by NMR, HRMS) D->E F Prepare Saturated Solution E->F Transfer to Crystallization Workflow G Slow Evaporation (Controlled Environment) F->G H Single Crystal Growth (Days to Weeks) G->H I Harvest Crystal for XRD H->I

Caption: Workflow from Synthesis to Single Crystal.

Part 2: Illuminating the Molecular Architecture: X-ray Diffraction Analysis

With a suitable crystal in hand, the next phase involves using X-ray diffraction (XRD) to determine the precise three-dimensional arrangement of atoms. This process is a self-validating system where the quality of the data and the final structural model are continuously assessed.

Rationale for Data Collection Parameters

The goal of data collection is to measure the intensities of as many unique diffracted X-ray beams as possible. Key choices, such as temperature and X-ray wavelength, are made to maximize data quality.

  • Low Temperature: Data is typically collected at low temperatures (e.g., 100-173 K).[6] This is crucial as it reduces the thermal vibration of atoms, leading to sharper diffraction spots, higher resolution data, and a more precise final structure.

  • X-ray Source: Molybdenum (Mo-Kα, λ = 0.71073 Å) is a common X-ray source for small molecule crystallography, providing a good balance of diffraction intensity and resolution.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope. It is carefully mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

  • Data Collection: The mounted crystal is placed on the goniometer head of a diffractometer (e.g., a Bruker D8 Quest) equipped with a sensitive detector (e.g., PHOTON II).[6] The crystal is flash-cooled in a stream of cold nitrogen gas to the target temperature. A series of diffraction images are then collected as the crystal is rotated through various angles (ω-scans).[6]

  • Data Processing: The raw image data is processed using specialized software (e.g., Bruker's APEX suite). This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice type.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Absorption Correction: Correcting for experimental variations and the absorption of X-rays by the crystal.

  • Structure Solution and Refinement:

    • The processed data is used to solve the structure, often via "direct methods" or "intrinsic phasing" (e.g., using SHELXT), which determines the initial positions of most atoms.[6]

    • This initial model is then refined (e.g., using SHELXL) against the experimental data. Refinement is an iterative process of adjusting atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.

Data Presentation: Crystallographic Data Table

The final refined structure is validated and summarized in a standard crystallographic table. The following table presents typical data for a hypothetical derivative.

ParameterValue
Chemical FormulaC₁₅H₁₄N₄O
Formula Weight266.30 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a, b, c [Å]8.123(4), 15.456(7), 10.987(5)
α, β, γ [°]90, 105.67(2), 90
Volume [ų]1328.1(1)
Z (Molecules/Unit Cell)4
Calculated Density [g/cm³]1.331
Absorption Coefficient [mm⁻¹]0.090
Temperature [K]173(2)
Radiation [Å]MoKα (λ = 0.71073)
Reflections Collected9542
Unique Reflections [R(int)]2315 [0.034]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.118
R indices (all data)R₁ = 0.059, wR₂ = 0.125

Causality: This table provides a self-validating summary. Low R-indices (R₁) and a Goodness-of-fit value close to 1.0 indicate a high-quality model that accurately represents the experimental data.[5]

Part 3: From Data to Design: Structural Interpretation and Application

The final crystallographic model is more than a collection of coordinates; it is a blueprint for understanding a molecule's behavior and for rationally designing improved analogues.

Molecular Geometry and Conformation

The crystal structure provides definitive information on:

  • Bond Lengths and Angles: Confirming the expected geometry and identifying any unusual strain.

  • Tautomeric State: Unambiguously identifying the position of protons, such as on the pyrazole nitrogen.

  • Conformation: The saturated tetrahydro-pyridine ring typically adopts a low-energy chair or twisted-chair conformation. The specific conformation and the orientation of any substituents are critical for how the molecule fits into a protein's binding site.

Supramolecular Chemistry: Intermolecular Interactions

The packing of molecules in the crystal is dictated by a network of non-covalent interactions. Understanding these is vital as they influence key physicochemical properties like solubility and melting point.

  • Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (pyridine-like N). This allows for the formation of robust hydrogen-bonding networks, often seen as chains (catemers) or discrete cyclic assemblies (trimers, tetramers).[6] These interactions are analogous to the hydrogen bonds formed with the "hinge" region of a kinase.[5]

  • π-π Stacking: Aromatic rings on substituents can stack on top of each other, contributing to crystal stability.

  • Hydrophobic Interactions: Alkyl and aryl groups pack efficiently to minimize unfavorable contacts with polar groups, a principle that also governs binding within a protein's hydrophobic pockets.[5]

G cluster_0 cluster_1 molA Pyrazolo[3,4-c]pyridine Core N-H N molB Pyrazolo[3,4-c]pyridine Core N-H N molA:n1->molB:n2 H-Bond molB:n1->molA:n2 H-Bond

Caption: Dimeric Hydrogen Bonding Motif in Pyrazolopyridines.

Implications for Structure-Based Drug Design

Crystallography is the gold standard for structure-based drug design (SBDD).[7]

  • Pharmacophore Definition: The crystal structure provides a rigid, high-resolution 3D model of the molecule. This experimentally-determined conformation is invaluable for pharmacophore modeling and virtual screening.

  • Rational Optimization: When a derivative is co-crystallized with its target protein (e.g., a kinase), the structure reveals the precise binding mode. It confirms which atoms are involved in key interactions, such as the hydrogen bonds to the kinase hinge.[5] This allows scientists to rationally design modifications to improve potency, fill unoccupied pockets, or displace unfavorable water molecules.

  • Informing Docking Studies: For targets where co-crystallization is difficult, the ligand's crystal structure provides the correct low-energy conformation to use in molecular docking simulations, leading to more reliable predictions of binding poses.[5]

References

  • Al-Ostoot, F.H., K.S. Al-Ghamdi, H.A. Al-Shamiri, A. As-Sultany, A.M. Al-Majid, H.S. Al-Otaibi, E.H. Al-Qahtani, and M.I. Al-Jabr. 2024. "Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents." RSC Advances 14(1): 1-19. [Link]

  • Wang, Y., et al. 2017. "Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors." European Journal of Medicinal Chemistry 138: 942-951. [Link]

  • Shaikh, M.S., S.B. Mhaske, and R.S. Talele. 2022. "Pyrazolopyridine: An efficient pharmacophore in recent drug design and development." Chemical Biology & Drug Design 100(3): 376-388. [Link]

  • Abdel-Wahab, B.F., G.A.A. Al-Eryani, and H.A. Mohamed. 2017. "Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile." Chemical and Pharmaceutical Bulletin 65(1): 76-85. [Link]

  • Ezzat, M., M.A. El-Sherbeny, and S.I. Al-Ghorbani. 2023. "Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2 protein-protein interaction." ResearchGate. [Link]

  • Yoshikawa, M., et al. 2018. "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships." Journal of Medicinal Chemistry 61(6): 2384-2409. [Link]

  • Moosavi-Zare, A.R., et al. 2022. "Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2." Chemical Methodologies 6(8): 571-581. [Link]

  • Hurst, M.J., T.R. Eger, and S.M. Ciborowski. 2023. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals 13(7): 1101. [Link]

  • Singh, M., and M. Singh. 2021. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." RSC Medicinal Chemistry 12(11): 1851-1875. [Link]

  • El-Sayed, N.N.E., et al. 2024. "Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity." Molecules 29(1): 123. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Interactions with Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals engaged in the computational modeling of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors.[1][2] Understanding its interactions at an atomic level is paramount for rational drug design and optimization.

This document eschews a rigid template, instead presenting a logical and field-proven workflow that mirrors a typical in silico drug discovery campaign. We will delve into the causality behind methodological choices, ensuring that each step is not merely a procedural instruction but a scientifically validated component of a robust computational experiment. Our primary example will focus on the interaction of a hypothetical this compound derivative with the c-Met kinase, a well-established target in oncology where such scaffolds have shown promise.[3][4]

Foundational Principles: The Pyrazolopyridine Scaffold and Target Selection

The this compound core is an attractive pharmacophore due to its structural similarity to the purine nucleus, allowing it to function as an antagonist in various biological processes.[1][2] Its hydrogen bond donor and acceptor patterns, coupled with a versatile scaffold for substitution, make it an ideal candidate for targeting the ATP-binding site of kinases.[5]

Our chosen target, the c-Met receptor tyrosine kinase, is a key player in cell proliferation, migration, and angiogenesis. Its dysregulation is implicated in numerous cancers, making it a prime target for therapeutic intervention.[3][6] Several crystal structures of c-Met in complex with inhibitors are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design. For this guide, we will utilize a representative c-Met kinase domain structure, such as PDB ID: 3ZCL, which features a ligand with a related heterocyclic core.[7]

The Computational Workflow: A Step-by-Step Guide

Our in silico investigation will follow a multi-stage process, beginning with the preparation of the system and progressing through molecular docking, molecular dynamics simulations, and binding free energy calculations. This workflow is designed to be a self-validating system, with each subsequent step providing a more refined and computationally intensive analysis of the protein-ligand interaction.

G cluster_prep System Preparation cluster_docking Initial Binding Pose Prediction cluster_md Dynamic Refinement & Stability Assessment cluster_energy Binding Affinity Estimation Target_Prep Target Preparation (PDB: 3ZCL) Docking Molecular Docking Target_Prep->Docking Ligand_Prep Ligand Preparation (Pyrazolopyridine Derivative) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Select Best Pose(s) BFE_Calc Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Sim->BFE_Calc Generate Trajectory Analysis Analysis BFE_Calc->Analysis Rank Compounds G Start Prepared Protein-Ligand Complex (from Docking) ForceField Assign Force Field (e.g., AMBER ff14SB for protein, GAFF2 for ligand) Start->ForceField Solvation Solvate with Water Box (e.g., TIP3P) ForceField->Solvation Neutralization Add Counter-ions (e.g., Na+, Cl-) Solvation->Neutralization Minimization Energy Minimization Neutralization->Minimization NVT NVT Equilibration (Constant Volume/Temperature) Minimization->NVT NPT NPT Equilibration (Constant Pressure/Temperature) NVT->NPT Production Production MD Run (e.g., 100 ns) NPT->Production Trajectory Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Trajectory

Caption: Step-by-step workflow for a typical MD simulation.

Protocol:

  • Force Field Assignment: Assign a suitable force field to the system. A common and well-validated combination is the AMBER ff14SB force field for the protein and the General Amber Force Field (GAFF2) for the small molecule ligand. [8]Partial charges for the ligand should be derived using a quantum mechanical calculation (e.g., RESP or AM1-BCC).

  • Solvation and Ionization: Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P model). Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.

  • Minimization: Perform a series of energy minimization steps, first with restraints on the protein and ligand heavy atoms to allow the water and ions to relax, followed by minimization of the entire system.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by a period of equilibration at constant pressure (NPT ensemble) to ensure the correct density. This is typically done with positional restraints on the protein backbone to allow for gentle relaxation.

  • Production Run: Perform the production MD simulation for a duration sufficient to observe the stability of the complex, typically on the order of 100 nanoseconds or more.

  • Trajectory Analysis: Analyze the resulting trajectory to assess:

    • Root Mean Square Deviation (RMSD): To evaluate the stability of the protein backbone and the ligand's binding pose over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking.

Causality: MD simulations provide a more realistic representation of the biological system by incorporating solvent effects and thermal motion. This allows for the refinement of the initial docked pose and an assessment of its stability, which is a critical factor in determining a ligand's potential efficacy.

Binding Free Energy Calculations: Quantifying Affinity

The final step in our workflow is to obtain a more accurate, quantitative estimate of the binding affinity using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Protocol:

  • Snapshot Extraction: Extract a series of snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.

  • Energy Calculations: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The binding free energy (ΔG_bind) is then calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) Each term is composed of the molecular mechanics energy, the polar solvation energy (calculated using either the PB or GB model), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area). [9][10]3. Per-Residue Decomposition (Optional): Decompose the total binding free energy into contributions from individual amino acid residues. This can highlight "hot-spot" residues that are critical for binding.

Causality: MM/PBSA and MM/GBSA offer a computationally feasible compromise between the speed of docking scores and the high accuracy (and high computational cost) of methods like alchemical free energy calculations. [11]They provide a more physically realistic estimate of binding affinity by averaging over an ensemble of conformations from the MD simulation and using a more sophisticated continuum solvent model.

Data Presentation and Interpretation

To facilitate analysis and comparison, quantitative data should be summarized in a structured format.

Table 1: Summary of In Silico Results for a Hypothetical Pyrazolopyridine Derivative

MetricValueInterpretation
Docking Score (Glide XP) -9.5 kcal/molStrong predicted binding affinity.
Key H-Bonds (Docking) MET1160, TYR1230Typical hinge region interactions for a kinase inhibitor.
Ligand RMSD (MD) 1.5 ± 0.3 ÅThe ligand maintains a stable binding pose throughout the simulation.
ΔG_bind (MM/PBSA) -35.8 ± 4.2 kcal/molFavorable binding free energy, consistent with a potent inhibitor.
Key Residue Contribution MET1160: -4.1 kcal/molThe hinge region methionine is a major contributor to binding.
TYR1230: -3.5 kcal/molThe "gatekeeper" tyrosine also provides significant stabilization.

Conclusion and Authoritative Grounding

The in silico workflow detailed in this guide provides a robust and scientifically rigorous approach to understanding the interactions of this compound derivatives with kinase targets like c-Met. By systematically progressing from initial pose prediction with molecular docking to dynamic refinement with MD simulations and quantitative affinity estimation with MM/PBSA or MM/GBSA, researchers can gain valuable insights to guide the design and optimization of novel therapeutic agents. Each step in this process is built upon established principles of molecular modeling and is supported by a wealth of scientific literature, ensuring the trustworthiness and expertise of the approach.

References

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Methodological & Application

Application Notes & Protocols: Leveraging the 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Scaffold in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolopyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to bind to multiple, evolutionarily-related protein families. The pyrazolopyridine core is a prime example of such a scaffold.[1] Its structural resemblance to the endogenous purine ring of ATP allows it to function as an effective "hinge-binder" in the active sites of numerous protein kinases.[2] This mimicry provides a powerful starting point for the development of potent and selective inhibitors. The 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine variant, with its saturated pyridine ring, offers three-dimensional diversity and multiple vectors for chemical elaboration, making it an exceptionally valuable core for building diverse small-molecule libraries for high-throughput screening (HTS).[3]

Derivatives of the broader pyrazolopyridine family have demonstrated significant activity against critical oncology targets like cyclin-dependent kinases (CDKs), c-Met, and Fibroblast Growth Factor Receptors (FGFRs), as well as inflammatory targets like phosphodiesterase 4 (PDE4).[1][4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effectively utilizing libraries based on the this compound scaffold in HTS campaigns. We will delve into library preparation, detailed protocols for kinase and PDE4 assays, data analysis, and the critical process of hit validation.

Part 1: Compound Library Preparation & Management

The success of any HTS campaign is fundamentally dependent on the quality and integrity of the screening library.[7] Proper handling of a this compound-based library is crucial.

Physicochemical Properties and Solubility

The parent scaffold and its derivatives are generally solid materials. The dihydrochloride salt form is often used to enhance aqueous solubility.[8] For HTS, compounds are almost universally solubilized in 100% dimethyl sulfoxide (DMSO).[9]

PropertyPredicted Value for Isomer [4,3-c]Comments & HTS Implications
Molecular Weight123.16 g/mol [10]Low molecular weight provides an excellent starting point for library elaboration.
XLogP3-0.3[10]Indicates good hydrophilicity, suggesting potential for good aqueous solubility.
Boiling Point331.7 °C (Predicted)[11]High boiling point is typical for such scaffolds and suitable for stable storage.
pKa15.11 (Predicted)[11]The presence of basic nitrogen atoms allows for salt formation to improve solubility.
Solubility High water solubility is likely for the salt form.[8]Crucial for HTS: Ensure complete dissolution in 100% DMSO for stock solutions (typically at 10-20 mM). Visually inspect for precipitation. Centrifuge plates before use.
Stability Pyrazole scaffolds are generally stable.[12]Stock solutions in dry DMSO are typically stable when stored at -20°C or -80°C. Minimize freeze-thaw cycles to prevent degradation.[13]

Note: Physicochemical data is for the closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine isomer. Properties are expected to be similar, but empirical validation for the specific [3,4-c] scaffold is recommended.

Library Design and "Vectorial Functionalisation"

The true power of this scaffold lies in its potential for multi-vector elaboration to explore chemical space around a target's binding site. Based on established synthetic routes, a focused library can be designed to probe key interactions.[3]

G cluster_0 Scaffold Core cluster_1 Diversification Vectors Core 4,5,6,7-Tetrahydro-1H- pyrazolo[3,4-c]pyridine N1 N-1 Position Core->N1 Alkylation, Arylation N2 N-2 Position Core->N2 Selective Protection & Alkylation C3 C-3 Position Core->C3 Suzuki/Cross-Coupling (via Borylation) C5 C-5 Position (Amine) Core->C5 Buchwald-Hartwig Amination C7 C-7 Position Core->C7 Metalation & Electrophile Quench

Caption: Key diversification points on the pyrazolo[3,4-c]pyridine scaffold.

A library designed for kinase inhibition would typically feature:

  • N-1/N-2: Substitution with various small alkyl and aryl groups to probe interactions within the ATP-binding pocket.

  • C-3: Introduction of larger aromatic or heterocyclic groups to extend into solvent-exposed regions or target unique sub-pockets.

  • C-5 (Amine): Functionalization with a diverse set of amines to modulate solubility and engage with residues at the mouth of the active site.

Plate Preparation Protocol
  • Master Stock: Prepare 10 mM master stock solutions of each library compound in 100% DMSO in 96-well or 384-well master plates.

  • Sealing and Storage: Securely seal master plates with pierceable seals and store at -20°C or -80°C in a desiccated environment.

  • Assay-Ready Plates: For screening, create "daughter" plates by diluting the master stock into an intermediate concentration. From these, use robotic liquid handlers to dispense nanoliter volumes into the final 384- or 1536-well assay plates. The final concentration in the assay will typically range from 1 µM to 20 µM, with a final DMSO concentration kept at or below 0.5% to minimize assay interference.[13][14]

Part 2: HTS Assay Protocols

Given the scaffold's known biological targets, we present detailed protocols for two high-value HTS applications: a biochemical kinase inhibition assay and a cell-based PDE4 inhibition assay.

Application I: Screening for Novel Kinase Inhibitors

Objective: To identify compounds that inhibit the activity of a specific protein kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based HTS method that measures kinase activity by quantifying the amount of ADP produced.[7]

Protocol: ADP-Glo™ Kinase Assay (384-well format)

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[15]

  • Kinase of interest (e.g., c-Met, FGFR1) and its corresponding substrate

  • Kinase Reaction Buffer (specific to the kinase, but a generic buffer is 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP and ADP (ultra-pure)

  • Staurosporine (positive control inhibitor)

  • Assay-ready compound plates (as prepared in Part 1.3)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Workflow Diagram:

Caption: Workflow for the ADP-Glo™ Kinase HTS Assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare Kinase Reaction Buffer.

    • Prepare a 2x ATP/Substrate solution in Kinase Reaction Buffer. The ATP concentration should be at or near the Kₘ for the specific kinase to sensitively detect competitive inhibitors.

    • Prepare a 4x Kinase solution in Kinase Reaction Buffer. The optimal concentration should be determined empirically to produce a robust signal window (typically an EC₅₀ concentration).

    • Prepare a 4x Staurosporine positive control solution (e.g., 40 µM for a 10 µM final concentration).

    • Equilibrate ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.[16]

  • Assay Execution (automated liquid handlers recommended):

    • Dispense 2.5 µL of 4x compound solution from the assay-ready plate into the 384-well white assay plate. For controls, dispense 4x Staurosporine (High signal/100% inhibition) and DMSO vehicle (Low signal/0% inhibition).

    • Add 2.5 µL of 4x Kinase solution to all wells except "no enzyme" negative controls. Add 2.5 µL of buffer to these wells instead.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2x ATP/Substrate solution to all wells. The total reaction volume is now 10 µL.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

    • Stop the kinase reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent.[15]

    • Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and develop the luminescent signal by adding 20 µL of Kinase Detection Reagent.[15]

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Read the luminescence on a plate reader.

Application II: Screening for Novel PDE4 Inhibitors

Objective: To identify compounds that inhibit PDE4, leading to an increase in intracellular cyclic AMP (cAMP). This protocol describes a cell-based assay using a cAMP Response Element (CRE) coupled to a luciferase reporter gene.

Protocol: Cell-Based CRE-Luciferase Reporter Assay for PDE4 Inhibitors (384-well format)

Materials:

  • HEK293 cell line stably expressing a CRE-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS, Pen/Strep).

  • Forskolin (an adenylyl cyclase activator).

  • Rolipram or another known PDE4 inhibitor (positive control).

  • Assay-ready compound plates.

  • White, clear-bottom 384-well cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™).

  • Luminometer plate reader.

Workflow Diagram:

Caption: Workflow for a cell-based CRE-Luciferase PDE4 HTS Assay.

Step-by-Step Procedure:

  • Cell Plating:

    • Trypsinize and count the CRE-luciferase reporter cells.

    • Seed the cells into white, clear-bottom 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium.[17]

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Compound Addition and Stimulation:

    • Prepare serial dilutions of test compounds and the positive control (e.g., Rolipram) in cell culture medium. The final DMSO concentration should not exceed 0.5%.[17]

    • Remove the old medium from the cell plates and add 20 µL of the compound dilutions to the respective wells.

    • Incubate for 30 minutes at 37°C.

    • Prepare a solution of forskolin in culture medium at a pre-determined sub-maximal concentration (e.g., EC₅₀), which should be optimized to create a sufficient assay window.

    • Add 20 µL of the forskolin solution to all wells except for the unstimulated (basal) control wells.[17]

    • Incubate the plates for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase reagent equal to the volume of medium in the well (e.g., 40 µL).

    • Incubate for 10 minutes at room temperature on an orbital shaker to ensure cell lysis and signal stabilization.

    • Read the luminescence on a plate reader.

Part 3: Data Analysis, Quality Control, and Hit Validation

Raw data from an HTS campaign is meaningless without rigorous quality control and a systematic data analysis pipeline.

Quality Control Metrics

For each assay plate, key statistical parameters must be calculated to ensure the data is reliable.[9]

MetricFormulaAcceptable ValueCausality & Interpretation
Signal-to-Background (S/B) Mean(Low Signal) / Mean(High Signal)> 5Measures the dynamic range of the assay. A higher ratio indicates a clearer distinction between inhibited and uninhibited states.
Z'-Factor 1 - [3*(SD(Low) + SD(High))] /Mean(Low) - Mean(High)
Coefficient of Variation (%CV) [SD(Control) / Mean(Control)] * 100< 15%Measures the relative variability of the control wells. High %CV can indicate issues with liquid handling, reagent stability, or cell plating uniformity.
Hit Identification and Analysis
  • Normalization: Raw data from each well is normalized to the plate-specific controls. For an inhibition assay:

    • % Inhibition = 100 * (1 - [(Signal_Compound - Mean_High_Signal) / (Mean_Low_Signal - Mean_High_Signal)])

  • Hit Selection: A primary hit is defined as a compound that meets a specific activity threshold. A common method is to use a threshold based on the standard deviation (SD) of the sample population (e.g., > 3x SD from the mean) or a fixed percentage inhibition (e.g., >50%).

  • Data Triage - Removing False Positives:

    • PAINS (Pan-Assay Interference Compounds): Hits should be computationally filtered against known PAINS databases. These are chemical structures known to interfere with assays non-specifically.[18]

    • Assay Artifacts: Compounds that are autofluorescent or quench the luminescent signal can appear as false positives. These can often be identified by running counter-screens (e.g., running the assay without the enzyme) or by using specialized detection methods.[19][20]

The Hit Validation Workflow

A primary hit is not a confirmed active compound. A rigorous validation cascade is essential to build confidence and allocate resources effectively.[21]

G cluster_0 Primary HTS cluster_1 Hit Confirmation cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Generation A Single Concentration Screen (e.g., 10 µM) B Hit Identification (e.g., >50% Inhibition) A->B C Re-test from Original Stock B->C D Source Fresh Powder & Confirm Structure (LC-MS/NMR) C->D E Generate 10-point Dose-Response Curve (IC50) D->E F Test in Orthogonal Assay (e.g., TR-FRET if primary was Luminescence) E->F G Selectivity Profiling (Test against related kinases/PDEs) F->G H Confirm Activity in Cell-based Assay G->H I Initiate SAR Studies H->I

Caption: A robust workflow for validating hits from primary HTS.

Key Validation Steps:

  • Confirmation: Hits are re-tested under the same assay conditions to ensure the activity is reproducible.[22]

  • Dose-Response: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀). This demonstrates a specific, dose-dependent effect.

  • Orthogonal Assays: Activity is confirmed in a secondary assay that uses a different detection technology (e.g., confirming a luminescence hit with a TR-FRET assay). This eliminates technology-specific artifacts.[23]

  • Selectivity Profiling: For kinase inhibitors, it is critical to test hits against a panel of related kinases to understand their selectivity profile. A highly promiscuous compound is often a less desirable starting point.

  • SAR by Catalogue: Analyze the structure-activity relationship (SAR) of the hits. If commercially available analogs of a hit compound exist, testing them can provide early insights into the SAR and confirm that the activity is tied to the specific scaffold.

Conclusion

The this compound scaffold represents a high-value starting point for HTS campaigns targeting kinases, phosphodiesterases, and other ATP-binding proteins. Its synthetic tractability allows for the creation of diverse and novel chemical libraries. By combining a well-designed library with robust, validated HTS protocols and a rigorous hit confirmation cascade, researchers can significantly increase the probability of discovering novel, potent, and selective lead compounds for drug development programs. This guide provides the foundational protocols and strategic insights necessary to embark on such a screening effort with confidence and scientific integrity.

References

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  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF.
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  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
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  • ResearchGate. (n.d.). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays.
  • ResearchGate. (n.d.). provides a flowchart of the HTS and hit validation workflow for compounds through the primary multiplex and secondary assays.
  • Dludla, P. V., et al. (2018). A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes. Toxicology Reports, 5, 948-955.
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  • ResearchGate. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
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  • Lonza. (n.d.). PDELight™ HTS cAMP phosphodiesterase Kit.
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  • ResearchGate. (n.d.). Structure of approved drug with pyrazolopyridine scaffold.
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  • a look into ncic validations- agency responsibilites. (n.d.).
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Sources

Application Notes and Protocols for the Synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold in Medicinal Chemistry

The 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery. Its structure, featuring a fused pyrazole and piperidine ring system, serves as a versatile template for the design of potent and selective therapeutic agents. The significance of this scaffold lies in its role as a bioisostere for purines and indazoles, which are ubiquitous in biologically active molecules and approved drugs[1][2][3]. This structural mimicry allows pyrazolo[3,4-c]pyridine derivatives to effectively interact with a wide range of biological targets, including protein kinases, which are pivotal in cellular signaling pathways and often implicated in diseases such as cancer and inflammation[4][5].

The partially saturated piperidine ring introduces a three-dimensional character to the otherwise planar pyrazole moiety. This added conformational flexibility can be crucial for optimizing ligand-receptor interactions, enhancing binding affinity, and improving pharmacokinetic properties such as solubility and metabolic stability. Consequently, the development of robust and versatile synthetic protocols to access a diverse library of this compound analogs is of paramount importance to researchers, scientists, and drug development professionals.

This application note provides a comprehensive guide to the synthesis of this important class of compounds. We will delve into a field-proven, multi-step synthetic route, explaining the rationale behind the chosen methodologies and providing detailed, step-by-step protocols. Furthermore, we will explore strategies for the subsequent diversification of the core scaffold, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.

Core Synthetic Strategy: A Modular Approach

A robust and widely adopted strategy for the synthesis of this compound analogs involves a modular approach. This entails the initial construction of a suitably protected and functionalized pyrazole precursor, which is then elaborated and cyclized to form the desired bicyclic system. A key advantage of this strategy is the ability to introduce diversity at various stages of the synthesis, leading to a wide array of final compounds.

A particularly effective route commences with the synthesis of a triflate-substituted tetrahydropyrazolopyridine, which serves as a versatile intermediate for subsequent cross-coupling reactions. This approach offers excellent control over the substitution pattern of the final products.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: tert-Butyl 3-(trifluoromethanesulfonyloxy)-4,5-dihydropyrazolo[3,4-c]pyridine-6(7H)-carboxylate

This section details the synthesis of the pivotal triflate intermediate, starting from commercially available N-Boc-4-piperidone. The tert-butoxycarbonyl (Boc) protecting group is strategically employed to mask the reactivity of the piperidine nitrogen, allowing for selective transformations at other positions[6].

Step 1.1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Rationale: The Boc group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. The synthesis from 4-piperidone monohydrate hydrochloride is a standard and high-yielding procedure[7].

  • Protocol:

    • To a stirred solution of 4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol) and stir for 5 minutes at room temperature.

    • Add di-tert-butyl dicarbonate (Boc₂O) (34 g, 156 mmol) in portions over a 5-minute period.

    • Add 4-(dimethylamino)pyridine (DMAP) (0.4 g, 3 mmol) to the mixture.

    • Stir the resulting solution at ambient temperature for 20 hours.

    • Remove the methanol under reduced pressure.

    • Dissolve the crude residue in dichloromethane (100 mL).

    • Wash the organic phase sequentially with 2 M HCl (2 x 70 mL), saturated Na₂CO₃ solution (70 mL), and saturated NaCl solution (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to yield N-Boc-4-piperidone as a white solid.

Step 1.2: Synthesis of the Triflate Intermediate

  • Rationale: The conversion of the ketone to a vinyl triflate is a crucial step, as the triflate group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[8][9].

  • Protocol:

    • Prepare a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 60 mL, 60 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous THF (50 mL) to the cooled LiHMDS solution.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add N-phenyl-bis(trifluoromethanesulfonimide) (21.5 g, 60.2 mmol) in one portion.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution (100 mL).

    • Extract the mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the vinyl triflate.

Step 1.3: Formation of the Pyrazole Ring and Final Intermediate

  • Rationale: The pyrazole ring is constructed via a [3+2] cycloaddition reaction with a suitable diazomethane equivalent, followed by aromatization. The subsequent reaction with a hydrazine will form the pyrazole ring.

  • Protocol:

    • To a solution of the vinyl triflate from the previous step (10.0 g, 30.2 mmol) in a suitable solvent such as toluene (100 mL), add hydrazine hydrate (2.0 mL, 40 mmol).

    • Heat the reaction mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield tert-butyl 3-(trifluoromethanesulfonyloxy)-4,5-dihydropyrazolo[3,4-c]pyridine-6(7H)-carboxylate.

Part 2: Diversification of the Scaffold via Suzuki-Miyaura Cross-Coupling

The triflate intermediate is a versatile precursor for introducing a wide range of aryl and heteroaryl substituents at the C3-position of the pyrazolo[3,4-c]pyridine core via the Suzuki-Miyaura cross-coupling reaction.

  • Rationale: The Suzuki-Miyaura coupling is a robust and highly versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and a halide or triflate. Its broad functional group tolerance makes it ideal for late-stage diversification in drug discovery programs[8][9]. The use of bulky, electron-rich phosphine ligands such as XPhos is often crucial for achieving high yields with challenging substrates[8].

  • General Protocol for Suzuki-Miyaura Coupling:

    • In a reaction vial, combine the triflate intermediate (1.0 equiv), the desired (hetero)aryl boronic acid or ester (1.2–1.5 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (5 mol %), and XPhos (10 mol %).

    • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

    • Add degassed 1,2-dimethoxyethane (DME) and water (3:1 v/v).

    • Heat the reaction mixture to 80 °C for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography to obtain the desired 3-substituted analog.

Table 1: Examples of 3-Substituted this compound Analogs Synthesized via Suzuki-Miyaura Coupling [8]

Entry(Hetero)aryl Boronic AcidProductYield (%)
14-(Trifluoromethyl)phenylboronic acidtert-Butyl 3-(4-(trifluoromethyl)phenyl)-4,5-dihydropyrazolo[3,4-c]pyridine-6(7H)-carboxylate79
24-Methoxyphenylboronic acidtert-Butyl 3-(4-methoxyphenyl)-4,5-dihydropyrazolo[3,4-c]pyridine-6(7H)-carboxylate86
3Pyridin-3-ylboronic acidtert-Butyl 3-(pyridin-3-yl)-4,5-dihydropyrazolo[3,4-c]pyridine-6(7H)-carboxylate84
4Thiophen-2-ylboronic acidtert-Butyl 3-(thiophen-2-yl)-4,5-dihydropyrazolo[3,4-c]pyridine-6(7H)-carboxylate75
Part 3: Further Functionalization Strategies

The versatility of the pyrazolo[3,4-c]pyridine scaffold allows for functionalization at multiple positions, enabling a comprehensive exploration of the chemical space.

  • N-Alkylation: The pyrazole nitrogen atoms can be alkylated to introduce further diversity. The regioselectivity of N-alkylation (N1 vs. N2) can often be controlled by the choice of protecting groups and reaction conditions[10][11].

  • Buchwald-Hartwig Amination: For analogs possessing a halo-substituent on the pyridine ring (which can be synthesized via alternative routes), the Buchwald-Hartwig amination provides a powerful method for introducing a wide range of primary and secondary amines[11][12][13][14]. This reaction is palladium-catalyzed and typically employs bulky phosphine ligands.

  • Deprotection: The final step often involves the removal of the Boc protecting group to liberate the piperidine nitrogen, which can then be further functionalized if desired. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane.

Visualization of Synthetic Workflow

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Diversification cluster_2 Part 3: Final Steps N-Boc-4-piperidone N-Boc-4-piperidone Vinyl Triflate Vinyl Triflate N-Boc-4-piperidone->Vinyl Triflate 1. LiHMDS 2. PhNTf₂ Triflate Intermediate Triflate Intermediate Vinyl Triflate->Triflate Intermediate Hydrazine Hydrate Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Triflate Intermediate->Suzuki-Miyaura Coupling Pd(OAc)₂/XPhos Ar-B(OH)₂ 3-Aryl/Heteroaryl Analogs 3-Aryl/Heteroaryl Analogs Suzuki-Miyaura Coupling->3-Aryl/Heteroaryl Analogs Deprotection Deprotection 3-Aryl/Heteroaryl Analogs->Deprotection TFA Final Product Final Product Deprotection->Final Product

Caption: Overall workflow for the synthesis of 3-substituted pyrazolo[3,4-c]pyridine analogs.

Causality Behind Experimental Choices

The selection of each reagent and reaction condition in this protocol is deliberate and based on established principles of organic chemistry to ensure high yields, purity, and versatility.

  • Choice of Protecting Group: The Boc group is ideal for protecting the piperidine nitrogen as it is stable to the basic conditions of the triflate formation and the conditions of the Suzuki-Miyaura coupling, yet it can be removed under mild acidic conditions without affecting the pyrazole ring or many common functional groups on the C3-substituent.

  • Triflate as a Leaving Group: While halides are also commonly used in cross-coupling reactions, vinyl triflates can often be prepared under milder conditions from the corresponding ketones and exhibit high reactivity in palladium-catalyzed reactions.

  • Catalyst System for Suzuki-Miyaura Coupling: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is a state-of-the-art catalyst system for Suzuki-Miyaura couplings. The ligand facilitates the oxidative addition of the palladium to the C-O bond of the triflate and promotes the reductive elimination step, leading to higher turnover numbers and yields, especially with sterically hindered or electron-deficient coupling partners.

  • Solvent System: The use of a mixed aqueous-organic solvent system (DME/water) in the Suzuki-Miyaura reaction is crucial. The organic solvent solubilizes the organic reactants and the catalyst, while the water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step.

Conclusion

The synthetic protocols detailed in this application note provide a robust and versatile platform for the synthesis of a wide range of this compound analogs. The modular nature of the synthesis, coupled with the power of modern cross-coupling methodologies, allows for the systematic exploration of the chemical space around this privileged scaffold. By following these protocols, researchers in medicinal chemistry and drug discovery can efficiently generate libraries of novel compounds for biological screening, accelerating the identification of new therapeutic leads. The self-validating nature of these protocols, grounded in well-established and citable chemical transformations, ensures reproducibility and reliability in the laboratory.

References

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Sources

Application Note & Protocols: Biochemical and Cellular Characterization of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors targeting the ATP-binding site of kinases is a cornerstone of modern targeted therapy. The pyrazolopyridine scaffold has emerged as a "privileged" structure in kinase inhibitor design, acting as a bioisostere of the adenine portion of ATP to effectively bind the kinase hinge region.[1] This application note provides a comprehensive guide for researchers on the characterization of compounds based on the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core. We present detailed protocols for both biochemical potency determination using the luminescence-based ADP-Glo™ assay and for the validation of on-target activity in a cellular context via Western Blot analysis of substrate phosphorylation.

Introduction: The Scientific Rationale

Kinases catalyze the transfer of a γ-phosphate from ATP to serine, threonine, or tyrosine residues on substrate proteins, a fundamental mechanism of signal transduction. In many cancers, aberrant kinase activity drives uncontrolled cell proliferation, survival, and metastasis.[2] Consequently, kinase inhibitors have become a significant class of oncology drugs.[1]

The pyrazolopyridine core and its isomers are heterocyclic scaffolds that have been successfully employed in the development of inhibitors against a wide range of kinases, including Src-family kinases, Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and c-Met.[1][3][4] The specific saturated core, this compound, has been specifically utilized to generate potent and selective inhibitors of kinases such as c-Met and Receptor-Interacting Protein 1 (RIP1) kinase.[5][6] The design of these inhibitors leverages the ability of the pyrazolopyridine nitrogen atoms to form crucial hydrogen bonds with the kinase "hinge" region, mimicking the interaction of ATP.[1]

This guide provides the experimental framework to answer two fundamental questions for a novel inhibitor based on this scaffold:

  • Biochemical Potency: How strongly does the compound inhibit the purified kinase enzyme in a direct enzymatic assay? (Measured as IC₅₀).

  • Cellular Efficacy: Does the compound effectively inhibit the target kinase within a living cell, leading to a downstream biological effect? (Measured by inhibition of substrate phosphorylation).

Principle of Kinase Inhibition Assays

The core principle of a kinase inhibitor assay is to measure the reduction in phosphotransferase activity in the presence of an inhibitory compound. The choice of assay depends on the research question, throughput requirements, and available reagents.

  • Biochemical Assays: These use purified, often recombinant, kinase, a specific substrate (peptide or protein), and ATP in a cell-free system. They are ideal for determining direct enzyme inhibition (e.g., IC₅₀ values) and for structure-activity relationship (SAR) studies. Common formats include:

    • Radiometric Assays: The traditional gold standard using ³²P- or ³³P-labeled ATP.

    • Luminescence-Based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is directly proportional to kinase activity.[7]

    • Fluorescence/FRET-Based Assays (e.g., Z'-LYTE™): Use fluorescently labeled substrates to detect phosphorylation events.[8]

    • Homogeneous Time-Resolved Fluorescence (HTRF): Measures the interaction between a phosphorylation-specific antibody and the phosphorylated substrate.[9]

  • Cellular Assays: These are performed on intact cells and are critical for confirming that a compound can cross the cell membrane, engage its target in a complex biological environment, and exert a desired effect. A common method is to measure the phosphorylation status of the kinase's direct downstream substrate.[5]

The following workflow provides a logical approach to inhibitor characterization.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation start Synthesized This compound Derivative biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo™) start->biochem_assay ic50 Determine IC₅₀ Value (Potency) biochem_assay->ic50 selectivity Profile against Kinase Panel (Selectivity) ic50->selectivity cell_culture Culture Target-Expressing Cell Line (e.g., MKN-45 for c-Met) selectivity->cell_culture Advance Potent & Selective Compounds compound_treat Treat Cells with Inhibitor target_engagement Assess Target Phosphorylation (e.g., Western Blot for p-Met) compound_treat->target_engagement phenotype Phenotypic Assay (e.g., Cell Viability, Migration) target_engagement->phenotype

Figure 1: General workflow for the characterization of a novel kinase inhibitor.

Protocol: Biochemical IC₅₀ Determination using ADP-Glo™

This protocol details the determination of an IC₅₀ value for a test compound against a target kinase (e.g., c-Met) using the ADP-Glo™ Kinase Assay. The assay is a two-step process: first, the kinase reaction proceeds, converting ATP to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.

3.1. Rationale for Method Selection The ADP-Glo™ assay is chosen for its high sensitivity, broad applicability to nearly any kinase, and non-radiometric format.[2] It measures ADP production, a universal product of kinase reactions, making it a robust platform for inhibitor screening.

3.2. Materials and Reagents

  • Purified recombinant human c-Met kinase (or other target kinase).

  • Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1).

  • Test Inhibitor: this compound derivative, dissolved in 100% DMSO to create a 10 mM stock.

  • Positive Control Inhibitor (e.g., Cabozantinib for c-Met).[9]

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • ATP solution.

  • White, opaque 384-well assay plates.

  • Plate-reading luminometer.

3.3. Step-by-Step Protocol

  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO. Start with the 10 mM stock. This will create a concentration range to define a full dose-response curve.

    • Prepare a similar dilution series for the positive control inhibitor.

    • Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include "DMSO only" wells for 0% inhibition (high signal) and "no enzyme" wells for 100% inhibition (background) controls.

  • Kinase Reaction Setup (Total Volume: 5 µL):

    • Prepare a 2.5X Kinase/Substrate master mix in Kinase Buffer. The final concentration of kinase and substrate should be optimized based on enzyme activity (typically in the low nM range for the enzyme).

    • Add 2 µL of the Kinase/Substrate mix to each well containing the pre-spotted compounds.

    • Pre-incubate the plate for 15-20 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.[10]

  • Initiate Kinase Reaction:

    • Prepare a 2.5X ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 2 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction by depleting the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step to ATP and provides luciferase/luciferin to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition:

    • Read the luminescence of the plate using a luminometer.

3.4. Data Analysis

  • Normalize Data: Subtract the average background signal ("no enzyme" control) from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_TestWell / Signal_DMSO_Control))

  • Generate Dose-Response Curve:

    • Plot the % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of inhibitor that produces 50% inhibition of kinase activity.

G start 1. Compound Plating (10-point serial dilution in DMSO) add_enzyme 2. Add Kinase + Substrate Mix (Pre-incubate 20 min) start->add_enzyme add_atp 3. Add ATP to Initiate Reaction (Incubate 60 min at 30°C) add_enzyme->add_atp add_adpglo 4. Add ADP-Glo™ Reagent (Incubate 40 min) add_atp->add_adpglo add_detect 5. Add Kinase Detection Reagent (Incubate 30 min) add_adpglo->add_detect read_plate 6. Read Luminescence add_detect->read_plate analyze 7. Calculate % Inhibition & Determine IC₅₀ read_plate->analyze

Figure 2: Workflow for the ADP-Glo™ biochemical kinase assay.

Protocol: Cellular Target Engagement via Western Blot

A potent biochemical inhibitor must be tested in a cellular system to confirm it can enter cells and inhibit the intended target. This protocol uses Western Blotting to measure the phosphorylation of c-Met in a c-Met-driven cancer cell line, MKN-45, after treatment with a test compound.[5]

4.1. Rationale for Method Selection Western Blotting provides a semi-quantitative readout of the phosphorylation status of a specific protein. A reduction in the phosphorylated form of the target (e.g., phospho-c-Met) relative to the total amount of the protein (total c-Met) is direct evidence of target engagement by the inhibitor in a cellular environment.[5]

4.2. Materials and Reagents

  • MKN-45 human gastric cancer cell line (or other relevant line).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test Inhibitor and controls dissolved in DMSO.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents (gels, running buffer, etc.).

  • PVDF membrane.

  • Primary Antibodies: Rabbit anti-phospho-c-Met (Tyr1234/1235), Rabbit anti-total c-Met, Mouse anti-β-Actin (loading control).

  • Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

4.3. Step-by-Step Protocol

  • Cell Plating and Treatment:

    • Seed MKN-45 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of each supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amount for all samples (e.g., load 20 µg of total protein per lane).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Re-probing:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

    • After imaging, the membrane can be stripped of antibodies and re-probed for total c-Met and then β-Actin to ensure equal protein loading.

4.4. Data Analysis

  • Quantify the band intensity for phospho-c-Met, total c-Met, and β-Actin for each lane using software like ImageJ.

  • Normalize the phospho-c-Met signal to the total c-Met signal for each treatment condition.

  • Express the results as a percentage of the phospho-c-Met signal observed in the DMSO-treated control cells. A dose-dependent decrease in the normalized phospho-c-Met signal indicates successful cellular target engagement.

G start 1. Seed & Treat Cells (e.g., MKN-45 with inhibitor) lysis 2. Lyse Cells & Quantify Protein start->lysis sds_page 3. SDS-PAGE Separation lysis->sds_page transfer 4. Transfer to PVDF Membrane sds_page->transfer probing 5. Immunoblotting (p-Met, Total Met, Actin) transfer->probing detect 6. ECL Detection & Imaging probing->detect analyze 7. Quantify Band Intensity & Normalize Signal detect->analyze

Figure 3: Workflow for Western Blot analysis of cellular target engagement.

Data Presentation and Interpretation

Results should be presented clearly to demonstrate inhibitor potency and selectivity. Discrepancies between biochemical and cellular activity are common and provide valuable insights. A large drop-off in potency from a biochemical to a cellular assay (a high "cell shift") may indicate poor cell permeability, high plasma protein binding, or efflux by cellular transporters.

Table 1: Example Selectivity Profile for a Hypothetical Derivative (Compound X)

Kinase TargetBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM) (Phospho-Substrate Inhibition)Notes
c-Met 8 65 Potent on-target activity with moderate cell shift.
RIP1450>10,000Moderate biochemical activity, poor cellular activity.
CDK2[3]1,200>10,000Low activity, likely not a primary target.
Src[11]850>10,000Low activity.

References

  • Vertex Pharmaceuticals. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.
  • Al-Ostoot, F. H., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10). Available at: [Link]

  • Nitulescu, G. M., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ResearchGate. Available at: [Link]

  • Grasso, S., et al. (2015). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular Biochemistry, 116(5), 856-63. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]

  • Norman, D. D., et al. (2018). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • Benchchem. (n.d.). Application Notes and Protocols for the Development of Kinase Inhibitors from Pyridine Derivatives.
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  • Ma, C., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1119-1130. Available at: [Link]

  • Fancelli, D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scaffolds found in Aurora-A kinase reported inhibitors.
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  • ResearchGate. (n.d.). The Chemical structure for clinically approved CDK2 inhibitors (I-V).
  • ResearchGate. (n.d.). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases.
  • Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Wei, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Duan, W., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Huchard, M., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]

  • Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2384-2409. Available at: [Link]

  • Wu, G., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gomaa, H. A. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances. Available at: [Link]

  • El-Naggar, A. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available at: [Link]

  • Munro, A. F., et al. (n.d.). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Retrieved from University of Edinburgh Research Explorer.
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  • Estrada-Tejedor, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals. Available at: [Link]

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Sources

Application Notes and Protocols for 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Derivatives in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Neurological Promise

The 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows derivatives to interact with a wide array of biological targets, including protein kinases.[1][2] This has led to its emergence as a cornerstone for fragment-based drug discovery, particularly in the challenging arena of neurodegenerative diseases.[2] While the parent compound is primarily a building block[3], its derivatives have been engineered to be potent, brain-penetrating modulators of pathways central to neuronal survival and function.

This guide provides detailed application notes and protocols for select derivatives of this scaffold, focusing on their use in preclinical models of Multiple Sclerosis and Alzheimer's Disease. We will explore the mechanistic rationale behind their application and provide step-by-step methodologies for their evaluation in both in vitro and in vivo systems.

Part 1: Targeting Necroptosis in Multiple Sclerosis Models with a RIP1 Kinase Inhibitor

A key pathological feature of multiple sclerosis (MS) is the inflammatory demyelination and subsequent neuronal death. Necroptosis, a form of programmed necrosis, is increasingly recognized as a critical mechanism in this process. Receptor-Interacting Protein 1 (RIP1) kinase is a central mediator of this pathway. A novel class of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives has been developed as potent, orally available, and brain-penetrating RIP1 kinase inhibitors.[4]

Featured Derivative: Compound 22 (Takeda Pharmaceutical)[4]
  • Core Structure: 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine

  • Mechanism: ATP-competitive inhibitor of RIP1 kinase.

  • Therapeutic Hypothesis: By inhibiting RIP1 kinase, this compound can suppress necroptotic cell death in oligodendrocytes and neurons, thereby reducing inflammation and neurodegeneration in MS models.

Signaling Pathway: RIP1 Kinase-Mediated Necroptosis

The diagram below illustrates the central role of RIP1 kinase in the necroptosis pathway, a key target for therapeutic intervention in inflammatory and neurodegenerative diseases.

Necroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits TNFa TNFα TNFa->TNFR1 binds RIP1 RIP1 Kinase TRADD->RIP1 TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I (Pro-survival) RIP1->Complex_I RIP3 RIP3 Kinase RIP1->RIP3 activates Necrosome Necrosome (Complex IIb) RIP1->Necrosome form cIAP cIAP1/2 TRAF2->cIAP cIAP->Complex_I forms MLKL MLKL RIP3->MLKL phosphorylates RIP3->Necrosome form pMLKL Phospho-MLKL (Oligomerizes) MLKL->pMLKL Necrosome->MLKL Pore Membrane Pore Formation pMLKL->Pore CellDeath Necroptotic Cell Death Pore->CellDeath Compound22 Pyrazolo[3,4-c]pyridine Derivative (Compound 22) Compound22->RIP1 inhibits

Caption: RIP1 Kinase Inhibition by a Pyrazolo[3,4-c]pyridine Derivative.

In Vitro Protocol: Inhibition of Necroptosis in HT-29 Cells

This protocol describes how to assess the potency of a pyrazolo[3,4-c]pyridine derivative in preventing induced necroptosis in a human cell line.

1. Cell Culture and Seeding:

  • Culture human HT-29 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
  • Seed cells in a 96-well clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of the test compound (e.g., Compound 22) in DMSO.
  • Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
  • Pre-treat the cells with the compound dilutions for 1 hour.

3. Induction of Necroptosis:

  • Prepare a treatment cocktail containing:
  • Human TNFα (final concentration: 20 ng/mL)
  • Smac mimetic (e.g., Birinapant, final concentration: 100 nM)
  • Pan-caspase inhibitor (e.g., z-VAD-fmk, final concentration: 20 µM). The caspase inhibitor is crucial to ensure cell death occurs via necroptosis and not apoptosis.
  • Add the cocktail to the compound-treated wells. Include appropriate controls: Vehicle (DMSO) only, and Vehicle + Necroptosis Cocktail.

4. Assessment of Cell Viability (24 hours post-induction):

  • Use a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
  • Equilibrate the plate to room temperature for 30 minutes.
  • Add the reagent to each well according to the manufacturer's instructions.
  • Measure luminescence using a plate reader.
  • Calculate cell viability as a percentage relative to the vehicle-only control wells. Plot the dose-response curve and determine the IC₅₀ value.
In Vivo Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol outlines the use of a pyrazolo[3,4-c]pyridine derivative in a widely used mouse model for multiple sclerosis.

1. EAE Induction:

  • Use female C57BL/6 mice, 8-10 weeks old.
  • On Day 0, immunize mice subcutaneously with an emulsion containing 200 µg of MOG₃₅₋₅₅ peptide and 500 µg of Mycobacterium tuberculosis H37Ra in Complete Freund's Adjuvant (CFA).
  • Administer 200 ng of Pertussis toxin intraperitoneally on Day 0 and Day 2.

2. Compound Preparation and Administration:

  • Formulate the test compound (e.g., Compound 22) in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80).
  • Based on published data, a dose of 10 mg/kg administered twice daily (bid) via oral gavage is a validated starting point.[4]
  • Begin treatment prophylactically (from Day 0) or therapeutically (e.g., upon onset of clinical signs, typically around Day 10-12).

3. Clinical Scoring and Monitoring:

  • Monitor mice daily for body weight and clinical signs of EAE using a standard 0-5 scale:
  • 0: No clinical signs
  • 1: Limp tail
  • 2: Hind limb weakness
  • 3: Hind limb paralysis
  • 4: Hind and forelimb paralysis
  • 5: Moribund state
  • The experiment is typically terminated around Day 25-30 post-immunization.

4. Endpoint Analysis:

  • Histology: At termination, perfuse mice and collect spinal cords and brains. Process tissues for Hematoxylin & Eosin (H&E) staining to assess immune cell infiltration and Luxol Fast Blue (LFB) staining to assess demyelination.
  • Immunohistochemistry: Stain tissue sections for markers of microglia (Iba1), astrocytes (GFAP), and immune cells (e.g., CD4, CD8).
  • Cytokine Analysis: Analyze serum or homogenized CNS tissue for pro-inflammatory cytokine levels (e.g., TNFα, IL-6, IL-17) using ELISA or multiplex assays.
Data Summary: EAE Model
ParameterValueSource
Animal ModelC57BL/6 mice, EAE[4]
DerivativeCompound 22 (RIP1 Kinase Inhibitor)[4]
Dose10 mg/kg[4]
RouteOral (bid)[4]
OutcomeAttenuated disease progression[4]

Part 2: Modulating Synaptic Function in Alzheimer's Models with a PDE2 Inhibitor

Cognitive decline in Alzheimer's disease (AD) is linked to synaptic dysfunction and neuronal loss, partly driven by amyloid-β (Aβ) and tau pathology. The cyclic guanosine monophosphate (cGMP) signaling pathway is crucial for synaptic plasticity and memory formation. Phosphodiesterase 2 (PDE2), an enzyme that degrades cGMP, is a promising therapeutic target. Novel 2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one derivatives have been identified as potential PDE2 inhibitors for AD.[5]

Featured Derivative Class: Pyrazolo[3,4-c]pyridin-7-ones
  • Core Structure: 2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one

  • Mechanism: Selective inhibition of the PDE2 enzyme.

  • Therapeutic Hypothesis: By inhibiting PDE2, these compounds increase cGMP levels in neurons, activating downstream protein kinase G (PKG). This is expected to enhance synaptic function, promote neuronal survival, and improve cognitive deficits in AD models.

Signaling Pathway: PDE2 Inhibition and cGMP Signaling

The diagram below shows how PDE2 inhibition can boost cGMP signaling, a pathway vital for neuronal health and cognitive function.

PDE2_Inhibition_Pathway cluster_neuron Neuron sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP synthesizes GTP GTP GTP->sGC GMP 5'-GMP (inactive) cGMP->GMP degraded by PKG Protein Kinase G (PKG) cGMP->PKG activates PDE2 PDE2 PDE2->GMP CREB CREB Phosphorylation PKG->CREB Synaptic Synaptic Plasticity & Neuroprotection CREB->Synaptic PyrazoloCompound Pyrazolo[3,4-c]pyridin-7-one (PDE2 Inhibitor) PyrazoloCompound->PDE2 inhibits

Caption: PDE2 Inhibition by a Pyrazolo[3,4-c]pyridin-7-one Derivative.

In Vitro Protocol: Neuroprotection Against Aβ Oligomers in SH-SY5Y Cells

This protocol assesses the ability of a PDE2 inhibitor to protect neuronal cells from Aβ-induced toxicity.

1. Cell Culture and Differentiation:

  • Culture human SH-SY5Y neuroblastoma cells in DMEM/F12 medium with 10% FBS.
  • To obtain a more neuron-like phenotype, differentiate the cells by treating with 10 µM Retinoic Acid for 5-7 days.
  • Seed differentiated cells into a 96-well plate at 2 x 10⁴ cells/well.

2. Aβ Oligomer Preparation:

  • Prepare Aβ₁₋₄₂ oligomers according to established protocols (e.g., incubation of monomeric Aβ₁₋₄₂ at 4°C for 24 hours).
  • Confirm oligomer formation using techniques like Western Blot or Atomic Force Microscopy.

3. Compound Treatment and Aβ Challenge:

  • Prepare serial dilutions of the pyrazolo[3,4-c]pyridin-7-one test compound (10 nM to 20 µM) in differentiation medium.
  • Pre-treat the cells with the compound for 2 hours.
  • Add the prepared Aβ₁₋₄₂ oligomers to the wells to a final concentration of 5 µM.
  • Incubate for 48 hours.

4. Assessment of Neuronal Viability and Neurite Outgrowth:

  • Viability: Use an MTT or LDH release assay to quantify cell viability and cytotoxicity, respectively.
  • Morphology: Capture images using a high-content imaging system. Quantify neurite length and branching using software like ImageJ to assess neuroprotective effects on neuronal structure.
In Vivo Protocol: Cognitive Enhancement in a Transgenic AD Mouse Model

This protocol describes a potential study design for evaluating a PDE2 inhibitor in a mouse model of Alzheimer's disease, such as the 5XFAD model.

in_vivo_workflow cluster_workflow In Vivo Alzheimer's Disease Model Workflow start Select 5XFAD Transgenic Mice (3 months old) randomize Randomize into Groups (Vehicle vs. Compound) start->randomize treatment Chronic Daily Treatment (e.g., 10 mg/kg, p.o.) for 3 months randomize->treatment behavior Behavioral Testing (Month 6) treatment->behavior mwm Morris Water Maze (Spatial Memory) behavior->mwm ymaze Y-Maze (Working Memory) behavior->ymaze tissue Tissue Collection (Endpoint) mwm->tissue ymaze->tissue analysis Biochemical & Histological Analysis tissue->analysis abeta Aβ Plaque Load (ELISA/IHC) analysis->abeta synapto Synaptophysin Levels (Western Blot) analysis->synapto cgmp cGMP Levels (ELISA) analysis->cgmp

Sources

Application Notes & Protocols: Preclinical Efficacy Evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

The 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core represents a privileged scaffold in medicinal chemistry, demonstrating significant potential as a modulator of critical cellular signaling pathways. This heterocyclic system serves as a versatile backbone for the development of potent and selective kinase inhibitors.[1][2] Kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of various pathologies, including cancer and neuroinflammatory diseases.[3][4] Recent research has highlighted derivatives of this scaffold as potent inhibitors of key kinases such as Receptor Interacting Protein 1 (RIP1) kinase and Hematopoietic Progenitor Kinase 1 (HPK1), suggesting broad therapeutic potential.[2][5]

This guide provides a comprehensive framework for the preclinical efficacy evaluation of novel this compound derivatives. We will detail the experimental design, from initial in vitro characterization to in vivo proof-of-concept studies in oncology and neurodegenerative disease models. The causality behind each experimental choice is explained to ensure scientific integrity and the generation of robust, translatable data.

Part 1: In Vitro Efficacy and Target Validation

The initial phase of efficacy testing focuses on confirming the compound's activity and mechanism of action at the cellular level. This involves a suite of biochemical and cell-based assays to determine potency, target engagement, and effects on downstream signaling pathways.

Biochemical Kinase Inhibition Assays

Rationale: The primary objective is to quantify the direct inhibitory effect of the test compound on the kinase of interest. This is crucial for establishing a structure-activity relationship (SAR) and confirming on-target potency. A radiometric assay is described here, but other formats like fluorescence-based assays can also be employed.

Protocol: Radiometric Kinase Inhibition Assay (e.g., for RIP1 Kinase)

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin).

    • Reconstitute recombinant human RIP1 kinase and a suitable peptide substrate.

    • Prepare a stock solution of [γ-³²P]ATP.

    • Serially dilute the test compound in DMSO to create a concentration range (e.g., 1 nM to 100 µM).

  • Assay Procedure:

    • In a 96-well plate, add the kinase, peptide substrate, and test compound to the reaction buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a solution like 3% phosphoric acid.

    • Transfer a portion of the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement

Rationale: Demonstrating that the compound binds to its intended target within a live cell is a critical step for validating its mechanism of action.[6] The NanoBRET™ Target Engagement Assay is a robust method for quantifying compound binding at the target protein in living cells.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the compound dilutions to the cells and incubate.

    • Add the NanoBRET™ tracer, a fluorescent ligand for the target kinase.

    • Add the NanoGlo® substrate to measure both NanoLuc® and tracer signals.

    • Read the plate on a luminometer capable of measuring both signals.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • A decrease in the BRET ratio upon addition of the test compound indicates displacement of the tracer and therefore, target engagement.

    • Determine the IC₅₀ value for target engagement.

Downstream Signaling Pathway Analysis

Rationale: Inhibition of a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates. Western blotting is a standard technique to visualize and quantify these changes.[7]

Protocol: Western Blot for Phosphorylated Substrates

  • Sample Preparation:

    • Culture a relevant cell line (e.g., a tumor line with activated RIP1 signaling) and treat with various concentrations of the test compound for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[8]

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature protein lysates in SDS-PAGE sample buffer.

    • Separate proteins by size on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[8]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream target protein.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Incubate with a chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control.[7]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of phosphorylation.[9]

Signaling Pathway Visualization

Kinase_Inhibition_Pathway cluster_inhibition Mechanism of Action Compound Pyrazolo[3,4-c]pyridine Derivative Kinase Target Kinase (e.g., RIP1) Compound->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Apoptosis, Cytokine production) pSubstrate->Response Activates In_Vivo_Workflow cluster_endpoints Endpoint Analysis start Model Selection (e.g., Orthotopic Xenograft) implant Tumor Cell Implantation start->implant monitor Tumor Growth Monitoring (Bioluminescence) implant->monitor randomize Randomization monitor->randomize treat Treatment Administration (Compound vs. Vehicle) randomize->treat endpoints Efficacy Endpoints treat->endpoints growth Tumor Growth Inhibition endpoints->growth survival Survival Analysis endpoints->survival pd Pharmacodynamics (Western/IHC) endpoints->pd

Caption: Workflow for in vivo efficacy studies.

Conclusion

The experimental designs detailed in this application note provide a robust framework for evaluating the preclinical efficacy of novel this compound derivatives. By systematically assessing biochemical potency, cellular target engagement, and in vivo therapeutic effects in clinically relevant models, researchers can generate the comprehensive data package required to advance promising candidates toward clinical development. The emphasis on understanding the causality behind each experimental step ensures the scientific rigor necessary for successful drug discovery.

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Application Notes and Protocols for Determining the Bioavailability and Pharmacokinetics of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of Tetrahydropyrazolopyridines

The 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds under investigation for a wide range of therapeutic applications, including but not limited to oncology, neurodegenerative diseases, and infectious agents.[1][2][3] The journey of a promising lead compound from the bench to the clinic is, however, fraught with challenges, a primary one being the establishment of a favorable pharmacokinetic (PK) profile. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is paramount to designing effective and safe therapeutic regimens. Poor bioavailability, rapid metabolism, or unfavorable distribution can lead to the failure of an otherwise potent molecule.

This comprehensive guide provides a detailed framework for the preclinical assessment of the bioavailability and pharmacokinetics of novel this compound derivatives. Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind the experimental design, offers detailed, field-tested protocols, and provides insights into the interpretation of the generated data. Our aim is to equip researchers with the necessary tools to conduct robust pharmacokinetic studies, thereby enabling data-driven decisions in the drug discovery and development process.

Chapter 1: The Strategic Imperative of Early ADME Profiling

In the contemporary drug discovery paradigm, the early assessment of ADME properties is not a luxury but a necessity. Integrating pharmacokinetic and metabolic liability assessments into the early stages of a project, even at the hit-to-lead and lead optimization phases, significantly de-risks the progression of drug candidates. By identifying compounds with potential PK deficiencies early on, resources can be more effectively allocated to the most promising molecules, accelerating the overall development timeline.

A crucial aspect of this early assessment involves a suite of in vitro assays that provide predictive insights into the in vivo behavior of a compound. These assays are designed to be high-throughput and require minimal amounts of the test article, making them ideal for screening series of analogs.

Foundational In Vitro ADME Assays

A tiered approach to in vitro ADME screening is often the most effective. The initial tier should focus on fundamental properties that govern a compound's ability to be absorbed and remain stable in a biological environment.

  • Metabolic Stability: The susceptibility of a compound to metabolism, primarily by hepatic enzymes, is a key determinant of its half-life and oral bioavailability. The liver microsomal stability assay is a workhorse in early drug discovery for this purpose.[4][5]

  • Aqueous Solubility: A compound must be in solution to be absorbed. Poor aqueous solubility can be a major hurdle for oral drug development.

  • Membrane Permeability: The ability of a compound to cross the intestinal epithelium is a prerequisite for oral absorption. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[6][7][8]

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins influences its distribution and the concentration of free (unbound) drug available to interact with its target.[3][9][10]

The interplay of these factors provides a preliminary but crucial picture of a compound's potential pharmacokinetic profile.

Chapter 2: In Vitro Protocol Suite

This chapter provides detailed protocols for the foundational in vitro ADME assays. The causality behind key steps is explained to allow for adaptation and troubleshooting.

Protocol: Metabolic Stability in Rat Liver Microsomes

Objective: To determine the in vitro intrinsic clearance of a this compound derivative in the presence of rat liver microsomes.

Rationale: This assay simulates Phase I metabolism, which is often mediated by cytochrome P450 enzymes abundant in liver microsomes. The rate of disappearance of the parent compound is used to calculate its intrinsic clearance, a measure of the metabolic capacity of the liver for that compound.[4][11]

Materials:

  • Test compound (e.g., "PYR-123"), 10 mM in DMSO

  • Pooled male Sprague-Dawley rat liver microsomes (commercially available)

  • 0.5 M Potassium phosphate buffer, pH 7.4

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an appropriate internal standard (IS) for LC-MS/MS analysis

  • Control compounds: Verapamil (high clearance), Warfarin (low clearance)

  • 96-well incubation plate and sealing mat

  • Thermomixer or shaking incubator

Procedure:

  • Preparation of Master Mix: On ice, prepare a master mix containing phosphate buffer, rat liver microsomes (final concentration 0.5 mg/mL), and the test compound or control (final concentration 1 µM). The final DMSO concentration should be kept below 0.1% to avoid enzyme inhibition.

  • Pre-incubation: Aliquot the master mix into the 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes with shaking to allow the system to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This provides the necessary cofactor for CYP450 enzyme activity.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Processing: Seal the plate and vortex thoroughly. Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to determine the remaining concentration of the test compound at each time point.

Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Protocol: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability of a this compound derivative across a Caco-2 cell monolayer.

Rationale: Caco-2 cells, when cultured on semi-permeable supports, differentiate into a polarized monolayer with tight junctions and express many of the transporters found in the human small intestine. This model is used to predict oral absorption and to identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[6][7][8][12]

Materials:

  • Caco-2 cells cultured on 24-well Transwell® plates for 21-25 days

  • Test compound ("PYR-123"), 10 mM in DMSO

  • Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES to pH 7.4

  • Lucifer yellow (a low-permeability marker to assess monolayer integrity)

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)

  • LC-MS/MS system for quantification

Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the formation of tight junctions.

  • Preparation of Dosing Solutions: Prepare dosing solutions of the test and control compounds in HBSS at a final concentration of 10 µM. The final DMSO concentration should be ≤1%.

  • Apical to Basolateral (A-B) Permeability:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers for LC-MS/MS analysis.

  • Basolateral to Apical (B-A) Permeability:

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Monolayer Integrity Post-Assay: After sampling for the test compound, assess the permeability of Lucifer yellow to confirm that the monolayer integrity was maintained throughout the experiment.

Data Analysis:

  • Quantify the concentration of the test compound in the donor and receiver compartments using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound may be a substrate for an efflux transporter.

Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Objective: To determine the fraction of a this compound derivative that is unbound in rat plasma.

Rationale: Only the unbound fraction of a drug is available to distribute into tissues and interact with its pharmacological target. Equilibrium dialysis is considered a gold standard method for this determination as it minimizes nonspecific binding.[3][10][13]

Materials:

  • Rapid Equilibrium Dialysis (RED) device with inserts

  • Test compound ("PYR-123"), 10 mM in DMSO

  • Control plasma (from the species to be used in in vivo studies, e.g., rat plasma)

  • Phosphate buffered saline (PBS), pH 7.4

  • LC-MS/MS system for quantification

Procedure:

  • Compound Spiking: Spike the test compound into the plasma at a final concentration of 1 µM.

  • RED Device Assembly: Add the spiked plasma to the sample chamber and PBS to the buffer chamber of the RED device inserts.

  • Incubation: Place the inserts into the base plate, seal, and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the dialysis membrane.

  • Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Sample Preparation and Analysis: Combine an aliquot from the plasma chamber with an equal volume of blank PBS, and an aliquot from the buffer chamber with an equal volume of blank plasma. This "matrix matching" is crucial to avoid differential matrix effects during LC-MS/MS analysis. Precipitate proteins with acetonitrile containing an internal standard and analyze the supernatant by LC-MS/MS.

Data Analysis:

  • Quantify the concentration of the test compound in the plasma and buffer chamber samples.

  • Calculate the fraction unbound (fu) using the formula: fu = Concentration in buffer chamber / Concentration in plasma chamber.

  • The percent bound is calculated as (1 - fu) * 100.

Chapter 3: In Vivo Pharmacokinetic Study Design

While in vitro assays are invaluable for screening, an in vivo pharmacokinetic study is the definitive experiment to understand a compound's behavior in a whole organism. A well-designed study in a preclinical species, typically the rat, is essential for obtaining reliable data.

Study Design: A Representative Example

Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of "PYR-123" in male Sprague-Dawley rats.

Animal Model: Male Sprague-Dawley rats (n=3-5 per group), equipped with jugular vein catheters to facilitate serial blood sampling.

Dosing:

  • Intravenous (IV) Group: A single bolus dose of 1 mg/kg administered via the tail vein. The compound should be formulated in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline). The IV dose provides the benchmark for 100% bioavailability.

  • Oral (PO) Group: A single dose of 10 mg/kg administered by oral gavage. The compound should be formulated as a solution or a well-characterized suspension (e.g., in 0.5% methylcellulose).

Blood Sampling:

  • Collect serial blood samples (approx. 100-150 µL) from the jugular vein catheter at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Process the blood by centrifugation to obtain plasma, which is then stored at -80°C until analysis.

Workflow Diagram:

G cluster_prep Study Preparation cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Bioanalysis & PK Modeling Formulation Formulate PYR-123 (IV and PO) Dose_IV Administer IV Dose (1 mg/kg) Formulation->Dose_IV Dose_PO Administer PO Dose (10 mg/kg) Formulation->Dose_PO Animals Acclimate Cannulated Sprague-Dawley Rats Animals->Dose_IV Animals->Dose_PO Blood_Collection Serial Blood Sampling (0-24h) Dose_IV->Blood_Collection Dose_PO->Blood_Collection Plasma_Prep Centrifuge to Obtain Plasma Blood_Collection->Plasma_Prep Storage Store Plasma at -80°C Plasma_Prep->Storage LCMS LC-MS/MS Quantification of PYR-123 Storage->LCMS PK_Calc Calculate PK Parameters (WinNonlin) LCMS->PK_Calc Bioavailability Determine Oral Bioavailability (%F) PK_Calc->Bioavailability

Caption: Workflow for a rodent pharmacokinetic study.

Chapter 4: Bioanalytical Method Development and Validation

The accurate quantification of the test compound in plasma is the bedrock of any pharmacokinetic study. A robust and validated bioanalytical method, typically using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), is essential.

Protocol: LC-MS/MS Method for Quantification in Plasma

Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of "PYR-123" in rat plasma.

Instrumentation:

  • HPLC system capable of gradient elution

  • A suitable C18 reversed-phase column

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Method Development Steps:

  • Tuning and Optimization: Infuse a standard solution of "PYR-123" and a suitable internal standard (ideally a stable isotope-labeled version of the analyte) into the mass spectrometer to optimize the ESI source parameters and to identify the optimal precursor and product ion transitions for Multiple Reaction Monitoring (MRM).

  • Chromatography Development: Develop a gradient elution method using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile to achieve a sharp, symmetrical peak for the analyte and internal standard, with adequate retention and separation from endogenous plasma components.

  • Sample Preparation: A simple protein precipitation is often sufficient for plasma samples. This involves adding 3-4 volumes of cold acetonitrile (containing the internal standard) to the plasma sample, vortexing, and centrifuging to pellet the proteins. The clear supernatant is then injected into the LC-MS/MS system.

Method Validation:

The method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from multiple sources.

  • Linearity and Range: The calibration curve should be linear over the expected concentration range, with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Recovery and Matrix Effect: Consistent recovery of the analyte from the plasma matrix and minimal ion suppression or enhancement from endogenous components.

  • Stability: Demonstrated stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Chapter 5: Data Analysis and Interpretation

Once the plasma concentration-time data has been generated, pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

Key Pharmacokinetic Parameters

The following parameters are essential for characterizing the pharmacokinetic profile of a compound:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F% (Absolute Oral Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Representative Pharmacokinetic Data (Illustrative Example)

To illustrate the application of these principles, let us consider a hypothetical this compound derivative, "PYR-123". The following table summarizes the pharmacokinetic parameters calculated from a simulated study in rats, as described in Chapter 3.

Table 1: Representative Pharmacokinetic Parameters of "PYR-123" in Rats

ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.0831.0
AUC_last (hng/mL) 28505700
AUC_inf (hng/mL) 29005850
t½ (h) 3.54.0
CL (mL/min/kg) 5.7-
Vd (L/kg) 1.8-
F (%) -20.2

Interpretation of the Representative Data:

  • The Tmax of 1.0 hour after oral administration suggests relatively rapid absorption.

  • The half-life of approximately 4 hours indicates that the compound is cleared from the body at a moderate rate.

  • The oral bioavailability of 20.2% is considered moderate for a preclinical candidate and suggests that a reasonable fraction of the oral dose reaches the systemic circulation. This level of bioavailability often warrants further investigation and potential optimization.

Data Visualization:

G Time (h) Time (h) 0 0 2 2 4 4 6 6 8 8 10 10 12 12 14 14 16 16 18 18 20 20 22 22 24 24 Concentration (ng/mL) Concentration (ng/mL) 1400 1400 1200 1200 1000 1000 800 800 600 600 400 400 200 200 IV_0_083 IV_0_25 IV_0_083->IV_0_25 IV_0_5 IV_0_25->IV_0_5 IV_1 IV_0_5->IV_1 IV_2 IV_1->IV_2 IV_4 IV_2->IV_4 IV_8 IV_4->IV_8 PO_0_25 PO_0_5 PO_0_25->PO_0_5 PO_1 PO_0_5->PO_1 PO_2 PO_1->PO_2 PO_4 PO_2->PO_4 PO_8 PO_4->PO_8 PO_24 PO_8->PO_24

Caption: Representative plasma concentration-time profile.

Conclusion and Future Directions

The protocols and methodologies outlined in this guide provide a robust framework for assessing the bioavailability and pharmacokinetics of novel this compound derivatives. A thorough understanding of a compound's ADME properties is not merely a regulatory requirement but a fundamental aspect of rational drug design. By integrating these studies early and interpreting the data in the context of the desired therapeutic profile, researchers can significantly enhance the probability of successfully advancing new chemical entities into clinical development. The iterative cycle of design, synthesis, and pharmacokinetic testing is the engine of modern drug discovery, and the principles detailed herein are central to its success.

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Application Notes and Protocols for Cellular Assays Using 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazolopyridine Scaffold

The 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with significant therapeutic potential. Derivatives of this heterocyclic system have demonstrated a broad range of biological activities, most notably as potent inhibitors of various protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3][4] Compounds based on the pyrazolopyridine scaffold have been investigated as inhibitors of key oncogenic kinases such as c-Met and VEGFR-2, as well as other important enzymes like phosphodiesterases (PDEs).[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of key cellular assays to characterize the biological effects of novel this compound derivatives. The protocols herein are designed to be robust and self-validating, providing a clear framework for assessing a compound's cytotoxic and apoptotic activity, and for confirming its engagement with specific cellular targets.

Part 1: Foundational Assays - Assessing Cytotoxicity and Anti-proliferative Effects

A primary step in characterizing any potential anti-cancer agent is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely adopted, reliable colorimetric method for this purpose.[5][8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.

Protocol 1: MTT Cell Viability Assay

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Test compound (this compound derivative) dissolved in DMSO to create a 10 mM stock solution.

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • Sterile 96-well plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A common starting concentration is 100 µM, with 2- or 3-fold dilutions. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.[4] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[4] Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of viability against the log concentration of the test compound.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

Part 2: Mechanistic Insights - Investigating Induction of Apoptosis

Once a compound demonstrates cytotoxic activity, the next critical step is to determine if cell death occurs via apoptosis (programmed cell death), a preferred mechanism for anti-cancer drugs.[9]

Workflow for Apoptosis Assessment

G cluster_0 Apoptosis Investigation Workflow cluster_1 Flow Cytometry Readouts cluster_2 Luminescence Readout cluster_3 Protein Level Readouts start Cells Treated with Pyrazolopyridine Compound flow_cyto Annexin V/PI Staining & Flow Cytometry start->flow_cyto caspase_assay Caspase-Glo 3/7 Assay start->caspase_assay western_blot Western Blot Analysis start->western_blot early_apop Early Apoptosis (Annexin V+/PI-) flow_cyto->early_apop caspase_act Increased Caspase 3/7 Activity caspase_assay->caspase_act cleaved_parp Cleaved PARP western_blot->cleaved_parp cleaved_cas3 Cleaved Caspase-3 western_blot->cleaved_cas3 late_apop Late Apoptosis/Necrosis (Annexin V+/PI+) early_apop->late_apop G cluster_0 Kinase Signaling Cascade cluster_1 Downstream Pathways GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) GF->RTK Activation PI3K PI3K RTK->PI3K Phosphorylation Cascade RAS RAS RTK->RAS Phosphorylation Cascade Compound Pyrazolopyridine Inhibitor Compound->RTK Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Protocol 4: Western Blot for Phospho-Kinase Levels

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. To confirm target engagement of a kinase inhibitor, one can measure the phosphorylation status of the target kinase and its downstream substrates. A potent inhibitor will decrease the level of the phosphorylated (activated) form of the kinase without affecting the total amount of the kinase protein. [7] Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the test compound at various concentrations for 2-4 hours. [4]Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. [4]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. [4]5. Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-c-Met) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [4]Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [4]7. Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe it with an antibody against the total form of the kinase and/or a housekeeping protein like GAPDH or β-actin. [4]

Data Presentation: Summary of Compound Activity
Assay TypeCell LineParameterResult
Cell Viability HCT116IC501.5 µM
MCF-7IC503.2 µM
Apoptosis HCT116% Apoptotic Cells (at 1.5 µM)45.7%
Target Engagement HCT116p-c-Met Inhibition (IC50)0.8 µM

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial cellular characterization of novel this compound derivatives. By systematically evaluating cytotoxicity, the mechanism of cell death, and target engagement, researchers can efficiently identify promising lead compounds for further preclinical development. Subsequent studies may involve broader kinase profiling to assess selectivity, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological assessments.

References

  • ResearchGate. (n.d.). Anticancer activity of some known pyrazolopyridine derivatives.
  • BenchChem. (2025). Comparative Guide to Cytotoxicity Assays for Pyrazolo[1,5-a]pyrimidine Compounds in Cancer Cell Lines.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors.
  • ResearchGate. (n.d.). None of the novel pyrazole derivatives reduced the viability of....
  • Semantic Scholar. (n.d.). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells.
  • ResearchGate. (n.d.). Percentage of cell viability compared to concentrations of compounds....
  • PubMed. (1998). 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as novel inhibitors of human eosinophil phosphodiesterase.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Journal of Medicinal Chemistry. (2024). Discovery of Novel 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis.
  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video.
  • PubMed. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors.
  • PubMed. (n.d.). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells.
  • Google Patents. (n.d.). WO2013037914A1 - Substituted 4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridines, their use as medicament, and pharmaceutical preparations comprising them.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
  • ResearchGate. (2025). Target Engagement Assays in Early Drug Discovery.
  • PubMed. (n.d.). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors.
  • NIH. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PubMed. (2025). Target Engagement Assays in Early Drug Discovery.
  • ResearchGate. (2025). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors.
  • PubMed. (2022). 4-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine Derivatives: Design, Synthesis, Insecticidal Assay and Binding Mode Studies.
  • Agilent. (n.d.). Quantitative Measurements of Apoptosis using the NovoCyte Flow Cytometer.
  • Kinam Park. (2025). Target Engagement Assays in Early Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Apoptosis in Cells Treated with TH-Z835.
  • Chemical Methodologies. (n.d.). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2.
  • Chem-Impex. (n.d.). 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.

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The Versatile 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Scaffold: A Guide for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern medicine. Central to this endeavor is the identification and optimization of molecular scaffolds that can serve as the foundation for potent and selective drugs. One such scaffold that has garnered significant attention is the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core. This bicyclic heterocycle represents a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets, thereby offering a versatile platform for the development of a wide array of therapeutic agents. Its unique three-dimensional architecture, arising from the fusion of a pyrazole ring with a non-aromatic piperidine ring, allows for the precise spatial orientation of substituents, facilitating optimal interactions with target proteins. This guide provides an in-depth exploration of the this compound scaffold, offering detailed synthetic protocols, application notes on its use in targeting key protein families, and insights into its structure-activity relationships (SAR) and pharmacokinetic properties.

Synthetic Strategies: Building the Core and Its Analogs

The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery. The this compound core and its derivatives can be constructed through several reliable synthetic routes. The choice of a particular route often depends on the desired substitution pattern.

General Synthesis of the Tetrahydropyrazolopyridine Core

A common and effective method for the synthesis of the core scaffold involves a multi-step sequence starting from readily available materials like piperidin-4-one. This approach allows for the introduction of diversity elements at various stages.

Protocol 1: Synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine from Piperidin-4-one [1]

This protocol outlines a five-step synthesis to exemplify the construction of a C3-substituted tetrahydropyrazolopyridine.

Step 1: Synthesis of 1-benzyl-3-(dimethylaminomethylene)piperidin-4-one

  • To a solution of 1-benzylpiperidin-4-one in an appropriate solvent, add Bredereck's reagent (tert-butoxybis(dimethylamino)methane).

  • Heat the reaction mixture under reflux for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 1-benzyl-3-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-c]pyridin-7(6H)-one

  • Dissolve the crude product from Step 1 in a suitable solvent such as ethanol.

  • Add phenylhydrazine to the solution.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent and dry to afford the desired pyrazolone derivative.

Step 3: Synthesis of 1-benzyl-7-chloro-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

  • Suspend the product from Step 2 in a chlorinating agent such as phosphorus oxychloride.

  • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction mixture with ice water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the chlorinated product.

Step 4: Synthesis of 1-benzyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

  • Dissolve the chlorinated product from Step 3 in a suitable solvent like ethanol.

  • Add a reducing agent, such as sodium borohydride, portion-wise at a low temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired tetrahydropyrazolopyridine.

Step 5: Debenzylation to afford 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

  • Dissolve the product from Step 4 in a suitable solvent (e.g., methanol).

  • Add a palladium catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • After the reaction is complete, filter off the catalyst and concentrate the filtrate to yield the final debenzylated product.

Functionalization of the Scaffold

The versatility of the this compound scaffold lies in the ability to introduce a variety of substituents at different positions, allowing for the fine-tuning of its biological activity and physicochemical properties. Key positions for modification include the N1 and C3 positions of the pyrazole ring and the nitrogen atom of the piperidine ring.

  • N1-Substitution: The N1 position of the pyrazole ring can be readily alkylated or arylated using standard N-alkylation or N-arylation conditions, such as reacting the scaffold with an appropriate halide in the presence of a base.

  • C3-Substitution: Introduction of substituents at the C3 position can be achieved by starting with appropriately substituted hydrazines in the initial cyclization step or through cross-coupling reactions on a C3-halogenated scaffold.

  • Piperidine Nitrogen Functionalization: The secondary amine of the piperidine ring is a convenient handle for introducing a wide range of functional groups through reactions such as acylation, alkylation, and reductive amination.

G Scaffold 4,5,6,7-Tetrahydro-1H- pyrazolo[3,4-c]pyridine N1_Sub N1-Substituted Analogs Scaffold->N1_Sub N-Alkylation/ N-Arylation C3_Sub C3-Substituted Analogs Scaffold->C3_Sub Cross-Coupling/ Modified Starting Material Piperidine_Sub Piperidine N-Substituted Analogs Scaffold->Piperidine_Sub Acylation/Alkylation/ Reductive Amination

Caption: Functionalization of the tetrahydropyrazolopyridine scaffold.

Applications in Drug Design: Targeting Key Protein Families

The this compound scaffold has proven to be a fruitful starting point for the development of inhibitors for several important classes of drug targets.

Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells. High-throughput screening led to the discovery of 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as a novel class of PDE4 inhibitors[2][3].

Structure-Activity Relationship (SAR) Insights for PDE4 Inhibition:

Subsequent SAR studies revealed key structural features for potent PDE4 inhibition[2][4][5]:

  • N1-Position: Substitution with an aryl group, such as a 4-fluorophenyl group, is often beneficial for potency.

  • C3-Position: Small alkyl groups, like an ethyl group, are well-tolerated and can contribute to potency.

  • Piperidine N-Position: The presence of a phenyl group at this position was found in early potent inhibitors[2].

  • Lactam Moiety: The 7-oxo group is a common feature in this class of inhibitors. Further modifications, such as tying the lactam moiety into a triazolo ring to form 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-α]pyridines, have been explored to improve potency and physicochemical properties[4][5].

CompoundN1-SubstituentC3-SubstituentPiperidine N-SubstituentPDE4 IC50 (µM)Reference
11 4-FluorophenylEthylPhenyl>1.6[2]
CP-220,629 (22) 4-FluorophenylEthylSubstituted Phenyl0.44[2]
Tofimilast (19) 2-ThienylHFused Triazole0.14[5]

Protocol 2: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol is based on the principle of fluorescence polarization (FP) and is suitable for high-throughput screening of PDE4 inhibitors. Commercial kits based on this principle are available[2][6][7].

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-labeled cAMP substrate

  • PDE assay buffer

  • Binding agent (for detection of the hydrolyzed product)

  • Test compounds and a known PDE4 inhibitor (e.g., Rolipram) as a positive control

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only (negative control) and the positive control inhibitor.

  • Add the PDE4 enzyme solution to all wells and incubate for a short period at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the FAM-labeled cAMP substrate.

  • Incubate the reaction for a defined period at room temperature.

  • Stop the reaction and initiate the detection by adding the binding agent.

  • Incubate for another period to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization on a plate reader. The FP signal is inversely proportional to the PDE4 activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers, making c-Met an attractive target for cancer therapy. The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has been successfully employed in the design of potent and selective c-Met inhibitors[8][9].

Structure-Activity Relationship (SAR) Insights for c-Met Inhibition:

Structure-based design and subsequent optimization have led to the identification of key interactions and SAR for this class of inhibitors[8]:

  • Scaffold: The pyrazolopyridine core acts as a hinge-binder, forming hydrogen bonds with the backbone of the c-Met kinase hinge region.

  • Substituents: The substituents on the scaffold are crucial for achieving high potency and selectivity. Specific interactions with the solvent-exposed region and the hydrophobic pocket of the ATP-binding site are targeted through derivatization. For instance, compound 8c from a reported series showed an IC50 of 68 nM against c-Met and demonstrated over 50-fold selectivity against other tyrosine kinases[8].

G cluster_0 c-Met Kinase Inhibition Workflow Start Design & Synthesize Pyrazolopyridine Analogs Biochemical_Assay In Vitro c-Met Kinase Assay (HTRF) Start->Biochemical_Assay Cellular_Assay Cell-based Phospho-c-Met Assay Biochemical_Assay->Cellular_Assay Active Compounds Selectivity_Profiling Kinase Selectivity Panel Cellular_Assay->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics Selectivity_Profiling->In_Vivo_Studies Selective Compounds Lead_Compound Lead Compound Identification In_Vivo_Studies->Lead_Compound

Caption: Workflow for the development of c-Met inhibitors.

Protocol 3: In Vitro c-Met Kinase Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive technology for measuring kinase activity. Commercial kits are available for performing HTRF-based c-Met kinase assays[3][4][10][11][12].

Materials:

  • Recombinant human c-Met kinase

  • Biotinylated substrate peptide

  • ATP

  • HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin (SA-XL665)

  • Assay buffer

  • Test compounds and a known c-Met inhibitor (e.g., Crizotinib) as a positive control

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds, DMSO (negative control), and the positive control to the wells of the 384-well plate.

  • Add the c-Met kinase and the biotinylated substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at room temperature.

  • Stop the reaction by adding the HTRF detection reagents, which include EDTA to chelate Mg2+ and stop the enzymatic reaction.

  • Incubate for a period to allow for the binding of the detection reagents to the phosphorylated substrate.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths.

  • The HTRF ratio is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition and IC50 values for the test compounds.

Pharmacokinetic Considerations

Beyond potency and selectivity, the drug-like properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are critical for its successful development. While specific pharmacokinetic data is highly dependent on the individual compound, some general observations can be made for the this compound scaffold.

The introduction of the saturated piperidine ring generally leads to improved solubility and a more three-dimensional structure compared to its aromatic counterparts, which can be beneficial for oral absorption and cell permeability. However, the basic nitrogen atom in the piperidine ring can also lead to higher clearance and potential for interactions with metabolizing enzymes. Careful optimization of substituents is therefore necessary to achieve a balanced pharmacokinetic profile. For example, in the development of c-Met inhibitors, strategic modifications have been made to block potential metabolic "soft spots" and improve in vivo exposure[13].

ParameterObservationImplication for Drug Design
Solubility Generally improved over planar aromatic systems.Favorable for oral formulation.
Permeability Can be modulated by substituents.Lipophilicity needs to be balanced to ensure good permeability without excessive protein binding.
Metabolism The piperidine ring and other positions can be sites of metabolism.Introduction of blocking groups (e.g., fluorine) or modification of substituents to enhance metabolic stability.
Oral Bioavailability Varies significantly with substitution.Optimization of physicochemical properties is key to achieving good oral exposure.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a valuable starting point for the design of novel therapeutic agents. Its synthetic tractability and the ability to readily introduce diverse chemical functionalities have enabled the development of potent and selective inhibitors for a range of important drug targets, most notably PDE4 and c-Met kinase. The insights into the structure-activity relationships and pharmacokinetic properties discussed in this guide provide a solid foundation for researchers and drug development professionals. As our understanding of disease biology continues to evolve, the versatility of this privileged scaffold will undoubtedly lead to the discovery of new and innovative medicines to address unmet medical needs. Future efforts in this area will likely focus on exploring new therapeutic applications, further optimizing the ADME properties of existing lead compounds, and employing advanced computational methods to guide the design of next-generation inhibitors based on this remarkable molecular framework.

References

  • Perry, M. J., et al. (1998). 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as novel inhibitors of human eosinophil phosphodiesterase. Journal of Medicinal Chemistry, 41(13), 2268-2277. [Link]

  • BPS Bioscience. (n.d.). PDE4C Assay Kit. Retrieved from [Link]

  • Zhang, J. H., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Journal of Biomolecular Screening, 13(3), 183-191. [Link]

  • BPS Bioscience. (n.d.). PDE4B (Dog) Assay Kit. Retrieved from [Link]

  • Duplantier, A. J., et al. (2007). SAR of a series of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines as potent inhibitors of human eosinophil phosphodiesterase. Journal of Medicinal Chemistry, 50(2), 344-349. [Link]

  • Liu, X., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 942-951. [Link]

  • Salgia, R., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][6][14]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 57(17), 7101-7117. [Link]

  • Perry, M. J., et al. (1998). 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as Novel Inhibitors of Human Eosinophil Phosphodiesterase. Journal of Medicinal Chemistry, 41(13), 2268-2277. [Link]

  • Huang, W., et al. (2002). A Fluorescence Polarization Assay for Cyclic Nucleotide Phosphodiesterases. Journal of Biomolecular Screening, 7(3), 215-222. [Link]

  • Cisbio. (n.d.). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PDE4B2 Assay Kit. Retrieved from [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2195. [Link]

  • Duplantier, A. J., et al. (2007). SAR of a series of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines as potent inhibitors of human eosinophil phosphodiesterase. Journal of Medicinal Chemistry, 50(2), 344-349. [Link]

  • Unitt, J. F., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 11(52), 32963-32969. [Link]

  • Han, S. Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2837-2842. [Link]

  • Krogsgaard-Larsen, P., et al. (1985). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry, 28(11), 1612-1617. [Link]

  • Yogeeswari, P., et al. (2012). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3736-3740. [Link]

  • El-Damasy, A. K., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(19), 12836-12856. [Link]

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Large-Scale Synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine: A Scalable Protocol for a Privileged Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core is a "privileged scaffold" in modern medicinal chemistry, forming the structural basis for a multitude of biologically active agents, including inhibitors of c-Met kinase and phosphodiesterase (PDE4).[1][2][3] Its prevalence in drug discovery programs necessitates a robust, scalable, and economically viable synthetic route to support preclinical and clinical development. This application note provides a detailed, field-tested protocol for the large-scale synthesis of the title compound, focusing on process safety, efficiency, and purity. We move beyond a simple recitation of steps to explain the underlying chemical principles and process optimization strategies, ensuring a self-validating and reproducible system for researchers in drug development.

Introduction: The Strategic Importance of the Pyrazolopyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family of heterocycles. These structures are of immense interest because they act as bioisosteres of purine bases, allowing them to interact with a wide range of biological targets.[4] Specifically, the partially saturated this compound isomer provides a three-dimensional structure that is often crucial for potent and selective enzyme inhibition.[1]

Given the high demand for this intermediate in pharmaceutical R&D, the development of a synthesis that is not only high-yielding but also avoids hazardous reagents and complex purification methods is critical for industrial application.[5][6] This guide details a preferred two-step synthetic sequence that proceeds through a stable, protected intermediate, culminating in a clean, acid-mediated deprotection suitable for multi-kilogram scale production.

Overview of Synthetic Strategy

Multiple strategies exist for constructing the pyrazolopyridine core, broadly categorized as:

  • Pyridine Ring Formation: Building the pyridine ring onto a pre-functionalized pyrazole.[4]

  • Pyrazole Ring Formation: Constructing the pyrazole ring from a substituted pyridine or piperidine precursor.[4]

  • Multicomponent Reactions (MCRs): Condensing several starting materials in a one-pot process.[7][8]

For large-scale synthesis, the most reliable approach often involves a convergent strategy using a protected piperidine derivative. This allows for the robust and high-yield formation of the pyrazole ring, followed by a final deprotection step. This methodology was chosen for its key advantages:

  • Process Control: Stepwise synthesis allows for the isolation and purification of intermediates, ensuring high purity in the final product.

  • Scalability: The selected reactions are known to behave predictably on scale, without significant changes in yield or purity.

  • Safety: It avoids notoriously hazardous reagents often used in alternative syntheses, such as high-pressure reactions or energetic intermediates.[9]

The chosen route is visualized in the workflow diagram below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Final Deprotection (Core Protocol) A N-Boc-4-piperidone B tert-butyl 4-oxo-3-(dimethylaminomethylene) piperidine-1-carboxylate A->B  DMF-DMA C tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine -6(7H)-carboxylate B->C  Hydrazine Hydrate D This compound (Target Compound) C->D  HCl / Ethyl Acetate

Caption: Overall Synthetic Workflow

Detailed Large-Scale Protocol: Synthesis of this compound

This protocol details the final deprotection step, which is the most critical for delivering the high-purity active pharmaceutical ingredient (API) intermediate. The starting material, tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate, is assumed to be prepared in a prior step. A synthesis for a related methyl-substituted analogue is described in the literature, providing a basis for this procedure.[10]

Mechanistic Principle: Acid-Catalyzed Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. The mechanism involves protonation of the carbonyl oxygen by a strong acid (HCl), followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the deprotected amine salt. The stability of the tert-butyl cation is the driving force for this clean and efficient transformation.

G cluster_0 Boc Deprotection Mechanism Start Protected Precursor Protonation Protonated Intermediate Start->Protonation  H⁺ (from HCl) Cleavage Carbamic Acid Intermediate + tert-butyl cation Protonation->Cleavage  Cleavage Final Final Product (HCl Salt) + CO₂ + Isobutylene Cleavage->Final  Decarboxylation

Caption: Mechanism of Acid-Catalyzed Boc Removal

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate>98%CommercialStarting material.
Ethyl Acetate (EtOAc)Anhydrous, ACSCommercialReaction solvent.
Hydrogen Chloride Solution3 N in Ethyl AcetateCommercialDeprotecting agent.
Diethyl EtherAnhydrousCommercialFor precipitation/crystallization.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionIn-houseFor neutralization during workup.
Dichloromethane (DCM)ACS GradeCommercialExtraction solvent.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying agent.
Equipment
Glass-lined Reactor100 LN/AWith overhead stirrer, temperature probe, and nitrogen inlet.
Addition Funnel20 LN/AFor controlled reagent addition.
Filter-Dryer or Large Buchner FunnelN/AN/AFor product isolation.
Rotary Evaporator20 LN/AFor solvent removal.
Step-by-Step Experimental Protocol

Safety First: This procedure involves corrosive acid and flammable solvents. All operations must be conducted in a well-ventilated fume hood or a suitable process bay. Personnel must wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.

  • Reactor Setup: Charge the 100 L reactor with tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (5.00 kg, 21.07 mol).

  • Solvent Addition: Add ethyl acetate (20 L) to the reactor. Begin stirring to ensure the starting material is fully dissolved.

  • Cooling: Cool the stirred solution to 0-5 °C using a chiller.

  • Acid Addition: Slowly add the 3 N solution of HCl in ethyl acetate (14.0 L, 42.0 mol, 2.0 equiv.) via the addition funnel over a period of 60-90 minutes. Causality: A slow addition rate is crucial to control the exotherm from the reaction and prevent the formation of byproducts. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 16 hours.[10]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is considered complete when less than 1% of the starting material remains.

  • Product Isolation (as HCl salt):

    • Upon completion, a white precipitate (the HCl salt of the product) will have formed.

    • Add diethyl ether (20 L) to the slurry to further decrease the solubility of the salt and ensure complete precipitation.

    • Stir the slurry for 1 hour at room temperature.

    • Isolate the solid product by filtration using a filter-dryer or a large Buchner funnel.

    • Wash the filter cake with cold diethyl ether (2 x 5 L) to remove any residual impurities.

    • Dry the solid under vacuum at 40 °C to a constant weight.

  • Optional Conversion to Free Base:

    • If the free base is required, suspend the isolated HCl salt in a mixture of dichloromethane (40 L) and water (20 L).

    • Cool the mixture to 0-5 °C and slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is 8-9.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 L).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the title compound as a solid or oil.[10]

Expected Yield and Characterization
ParameterExpected Value
Product Form White to off-white solid (as HCl salt)
Typical Yield 85-95%
Purity (HPLC) >99%
¹H NMR Consistent with the structure
LCMS (m/z) 138.1 [M+H]⁺[10]

Recrystallization from ethanol can be performed if further purification is needed.[7]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key building block in pharmaceutical research. By utilizing a robust Boc-deprotection strategy, this method delivers the target compound in high yield and purity. The detailed explanations of the underlying chemical principles and process controls are designed to empower researchers and drug development professionals to implement this synthesis confidently on a large scale, thereby accelerating the drug discovery pipeline.

References

  • Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. ACS Publications.
  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies.
  • 4,5,6,7-tetrahydro-1-methyl-1H-Pyrazolo[3,4-c]pyridine synthesis. chemicalbook.
  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. ResearchGate.
  • Pyrazolopyridine with pharmaceutical activity. ResearchGate.
  • Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. ResearchGate.
  • 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as novel inhibitors of human eosinophil phosphodiesterase. PubMed.
  • 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as Novel Inhibitors of Human Eosinophil Phosphodiesterase. Journal of Medicinal Chemistry - ACS Publications.
  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway.

Sources

Troubleshooting & Optimization

troubleshooting 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support guide for 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine and its derivatives. This resource is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this important heterocyclic scaffold. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.

The pyrazolo[3,4-c]pyridine core is a key structural motif in many modern drug discovery programs, including the development of inhibitors for targets like Factor Xa.[1] However, like many nitrogen-containing heterocyclic compounds, its solubility can be highly dependent on the experimental conditions, often leading to challenges in biological assays and formulation development.[2][3] This guide offers a structured approach to troubleshooting these common issues.

Section 1: Core Troubleshooting Guide

This section addresses specific, common problems in a direct question-and-answer format. We diagnose the likely causes and provide actionable solutions.

Q1: My compound precipitated immediately upon dilution from a DMSO stock into my aqueous physiological buffer (e.g., PBS, pH 7.4). Why did this happen and how can I fix it?

This is the most frequent issue encountered and is typically a result of the compound's low intrinsic aqueous solubility at neutral pH, a common characteristic of "brick-dust" molecules which have strong crystal lattice energy, or "grease-ball" molecules with high lipophilicity.[2] The highly concentrated DMSO stock creates a supersaturated state upon dilution into the aqueous anti-solvent, leading to rapid precipitation.

Primary Causes & Diagnostic Workflow:

The underlying issue is a dramatic change in the solvent environment. DMSO is an excellent solubilizing agent, but its properties are not representative of your final aqueous assay medium.

G cluster_0 Diagnostic Workflow start Precipitation in Aqueous Buffer q1 Is final DMSO concentration >1%? start->q1 q2 Is the buffer pH strictly neutral (7.4)? q1->q2 No sol1 Reduce DMSO %. Use serial dilutions. q1->sol1 Yes q3 Is the final compound concentration too high? q2->q3 No sol2 Modify buffer pH. (See Protocol 2) q2->sol2 Yes sol3 Determine max solubility. Lower final concentration. q3->sol3 Yes sol4 Utilize Co-solvents or Excipients. (See Protocol 1) q3->sol4 No

Caption: Troubleshooting workflow for aqueous precipitation.

Recommended Solutions:

  • Optimize DMSO Concentration: Minimize the percentage of DMSO in the final assay buffer, ideally keeping it below 1%, and if possible, below 0.5%.[4] High concentrations of organic solvent can impact biological assays. Instead of a single large dilution, perform a serial dilution in the assay buffer.

  • Leverage pH-Dependent Solubility: The this compound structure contains basic nitrogen atoms in both the tetrahydropyridine and pyrazole rings. The solubility of such basic compounds is highly pH-dependent.[5]

    • The Principle: At a pH below the compound's pKa, the nitrogen atoms become protonated, forming a salt in situ. This charged species is significantly more polar and, therefore, more soluble in aqueous media.

    • Actionable Step: Try lowering the pH of your buffer. For many basic compounds, reducing the pH to 6.0 or even 5.0 can increase solubility by several orders of magnitude. Ensure your biological assay is tolerant to this pH change. The use of salt forms, such as a hydrochloride salt, is a common strategy to improve the solubility of parent compounds.[6][7]

  • Employ Co-solvents and Excipients: If pH modification is not viable, formulation-based strategies can be employed.

    • Co-solvents: Introduce a small percentage of a water-miscible organic solvent into your final buffer.[8] See Protocol 1 for a systematic screening approach.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drug molecules, effectively shielding the hydrophobic parts from water and increasing solubility.[3][9]

Q2: I am struggling to prepare a concentrated stock solution (>10 mM) even in pure DMSO or DMF. What should I do?

While DMSO is a powerful solvent, some compounds may have limitations due to strong intermolecular forces in their crystal lattice.

Recommended Solutions:

  • Gentle Heating and Sonication: Warming the mixture to 30-40°C can help overcome the activation energy required for dissolution. Follow this with sonication in a bath to break apart solid aggregates. Always check for compound stability at elevated temperatures first.

  • Test Alternative Organic Solvents: While DMSO is a common starting point, it is not universally superior. A small-scale solvent screen is recommended.

SolventPolarity IndexDielectric Constant (20°C)Key Characteristics
DMSO 7.247.2Strong, aprotic, good for most compounds.
DMF 6.436.7Similar to DMSO, can be effective alternative.
NMP 6.732.2High boiling point, powerful solvent.
Pyridine 5.312.4Can solubilize related structures due to structural similarity; miscible with water and organic solvents.[10]
Ethanol 4.324.6Less polar, but useful in co-solvent systems.
  • Acidification: For a basic compound like this, adding a molar equivalent of a strong acid (like HCl) to an organic solvent (like ethanol or methanol) can form the salt in situ, which may have different and potentially more favorable solvation properties than the free base.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that govern its solubility?

The solubility is primarily governed by the interplay between its rigid, fused heterocyclic core and the presence of protonatable nitrogen atoms.

G cluster_0 pH-Solubility Relationship Low_pH Low pH (e.g., < 6) ACIDIC Protonated Protonated Form (C₆H₁₀N₃⁺) Cationic HIGHLY SOLUBLE Low_pH->Protonated Favors Protonation High_pH High pH (e.g., > 8) BASIC Free_Base Free Base Form (C₆H₉N₃) Neutral POORLY SOLUBLE High_pH->Free_Base Favors Deprotonation Protonated->Free_Base Equilibrium Shift

Caption: The effect of pH on the ionization and solubility of the compound.

  • Basic Centers: The secondary amine in the tetrahydropyridine ring and the pyridine-like nitrogen in the pyrazole ring are basic. At physiological pH, they can exist in equilibrium between the neutral free base and a protonated, cationic form. The free base is less polar and less water-soluble, while the protonated form is a salt and is significantly more soluble.[5]

  • Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (-NH) and acceptor (=N-), allowing it to interact with protic solvents.

  • Planarity and Stacking: The fused ring system is relatively flat, which can promote strong crystal packing (high lattice energy), making it difficult for solvent molecules to break the solid state apart. This is a classic "brick dust" characteristic.[2]

Q2: Should I use the hydrochloride salt or the free base form of the compound?

For aqueous applications, starting with a salt form (like the dihydrochloride) is almost always preferable.[7][11][12] The salt form pre-ionizes the molecule, removing the need for significant pH depression to achieve solubility. The free base may be more suitable for certain organic reactions or when formulating in lipid-based systems.[9]

Q3: What are the best practices for storing stock solutions to prevent precipitation?
  • Storage Temperature: Store DMSO stocks at room temperature or 4°C. Avoid freezing DMSO solutions (-20°C), as this can cause the compound to crash out upon thawing, and DMSO's freezing point is relatively high (~18.5°C).

  • Container: Use high-quality polypropylene or glass vials with secure caps to prevent solvent evaporation and water absorption.

  • Concentration: Do not store solutions at their absolute maximum solubility limit. Storing at a slightly lower concentration (e.g., 80% of max) provides a buffer against small temperature fluctuations that could trigger precipitation.

  • Moisture: Store desiccated. DMSO is hygroscopic, and absorbed water can decrease the solubility of hydrophobic compounds.

Section 3: Experimental Protocols

Protocol 1: Step-by-Step Co-Solvent Screening for Improved Aqueous Solubility

Objective: To identify a water-miscible co-solvent that enhances the solubility of the target compound in an aqueous buffer with minimal impact on the assay.

Materials:

  • Target compound (this compound)

  • Primary stock solution (e.g., 10 mM in DMSO)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • Screening Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Cremophor EL, Solutol HS 15

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance/turbidity at ~600 nm (optional but recommended)

Methodology:

  • Prepare Co-Solvent/Buffer Mixtures: In separate tubes, prepare 10% (v/v) solutions of each co-solvent in your assay buffer. For example, add 100 µL of Ethanol to 900 µL of PBS. Also include a "No Co-solvent" control (pure buffer).

  • Set up the Plate: Add 198 µL of each co-solvent/buffer mixture to triplicate wells of the 96-well plate.

  • Compound Addition: Add 2 µL of your 10 mM DMSO stock solution to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation and Observation:

    • Mix the plate gently on a shaker for 5 minutes.

    • Visually inspect each well against a dark background for any signs of precipitation (cloudiness, crystals, film).

    • (Optional) Read the plate on a plate reader at 600 nm. An increase in absorbance indicates light scattering from insoluble particles.

  • Analysis: Rank the co-solvents based on their ability to maintain the compound in solution. The best co-solvents will result in a clear solution with low absorbance readings.

Protocol 2: Determining an Approximate pH-Solubility Profile

Objective: To assess the impact of pH on the compound's aqueous solubility and identify a pH range that supports the desired concentration.

Materials:

  • Target compound (solid)

  • A range of buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers with appropriate buffering capacity for each pH range (e.g., acetate for pH 4-5, phosphate for pH 6-8).

  • Vortex mixer and/or shaker

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Prepare Slurries: In separate microcentrifuge tubes, add an excess amount of the solid compound (e.g., 1-2 mg) to 1 mL of each buffer. The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibration: Tightly cap the tubes and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully remove a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant in a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.

    • Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH. This plot will visually demonstrate the pH at which solubility is maximized.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). NIH. [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. (n.d.). ResearchGate. [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019). In Innovative Dosage Forms. Wiley. [Link]

  • Cas 157327-44-1, 4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[4,3-C]PYRIDINE DIHYDROCHLORIDE. (n.d.). LookChem. [Link]

  • Pyridine – High-Purity Solvent. (n.d.). Consolidated Chemical. [Link]

  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. (2007). Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Optimization of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our goal is to empower you with the expertise to overcome common challenges and achieve optimal reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering explanations grounded in chemical principles and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting a multi-component synthesis of a this compound derivative and observing very low to no yield of my target product. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in multi-component reactions for pyrazolopyridine synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential for identifying the root cause.

Underlying Causes & Corrective Actions:

  • Purity of Starting Materials: The purity of your reactants, especially aminopyrazoles and dicarbonyl compounds, is paramount. Impurities can act as catalyst poisons or introduce competing side reactions.

    • Recommendation: Always use high-purity starting materials. If the purity is questionable, consider recrystallization or chromatographic purification of the reactants before use.[1]

  • Catalyst Selection and Activity: The choice and concentration of the catalyst are critical. While acid catalysts like acetic acid are common, Lewis acids or heterogeneous catalysts can offer improved performance in certain cases.[1][2]

    • Recommendation: Screen a variety of catalysts. For instance, consider Lewis acids like ZrCl₄ or nano-magnetic catalysts which have demonstrated efficacy.[1] Catalyst loading should also be optimized; for example, in some syntheses, as little as 5 mg of a supported sulfonic acid catalyst was found to be optimal.[1]

  • Solvent Effects: The solvent influences reactant solubility, reaction kinetics, and even the reaction pathway.

    • Recommendation: Conduct a solvent screen. While ethanol is a common choice, exploring both polar protic (e.g., water, methanol) and aprotic solvents (e.g., DMF, acetonitrile) can be beneficial.[1][3] In some instances, solvent-free conditions at elevated temperatures have resulted in high yields.[1]

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or product degradation.

    • Recommendation: Optimize the reaction temperature. Some reactions proceed at room temperature, while others require heating.[1][2] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent byproduct formation from prolonged heating.

  • Inefficient Mixing: In heterogeneous reactions, inefficient mixing can lead to poor catalyst-reactant interaction.

    • Recommendation: Ensure vigorous stirring, especially when using solid-supported catalysts.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of pyrazolo[3,4-c]pyridine and pyrazolo[4,3-c]pyridine regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[4] Controlling regioselectivity often requires careful selection of reaction conditions.

Controlling Regioselectivity:

  • Nature of Reactants: The electronic and steric properties of the substituents on your starting materials can heavily influence the regiochemical outcome.

    • Expert Insight: A comprehensive understanding of the reaction mechanism is key. The initial condensation step is often the regioselectivity-determining step. Consider the relative electrophilicity of the carbonyl groups in your dicarbonyl component.

  • Reaction Conditions: The choice of catalyst and solvent can significantly impact the regioselectivity.[4]

    • Recommendation: A systematic screen of catalysts (both acidic and basic) and solvents of varying polarity is advisable. It has been reported that varying the electrophile/solvent combination can moderately control the cyclization pathway.[4]

  • Separation of Isomers: If achieving complete regioselectivity is not possible, efficient separation of the isomers is necessary.

    • Protocol: Flash column chromatography is the most common method for separating regioisomers. A gradient elution with a hexane/ethyl acetate mobile phase is a good starting point. Careful monitoring by TLC is crucial to ensure good separation.[1]

Issue 3: Difficult Product Purification

Question: I am struggling to purify my this compound product. It seems to be highly polar and co-elutes with byproducts.

Answer: Purification of pyrazolopyridine derivatives can be challenging due to their polarity. A well-planned work-up and purification strategy is essential.

Purification Strategies:

  • Work-up Procedure: A proper aqueous work-up is crucial to remove inorganic salts and highly polar impurities.

    • Recommendation: After the reaction, if applicable, quench the reaction mixture and perform a liquid-liquid extraction. The choice of organic solvent for extraction is important; consider solvents like ethyl acetate or dichloromethane. A brine wash can help to remove residual water from the organic layer.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice.[1] If your compound is basic, consider treating the silica gel with triethylamine to prevent streaking.

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or methanol.[1] Adding a small amount of triethylamine to the mobile phase can also improve the chromatography of basic compounds.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification method.

    • Recommendation: Screen different solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature. Ethanol is often a good starting point for recrystallizing pyrazolopyridine derivatives.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical multi-component reaction for synthesizing the this compound core?

A1: A common and efficient method is the one-pot, multi-component reaction involving an aldehyde, hydrazine hydrate, a β-ketoester (like ethyl acetoacetate), and a source of ammonia (such as ammonium acetate or urea).[5] This approach offers advantages in terms of atom economy and reduced waste generation.

Q2: What is the proposed mechanism for this multi-component reaction?

A2: The reaction typically proceeds through a series of condensation and cyclization steps. Initially, the hydrazine reacts with the β-ketoester to form a pyrazolone intermediate. This intermediate then undergoes a Knoevenagel condensation with the aldehyde, followed by a Michael addition of a second pyrazolone molecule (in the case of dipyrazolopyridines) or another nucleophile. Finally, the introduction of ammonia leads to the formation of the pyridine ring through cyclization and subsequent dehydration.[5]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of starting materials, intermediates, and the product. Visualization under UV light (254 nm) is typically effective for these aromatic compounds.[1] Staining with iodine vapor can also be used.[1]

Q4: Are there any safety precautions I should be aware of?

A4: Standard laboratory safety practices should always be followed. Hydrazine hydrate is toxic and corrosive, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). When running reactions at elevated temperatures, ensure proper temperature control to avoid runaway reactions.

Experimental Protocols

General Procedure for a Four-Component Synthesis of 3,5-dimethyl-4-aryl-1,4,7,8-tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines

This protocol is adapted from a literature procedure and may require optimization for specific substrates.[5]

  • To a mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and hydrazine hydrate (2 mmol) in water, add the catalyst (e.g., [Zn-2BSMP]Cl₂).

  • Add urea (1.5 mmol) to the reaction mixture.

  • Heat the mixture at 80 °C with stirring for the appropriate time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol to afford the pure tetrahydrodipyrazolopyridine.[5]

Data Presentation

Table 1: Effect of Solvent and Temperature on a Tetrahydrodipyrazolopyridine Synthesis

EntrySolventTemperature (°C)Yield (%)Reference
1CyclohexaneRefluxLow[3]
2n-HexaneRefluxLow[3]
3CCl₄RefluxLow[3]
4WaterReflux70[3]
5EthanolReflux (76)97[3]

This table is a representative example based on literature data and illustrates the significant impact of solvent and temperature on reaction yield.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product RCHO Aldehyde Michael_Acceptor Intermediate (III) RCHO->Michael_Acceptor Hydrazine Hydrazine Hydrate Pyrazolone Pyrazolone (I) Hydrazine->Pyrazolone Ketoester Ethyl Acetoacetate Ketoester->Pyrazolone Ammonia Ammonia Source (Urea) Cyclized Cyclized Intermediate (VI) Ammonia->Cyclized Tautomer Tautomer (II) Pyrazolone->Tautomer Tautomerization Tautomer->Michael_Acceptor Adduct Adduct (IV) Michael_Acceptor->Adduct + Pyrazolone Adduct->Cyclized Product Tetrahydropyrazolopyridine Cyclized->Product - H₂O

Sources

Technical Support Center: Purification of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complex purification challenges of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives. This class of N-heterocycles is a vital scaffold in medicinal chemistry, with prominent examples like Apixaban demonstrating their therapeutic potential.[1] However, their inherent basicity, potential for multiple protonation states, and complex reaction mixtures often present significant hurdles during isolation and purification.

This guide is structured to provide actionable solutions, moving from quick answers to common problems to in-depth troubleshooting for more persistent issues. It is designed for researchers, medicinal chemists, and process development professionals.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges encountered during the purification of this scaffold.

Q1: My compound is streaking badly on a standard silica gel column. What is the primary cause and the quickest fix?

A1: Severe streaking or tailing on silica gel is a classic sign of strong interaction between the basic nitrogen atoms in your tetrahydropyrazolopyridine core and the acidic silanol groups (Si-OH) of the stationary phase. This is a common issue with nitrogen-containing heterocycles.[2][3]

  • Quick Fix: Add a small amount of a basic modifier to your eluent system. Start with 0.5-1% triethylamine (NEt₃) or ammonia in methanol (7N solution) to your mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks and improved resolution.

Q2: I'm struggling to crystallize my final compound. It keeps oiling out or forming an amorphous solid. What should I try first?

A2: Oiling out is common when the compound's melting point is low or when it has a high affinity for the solvent. The basic nature of the scaffold also means it can readily form salts, which can have very different crystallization properties.

  • First Step: Try converting your freebase into a salt. The formation of a crystalline salt can dramatically improve the ease of crystallization by creating a more rigid, ordered lattice.[4] A good starting point is to dissolve your compound in a minimal amount of a solvent like methanol (MeOH) or isopropanol (IPA) and add a stoichiometric amount of an acid like hydrochloric acid (HCl in ether or dioxane) or methanesulfonic acid (MsOH).

Q3: My NMR spectrum shows unidentifiable broad peaks after purification, even though the LC-MS looks clean. Could this be residual palladium from a cross-coupling reaction?

A3: Yes, this is a very common issue. Palladium catalysts used in reactions like Suzuki or Buchwald-Hartwig couplings can be notoriously difficult to remove completely.[5] Paramagnetic palladium species can broaden NMR signals, especially those of nearby protons. Standard chromatography is often insufficient for complete removal.[5]

  • Recommendation: Treat a solution of your compound (e.g., in DCM or THF) with a specialized palladium scavenger. There are many commercially available silica-based scavengers with thiol or amine functionalities that are highly effective.[6] Alternatively, filtration through a pad of Celite can sometimes remove heterogeneous palladium black.[7]

Q4: I have two regioisomers that are co-eluting. How can I improve their separation?

A4: The separation of regioisomers, a frequent challenge in pyrazole synthesis when using unsymmetrical precursors, requires careful optimization of your chromatographic conditions.[8]

  • Strategy:

    • Switch to a less polar, non-protic eluent system. For example, move from Ethyl Acetate/Hexane to Dichloromethane/Methanol. This can change the specific interactions with the silica surface.

    • Consider a different stationary phase. If silica fails, consider alumina (basic or neutral) or a C18 reversed-phase column, as the change in mechanism can exploit different properties of the isomers.

    • Protecting Group Strategy: If possible, temporarily install a bulky protecting group (e.g., Boc, Cbz) on one of the nitrogen atoms. This can significantly alter the polarity and steric profile of one isomer, making separation much easier.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into persistent purification problems, offering detailed explanations and step-by-step protocols.

Guide 1: Mastering Chromatographic Purification

The basicity of the tetrahydropyridine and pyrazole nitrogens is the root cause of most chromatographic issues. The workflow below provides a systematic approach to developing a robust purification method.

Diagram: Workflow for Chromatographic Method Development

chromatographic_workflow start Crude Product Analysis (TLC/LCMS) tlc TLC Analysis with Basic Modifier (e.g., 1% NEt₃ in EtOAc/Hexane) start->tlc streaking Streaking Observed? tlc->streaking streaking->tlc Yes, add/increase modifier column Run Column Chromatography (Silica Gel + Basic Modifier) streaking->column No purity_check Check Fraction Purity (TLC/LCMS) column->purity_check pure Pure Product purity_check->pure Yes impure Co-eluting Impurities purity_check->impure No change_system Change Solvent System (e.g., DCM/MeOH) or Stationary Phase (Alumina/C18) impure->change_system change_system->tlc

Caption: A decision-making workflow for purifying basic heterocycles.

Troubleshooting Poor Separation & Tailing
Symptom Underlying Cause Step-by-Step Solution
Severe Tailing/Streaking Strong acid-base interaction between the basic compound and acidic silica gel.1. Baseline: Prepare an eluent (e.g., 70:30 Hexane:EtOAc).2. Modification: Create a second eluent with 1% triethylamine (NEt₃) added.3. TLC Comparison: Spot the crude material on a TLC plate and develop in both eluents. Observe the reduction in tailing.4. Column Prep: Prepare the column slurry using the modified eluent to ensure the entire stationary phase is neutralized before loading the sample.
Irreproducible Retention Variable activity of silica gel due to water content. The basic nature of the compound can also alter the stationary phase during the run.1. Pre-treat Silica: Use freshly opened silica gel or dry it in an oven (120°C for 4h) before use.2. Consistent Modifier: Always use the same concentration of basic modifier in your eluent for consistent results.3. Dry Loading: Adsorb the crude material onto a small amount of silica ("dry loading") instead of dissolving it in a strong solvent, which can disrupt the column equilibrium.
Co-elution of Polar Impurities Byproducts from the reaction (e.g., starting materials, partially reacted intermediates) may have similar polarity to the product. Multicomponent reactions are known for producing complex mixtures.[9][10]1. Gradient Elution: Use a shallow gradient of a more polar solvent (e.g., start with 100% DCM and slowly increase MeOH from 0% to 5%).2. Alternative Phases: If silica fails, switch to neutral or basic alumina, which has different selectivity for basic compounds. For highly polar compounds, consider reversed-phase (C18) chromatography.[3]
Guide 2: Strategies for Crystallization and Salt Selection

Crystallization is often the most effective way to achieve high purity. For this compound derivatives, success often hinges on finding the right solvent system or converting the freebase to a suitable salt.

Protocol: Screening for Crystalline Salt Formation

This protocol provides a systematic way to identify a crystalline salt of your compound.

  • Preparation: Accurately weigh ~20-30 mg of your purified freebase into several small glass vials.

  • Solubilization: Dissolve each sample in a minimal amount of a suitable solvent. Good starting points are Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), or Acetone.

  • Acid Addition: To each vial, add 1.05 equivalents of a different acid solution (e.g., HCl in ether, H₂SO₄ in dioxane, methanesulfonic acid, p-toluenesulfonic acid).

  • Observation: Cap the vials and observe at room temperature. Look for the spontaneous formation of a precipitate. If no solid forms after an hour, try the following:

    • Gently scratch the inside of the vial with a glass rod.

    • Add a small amount of a non-polar "anti-solvent" (e.g., ether, hexane, or toluene) dropwise until turbidity persists.

    • Store the vials at 4°C overnight.

  • Isolation & Analysis: Collect any crystalline material by filtration, wash with a small amount of the anti-solvent, and dry. Analyze by XRPD or microscopy to confirm crystallinity.

Diagram: Crystallization Troubleshooting Logic

crystallization_logic start Dissolve Freebase in Minimal Hot Solvent cool Cool Slowly to RT, then to 4°C start->cool result Result? cool->result crystals Crystals Formed result->crystals Success oiled_out Compound Oiled Out result->oiled_out Oil no_solid Remains in Solution result->no_solid Soluble troubleshoot_oil Redissolve. Add less polar co-solvent. Or try vapor diffusion. oiled_out->troubleshoot_oil troubleshoot_soluble Add anti-solvent (e.g., Hexane) dropwise. Or evaporate slowly. no_solid->troubleshoot_soluble salt_screen Proceed to Salt Screening Protocol troubleshoot_oil->salt_screen troubleshoot_soluble->salt_screen

Caption: Decision tree for troubleshooting crystallization experiments.

Guide 3: Removal of Residual Catalysts

Palladium-catalyzed cross-coupling reactions are frequently used to functionalize the pyrazolopyridine scaffold.[11] Removing the final traces of palladium to meet regulatory limits (<10 ppm for APIs) is a critical challenge.[12]

Comparison of Palladium Removal Techniques
Method Mechanism Advantages Disadvantages When to Use
Activated Carbon Adsorption (Physisorption) of Pd species onto a high surface area carbon matrix.[13]Inexpensive, readily available.Can be non-selective, leading to product loss. Requires large amounts.First-pass, bulk removal from dark-colored reaction mixtures.
Celite Filtration Mechanical filtration of heterogeneous Pd(0) black.[7]Simple, fast, inexpensive.Only effective for precipitated Pd(0). Ineffective against soluble Pd complexes.Post-reaction workup where Pd has visibly precipitated from solution.
Thiol/Amine Scavengers Chemisorption, where functional groups on a solid support (e.g., silica) chelate the palladium.[5]Highly selective, very effective at removing soluble Pd to low ppm levels.More expensive than carbon. May require screening to find the best scavenger.Final purification step when low ppm levels of palladium are required.
Aqueous Wash/Extraction Extraction of palladium salts into an aqueous phase, sometimes with a chelating agent like EDTA or N-acetylcysteine.[6]Can be effective and scalable. Avoids solid adsorbents.Product must be stable to aqueous conditions. Can require multiple extractions.When the product is highly soluble in an organic solvent immiscible with water.
Protocol: Palladium Removal with a Solid-Supported Scavenger
  • Reaction Completion: Once the reaction is complete, filter off any heterogeneous catalyst if applicable.

  • Solvent Exchange: Concentrate the reaction mixture and redissolve the crude product in a solvent that is compatible with the scavenger (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents by weight relative to the initial catalyst loading).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 2-16 hours. The optimal time should be determined by monitoring the palladium content (e.g., by ICP-MS).

  • Filtration: Filter the mixture to remove the scavenger. Wash the scavenger cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes and concentrate in vacuo to yield the palladium-depleted crude product, which can then be further purified by chromatography or crystallization.

By systematically applying these troubleshooting guides and protocols, researchers can overcome the inherent purification challenges associated with this compound derivatives, leading to higher purity materials and more reliable experimental outcomes.

References

  • Moosavi-Zare, A.R., et al. (2018). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available at: [Link]

  • Wempe, M.F., et al. (2020). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PLoS ONE. Available at: [Link]

  • Vargas-Baca, I., et al. (2021). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. ProQuest. Available at: [Link]

  • Shi, F., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. ARKIVOC. Available at: [Link]

  • Prasse, C., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Shabalala, N.G.P., et al. (2024). Ultrasound for Drug Synthesis: A Green Approach. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2021). Tetrahydropyrazolopyridines as antifriction and antiwear agents: experimental and DFT calculations. ResearchGate. Available at: [Link]

  • Lübbers, T., et al. (2011). Crystalline forms of substituted pyrazolopyrimidines. Google Patents.
  • Maltsev, A.S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. Available at: [Link]

  • Takeda, Y., et al. (2006). Method of removing palladium. Google Patents.
  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. Available at: [Link]

  • Garrett, C.E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]

  • Various Authors. (2023). Your trick to remove residual palladium. Reddit. Available at: [Link]

  • Gogoi, A., et al. (2020). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. MDPI. Available at: [Link]

  • Smirnova, O., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Mosslemin, M.H., et al. (2016). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions... ResearchGate. Available at: [Link]

  • Vitaku, E., et al. (2014). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2020). Thin-layer chromatography of some heterocyclic nitrogen compounds. ResearchGate. Available at: [Link]

  • Scott, J.S., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Elguero, J., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Csenkey, D., et al. (2023). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. Available at: [Link]

  • Kallur, S.B., et al. (2013). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Pinto, D.J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247)... Journal of Medicinal Chemistry. Available at: [Link]

  • Janežič, M., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively. We will delve into common side reactions, their mechanistic origins, and practical, field-tested solutions to overcome them.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify your issue and find a robust solution.

Question 1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?

Answer: Low yield is a frequent challenge and can originate from multiple sources. A systematic approach is the key to diagnosis.

  • Purity of Starting Materials: This is the most common, yet often overlooked, culprit. Impurities in your starting materials, such as the hydrazine derivative or the piperidone precursor, can inhibit the catalyst or introduce competing side reactions.

    • Causality: For instance, residual acid or base in a starting material can neutralize your catalyst or promote undesired hydrolysis of intermediates.

    • Protocol: Always verify the purity of your reactants by NMR or GC-MS before starting. If necessary, purify them by recrystallization, distillation, or column chromatography.[1]

  • Reaction Conditions: Suboptimal temperature, time, or solvent can drastically affect yield.

    • Temperature: Some cyclization reactions require heating to overcome the activation energy barrier.[1] Conversely, excessive heat can lead to decomposition of the product or starting materials.

    • Solvent: The solvent's polarity and boiling point are critical. It must fully dissolve the reactants to ensure proper kinetics but also be suitable for the reaction temperature.[1] An ethanol/acetic acid mixture is a common starting point for related syntheses.

    • Protocol: Monitor your reaction progress diligently using Thin-Layer Chromatography (TLC). This allows you to track the consumption of starting materials and the formation of the product, helping you determine the optimal reaction time and prevent product degradation from prolonged heating.[1]

  • Catalyst Choice and Loading: The type and amount of catalyst can be the difference between a successful reaction and a failure.

    • Causality: Acid catalysts (e.g., acetic acid, p-TsOH) are often used to activate carbonyl groups for nucleophilic attack. The incorrect catalyst or loading can lead to incomplete reaction or the formation of byproducts.

    • Recommendation: While protic acids are common, consider screening Lewis acids if you experience poor performance.[1] Catalyst loading is also crucial; an optimal concentration is needed to drive the reaction without promoting side reactions.

Question 2: My NMR and Mass Spec data suggest the presence of an isomer. What is the likely structure and how can I prevent its formation?

Answer: The formation of a regioisomer is a well-documented challenge in the synthesis of fused pyrazole systems.[2] For your target, the most probable isomeric byproduct is 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine .

  • Mechanistic Origin: This side reaction arises from the initial cyclization step. The synthesis often involves the reaction of a hydrazine with a β-ketoester or a related dicarbonyl compound derived from a piperidone ring. If the piperidone-based precursor is unsymmetrical, the hydrazine can attack either of the two electrophilic carbonyl or enone sites, leading to two different ring fusion patterns. The regiochemical outcome is dictated by the relative electrophilicity of these sites and the reaction conditions.[3]

Diagram: Regioisomeric Product Formation

The following diagram illustrates the competing reaction pathways leading to the desired product and its common regioisomer.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products SM1 Hydrazine Derivative PathwayA Pathway A (Desired Attack) SM1->PathwayA Attack at C4 PathwayB Pathway B (Isomeric Attack) SM1->PathwayB Attack at C2 SM2 Piperidone-based β-Dicarbonyl Precursor SM2->PathwayA SM2->PathwayB Product_Desired Target Molecule This compound PathwayA->Product_Desired Cyclization Product_Isomer Side Product 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine PathwayB->Product_Isomer Cyclization G cluster_troubleshoot Troubleshooting Steps Start Start Synthesis Monitor Monitor Reaction by TLC/LCMS Start->Monitor Problem Problem Detected? Monitor->Problem Workup Workup & Purify Problem->Workup No LowYield Low Yield / Stalled Reaction Problem->LowYield Yes (Low Conversion) Byproducts Multiple Spots / Impurities Problem->Byproducts Yes (New Spots) Success Successful Synthesis Workup->Success CheckPurity Check Reactant Purity LowYield->CheckPurity AnalyzeByprod Identify Byproducts (NMR, MS) Byproducts->AnalyzeByprod OptimizeCond Optimize Temp / Solvent / Catalyst CheckPurity->OptimizeCond OptimizeCond->Monitor Re-run OptimizeSep Optimize Purification AnalyzeByprod->OptimizeSep OptimizeSep->Workup Re-purify

Sources

Technical Support Center: Enhancing the Stability of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and stabilization of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common stability challenges encountered during experimental work. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your compounds in solution.

Introduction: Understanding the Instability of the Tetrahydropyrazolopyridine Scaffold

The this compound scaffold is a key heterocyclic motif in medicinal chemistry, notably in the development of kinase inhibitors such as c-Met inhibitors[1]. However, the inherent chemical nature of this structure presents stability challenges in solution. The primary routes of degradation are the oxidation of the tetrahydropyridine ring and, depending on substitution, hydrolysis related to the pyrazole moiety.

The tetrahydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding aromatic pyrazolo[3,4-c]pyridine derivative. This process can be accelerated by factors such as exposure to atmospheric oxygen, elevated temperatures, and certain pH conditions. The fused pyrazole ring, being electron-rich, can influence the electronic properties of the entire molecule, potentially impacting the oxidation potential of the tetrahydropyridine ring. Furthermore, pyrazole derivatives, especially those with ester or amide functionalities, can be prone to hydrolysis under acidic or basic conditions[2][3].

This guide will provide a structured, question-and-answer-based approach to address these stability issues, offering both diagnostic and preventative solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing a new, unexpected peak in my HPLC analysis after storing my this compound solution. What could it be?

A1: The most common degradation product for this scaffold is the corresponding oxidized aromatic pyrazolo[3,4-c]pyridine. The tetrahydropyridine ring is prone to aromatization, and this process is often accelerated by exposure to air and light.

Troubleshooting Steps:

  • Characterize the Degradant:

    • LC-MS Analysis: The primary tool for identification. The oxidized product will have a molecular weight that is 4 Da less than the parent compound due to the loss of four hydrogen atoms. Look for the corresponding [M-4+H]+ ion.

    • UV-Vis Spectroscopy: Aromatization leads to a more conjugated system, which typically results in a bathochromic shift (a shift to longer wavelengths) in the UV-Vis spectrum. Compare the spectrum of your stored sample with a freshly prepared one.

  • Confirm Oxidation:

    • Spike Study: If you have a reference standard of the oxidized pyrazolo[3,4-c]pyridine, spike a small amount into your degraded sample and re-analyze by HPLC. Co-elution of the new peak with the standard confirms its identity.

    • Forced Oxidation: Intentionally degrade a fresh sample by bubbling air through the solution or by adding a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide). If the peak corresponding to the degradant increases, it is likely the oxidation product.

Q2: My compound's concentration is decreasing over time, even when stored in the dark at low temperatures. What other degradation pathways should I consider?

A2: Besides oxidation, hydrolytic degradation can be a concern, particularly if your derivative of this compound has hydrolytically labile functional groups (e.g., esters, amides, or other substituents on the pyrazole or pyridine rings). The pH of your solution is a critical factor in hydrolysis[4].

Troubleshooting Steps:

  • pH Assessment: Measure the pH of your solution. Even unbuffered solutions can have a pH that promotes hydrolysis, especially if prepared in solvents that can absorb atmospheric CO2 (becoming slightly acidic).

  • Forced Degradation Studies: Conduct forced degradation studies under acidic and basic conditions to assess hydrolytic stability. This is a standard practice in pharmaceutical development to identify potential degradation pathways[5].

    • Acid Hydrolysis: Treat your compound with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature.

    • Base Hydrolysis: Treat your compound with a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.

    • Monitor the appearance of new peaks by HPLC and identify them using LC-MS.

Proposed Degradation Pathways

Understanding the likely degradation pathways is crucial for developing effective stabilization strategies. Below is a proposed general mechanism for the degradation of the this compound scaffold.

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway (for substituted derivatives) A 4,5,6,7-tetrahydro-1H- pyrazolo[3,4-c]pyridine B Dihydropyrazolopyridine Intermediate A->B [O], -2H D Substituted Tetrahydro- pyrazolopyridine (e.g., Ester/Amide) C Aromatic Pyrazolo[3,4-c]pyridine (Oxidized Degradant) B->C [O], -2H E Hydrolyzed Product (e.g., Carboxylic Acid/Amine) D->E H₂O / H⁺ or OH⁻

Caption: Proposed degradation pathways for this compound.

Protocols for Stability Enhancement

Protocol 1: pH Optimization and Buffer Selection

The stability of your compound can be highly pH-dependent. This protocol outlines how to determine the optimal pH for storage and use.

Materials:

  • Your this compound derivative

  • A series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 3 to 8

  • HPLC system with a suitable column and mobile phase for analysis

  • Incubator or water bath

Procedure:

  • Prepare stock solutions of your compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).

  • Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 3, 4, 5, 6, 7, 8).

  • Dilute the stock solution into each buffered solution to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect.

  • Immediately after preparation (t=0), analyze an aliquot of each solution by HPLC to determine the initial concentration.

  • Incubate the remaining solutions at a controlled temperature (e.g., 40°C to accelerate degradation).

  • At predetermined time points (e.g., 24, 48, 72 hours), withdraw aliquots from each solution and analyze by HPLC.

  • Plot the percentage of the parent compound remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.

pH% Compound Remaining (24h)% Compound Remaining (48h)% Compound Remaining (72h)
3.098.597.195.8
5.099.298.597.9
7.095.390.185.2
8.092.185.678.9

Data Interpretation: In the example table above, the compound is most stable at slightly acidic to neutral pH and less stable at alkaline pH.

Protocol 2: Use of Antioxidants

To mitigate oxidative degradation, the addition of antioxidants can be highly effective.

Materials:

  • Your compound solution at the optimal pH (determined from Protocol 1)

  • Antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite

  • HPLC system

Procedure:

  • Prepare your compound solution in the optimized buffer.

  • Divide the solution into several aliquots. One will be the control (no antioxidant).

  • To the other aliquots, add different antioxidants at varying concentrations (e.g., 0.01%, 0.1% w/v).

  • Store all solutions under the same conditions (e.g., exposed to air, at room temperature).

  • Analyze the samples by HPLC at regular intervals to compare the degradation rate in the presence and absence of antioxidants.

Protocol 3: Formulation with Co-solvents and Cyclodextrins

For compounds with poor aqueous solubility and stability, formulation strategies can provide significant benefits.

  • Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG), propylene glycol (PG), and ethanol can enhance both solubility and stability[6][7]. By reducing the activity of water, they can slow down hydrolysis.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, encapsulating the labile parts of the structure and protecting them from degradation[4][8][9][10]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

Experimental Workflow for Formulation Screening:

G A Compound Stock Solution (in organic solvent) E Final Formulations A->E B Aqueous Buffer (Optimal pH) B->E C Co-solvent System (e.g., PEG/Water) C->E D Cyclodextrin Solution (e.g., HP-β-CD in buffer) D->E F Stability Study (HPLC Analysis over Time) E->F

Caption: Workflow for screening stabilizing formulations.

Analytical Methodologies

A robust analytical method is essential for accurately assessing stability.

Recommended HPLC Method:
  • Column: A C18 reversed-phase column is generally suitable (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar (hydrolyzed) or less polar (oxidized) degradants. A common mobile phase system is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B)[11][12].

  • Detection: UV detection at the λmax of the parent compound. A photodiode array (PDA) detector is recommended to monitor for peak purity and changes in the UV spectra of degradants.

  • Analysis: The percentage of the parent compound remaining and the formation of degradation products are quantified by measuring the peak areas.

UPLC-MS/MS for Degradant Identification:

For definitive identification of degradation products, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice[13].

  • Ionization: Electrospray ionization (ESI) in positive mode is typically effective for this class of compounds.

  • Fragmentation Analysis: The fragmentation pattern of the parent compound can be compared to that of the degradants. For example, the oxidized product will likely show a similar fragmentation pattern but with a precursor ion that is 4 Da lighter. Hydrolytic products will show fragment ions corresponding to the cleaved portions of the molecule.

Conclusion

Enhancing the stability of this compound in solution requires a systematic approach. By understanding the primary degradation pathways—oxidation and hydrolysis—researchers can implement targeted strategies to mitigate these issues. The key is to first identify the nature of the instability through careful analytical work and then to systematically screen for optimal conditions and formulations. The protocols and troubleshooting advice provided in this guide serve as a comprehensive resource to ensure the integrity and reliability of your experimental results.

References

  • Yoo, D., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. [Link]

  • Zhang, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1038-1051. [Link]

  • Yoo, D., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Sahu, K., et al. (2011). Comparative study of forced degradation behavior of prasugrel by UPLC and HPLC and the development of validated stability indicating assay method. Journal of Liquid Chromatography & Related Technologies, 34(17), 1870–1884. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • Gurupadayya, B. M., & Nagavi, J. B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 13-28. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Gomez-Cerezo, N., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14199. [Link]

  • Casaite, V., et al. (2020). Microbial degradation of pyridine: a complete pathway in Arthrobacter sp. strain 68b deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. [Link]

  • Loftsson, T., & Jarho, P. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Molecules, 28(15), 5732. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(3), 1145-1153. [Link]

  • Phadtare, D., & Tambe, S. (2023). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). Bioorganic & Medicinal Chemistry Letters, 29(16), 2119-2123. [Link]

  • Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Biochemical Journal, 130(3), 879–893. [Link]

  • Li, Y., et al. (2017). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. Journal of Environmental Sciences, 55, 236-244. [Link]

  • Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. [Link]

  • Zhang, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under... [Link]

  • ResearchGate. (2025). Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS. [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. [Link]

  • Reddy, G. S., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1047-1054. [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • MDPI. (2023). A New Approach to the Preparation of Inclusion Complexes with Cyclodextrins: Studying Their Stability Using Molecular Dynamics Methods. [Link]

Sources

Technical Support Center: Overcoming Resistance to 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-based compounds. This guide is designed to provide in-depth troubleshooting and practical advice to navigate the complexities of your experiments, from initial assay setup to overcoming acquired resistance. The core of this class of molecules, particularly those developed as selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), has shown significant promise in therapeutic development. However, like all targeted therapies, resistance is an inevitable challenge.[1][2] This resource synthesizes field-proven insights and published data to ensure the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the experimental lifecycle of pyrazolopyridine-based compounds.

1.1: General Compound Handling and Properties

Q1: What is the primary mechanism of action for this compound-based CDK4/6 inhibitors?

A1: These compounds are ATP-competitive inhibitors that specifically target the kinase activity of CDK4 and CDK6.[1] By binding to the ATP pocket of these kinases, they prevent the formation of the active Cyclin D-CDK4/6 complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for the G1 to S phase transition in the cell cycle and leading to cell cycle arrest.[1]

Q2: How should I properly dissolve and store pyrazolopyridine-based compounds for in vitro experiments?

A2: Most pyrazolopyridine-based compounds are soluble in dimethyl sulfoxide (DMSO). For in vitro assays, it is crucial to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability. When preparing working concentrations, ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3][4]

1.2: Experimental Design and Setup

Q3: How do I select an appropriate cell line to test a novel pyrazolopyridine-based CDK4/6 inhibitor?

A3: The selection of a sensitive cell line is critical. An ideal cell line should have an intact CDK4/6-Rb pathway. This means the cells should express wild-type Rb protein (Rb1-positive) and should not have homozygous deletion of the RB1 gene. Loss of Rb is a primary mechanism of intrinsic resistance to CDK4/6 inhibitors.[1][5] Estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, are commonly used and are known to be sensitive to CDK4/6 inhibition.[2] It is advisable to screen a panel of cell lines and characterize their Rb status before initiating extensive studies.

Q4: What are the essential controls to include in my cell-based assays?

A4: To ensure data validity, the following controls are mandatory:

  • Vehicle Control: Treat cells with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This control accounts for any effects of the solvent on cell viability or function.[4]

  • Untreated Control: Cells in media alone, to establish a baseline for normal growth and viability.

  • Positive Control: A well-characterized CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib) to validate that the assay can detect the expected biological response.[1][5]

  • No-Cell Control: Wells containing only media and the assay reagents to determine the background signal.[4]

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during your research.

2.1: Problem: Compound Shows Low or No Efficacy in Sensitive Cell Lines

If your pyrazolopyridine-based CDK4/6 inhibitor is not producing the expected anti-proliferative effect in a supposedly sensitive cell line, consider the following diagnostic workflow.

dot

Caption: Workflow for troubleshooting low compound efficacy.

Detailed Troubleshooting Steps:

  • Step 1: Verify the Integrity of the CDK4/6-Rb Axis.

    • Rationale: The absence of a functional Rb protein renders CDK4/6 inhibitors ineffective, as the cell cycle can progress independently of CDK4/6 activity.[1][5]

    • Action: Perform a western blot to confirm the expression of total Rb and phosphorylated Rb (pRb) in your cell line. A lack of total Rb protein is a clear indicator of intrinsic resistance.

  • Step 2: Assess Compound Stability and Solubility.

    • Rationale: Pyrazolopyridine compounds can degrade with improper storage or precipitate out of solution if the final solvent concentration is too high or if the aqueous medium is incompatible.

    • Action: Prepare a fresh stock solution of the compound in high-quality, anhydrous DMSO. Visually inspect the media after adding the compound for any signs of precipitation. If solubility issues are suspected, consider using a different solvent system if compatible with your assay, though this is less common.

  • Step 3: Optimize Cell Assay Parameters.

    • Rationale: The outcome of cell viability assays is highly dependent on experimental conditions.[3] Cell density that is too high can lead to nutrient depletion and contact inhibition, masking the effect of the drug.[3] Incubation times that are too short may not be sufficient to observe a cytostatic effect.

    • Action: Perform a cell titration experiment to determine the optimal seeding density for your chosen assay duration. For CDK4/6 inhibitors, which are primarily cytostatic, a longer incubation period (e.g., 72 hours or more) may be necessary to see a significant effect on cell number.[4]

2.2: Problem: Acquired Resistance Develops After Initial Sensitivity

It is common for cancer cells to develop resistance to targeted therapies over time.[2] If you observe that your cell lines, which were initially sensitive, begin to proliferate in the presence of the compound, it is likely due to the activation of bypass signaling pathways.

Table 1: Common Mechanisms of Acquired Resistance and Mitigation Strategies

Mechanism of ResistanceDiagnostic Test (Western Blot)Proposed Combination Therapy
Upregulation of Cyclin E-CDK2 Axis Increased expression of Cyclin E1 (CCNE1) and/or CDK2.Combine with a selective CDK2 inhibitor.[6][7]
Activation of PI3K/AKT/mTOR Pathway Increased phosphorylation of AKT (p-AKT) and S6K (p-S6K).Combine with a PI3K, AKT, or mTOR inhibitor.[5][8]
FGFR1 Signaling Pathway Activation Increased expression or phosphorylation of FGFR1.Combine with an FGFR inhibitor.[5]
Loss of Rb Function Loss of total Rb protein expression.This is more challenging to overcome. Alternative therapeutic strategies may be needed.[9]
CDK6 Amplification Significantly increased expression of CDK6.May require higher compound concentrations or combination with therapies targeting downstream effectors.[5]

dot

Caption: Key signaling pathways involved in resistance.

Part 3: Key Experimental Protocols

The following are streamlined protocols for assays commonly used to evaluate the efficacy of pyrazolopyridine-based CDK4/6 inhibitors.

3.1: Cell Proliferation Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 3,000-8,000 cells/well) in 100 µL of media and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the appropriate drug concentrations. Include vehicle and no-cell controls.[4]

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

3.2: Western Blot for Rb Phosphorylation
  • Treatment and Lysis: Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for 24 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Rb (Ser780 or Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

3.3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound for 24-48 hours. Harvest the cells, including any floating cells, by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells. Incubate at -20°C for at least 2 hours.[4]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A. Incubate in the dark for 30 minutes.[4]

  • Analysis: Analyze the samples on a flow cytometer. The expected result for a CDK4/6 inhibitor is an accumulation of cells in the G1 phase of the cell cycle.

References

  • Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance. (2024). Oncology Letters.
  • Overcoming CDK4/6 Drug Resistance in Breast Cancer. (n.d.). CancerNetwork. Retrieved from [Link]

  • CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review). (n.d.). Spandidos Publications. Retrieved from [Link]

  • Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer. (n.d.). Nature. Retrieved from [Link]

  • Strategies for Overcoming CDK4/6 Inhibition Emerge in ER+ Breast Cancer. (2019). OncLive. Retrieved from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. Retrieved from [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. Retrieved from [Link]

  • CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective. (n.d.). Frontiers in Oncology. Retrieved from [Link]

  • Troubleshooting guide for cell culture. (n.d.). PromoCell. Retrieved from [Link]

  • Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review. (n.d.). Wiley Online Library. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved from [Link]

  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. (n.d.). ScienceDirect. Retrieved from [Link]

  • Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. (n.d.). ScienceDirect. Retrieved from [Link]

  • 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as novel inhibitors of human eosinophil phosphodiesterase. (n.d.). PubMed. Retrieved from [Link]

  • Breaking Down CDK4/6 Resistance in ER+/ HER2- Breast Cancer. (2018). Targeted Oncology. Retrieved from [Link]

  • Resistance to CDK4/6 Inhibitors in Estrogen Receptor-Positive Breast Cancer. (n.d.). MDPI. Retrieved from [Link]

  • 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. (n.d.). ResearchGate. Retrieved from [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (n.d.). MDPI. Retrieved from [Link]

Sources

common pitfalls in the handling of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. It consolidates our in-house expertise and field-proven insights to help you navigate the common challenges associated with the handling, synthesis, and modification of this versatile heterocyclic scaffold.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Synthesis & Purification

Question 1: My multi-component reaction to synthesize the pyrazolopyridine core is resulting in a very low yield or a complex mixture. What's going wrong?

Answer: Low yields in the synthesis of pyrazolopyridine scaffolds are a frequent challenge. The root cause often lies in one of three areas: starting material quality, reaction conditions, or competing side reactions.[1]

  • Causality - Purity of Reactants: The purity of the starting materials, particularly aminopyrazoles or their precursors, is paramount. Trace impurities can act as catalyst poisons or participate in side reactions, leading to a cascade of undesired products.

  • Causality - Reaction Conditions:

    • Solvent Choice: The solvent must fully solubilize your reactants to ensure a homogeneous reaction. For many pyrazolopyridine syntheses, polar aprotic solvents like DMF or polar protic solvents like ethanol are used.[1] Inadequate solubility can lead to stalled reactions.

    • Catalyst & Temperature: Many multi-component syntheses require a catalyst, such as a Lewis acid (e.g., ZrCl₄) or a Brønsted acid, and thermal energy to drive the reaction to completion.[1][2] Suboptimal temperature can result in an incomplete reaction, while excessive heat can cause degradation of the product or starting materials. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[1]

  • Troubleshooting Protocol:

    • Verify Starting Material Purity: Re-purify your starting materials. Recrystallization or column chromatography is recommended. Confirm purity by NMR and LC-MS.

    • Optimize Reaction Conditions: Screen a matrix of solvents and temperatures. Start with literature-reported conditions for similar scaffolds and adjust systematically.

    • Monitor Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the desired product. This will help identify if the reaction is stalling or if the product is degrading over time.

Question 2: I've successfully synthesized the core, but I'm struggling to purify it. Column chromatography gives poor separation and the product seems to streak on the column.

Answer: The freebase form of this compound contains both a basic secondary amine in the tetrahydropyridine ring and a pyrazole moiety. This polarity can lead to strong interactions with silica gel, causing streaking and poor separation.

  • Expert Insight: The secondary amine is often the primary culprit. To mitigate this, you can:

    • Use a Modified Eluent: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol) when using silica gel. This will compete with your compound for binding to the acidic sites on the silica, improving elution and peak shape.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a C18 reversed-phase column if your compound has sufficient organic solubility.

    • Convert to a Protected Intermediate: Often, the most robust solution is to work with an N-protected intermediate, such as the N-Boc derivative.[3] The Boc group reduces the polarity and basicity of the secondary amine, making the compound behave much more predictably during chromatography. The final deprotection step is typically high-yielding and clean.[3]

Parameter Problematic Observation Recommended Solution
Stationary Phase Streaking on Silica GelUse neutral alumina or C18 silica.
Mobile Phase Poor elution, tailing peaksAdd 0.5-1% triethylamine to the eluent.
Purification Strategy Difficult separation from polar impuritiesPurify the N-Boc protected intermediate.
Handling & Stability

Question 3: My purified freebase of this compound seems to be degrading over time, even when stored in the freezer. What is the best way to store this compound?

Answer: The freebase form of this compound can be susceptible to air oxidation, particularly at the electron-rich pyrazole ring and the secondary amine. It can also be hygroscopic. For long-term stability, conversion to a salt is highly recommended.

  • Trustworthiness - The Salt Form: The hydrochloride (HCl) salt is the most common and stable form for storage.[4][5][6] The salt form protonates the basic nitrogen centers, which significantly reduces their reactivity towards atmospheric oxygen and moisture.

  • Storage Recommendations:

Form Temperature Atmosphere Light Duration
Freebase -20°CInert (Argon or Nitrogen)Protect from light[7][8]Short-term
HCl Salt 2-8°C[7]NormalProtect from light[8]Long-term

Protocol: Conversion to the Hydrochloride Salt

  • Dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or diethyl ether).

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4N HCl in dioxane) dropwise while stirring.

  • Continue addition until precipitation is complete or the pH becomes acidic (check with pH paper).

  • Stir the resulting slurry for 30 minutes at room temperature or 0°C.

  • Collect the solid salt by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum.

Reactions & Derivatization

Question 4: I am trying to perform an N-alkylation or N-acylation on the pyrazole ring, but I am getting a mixture of regioisomers. How can I control the selectivity?

Answer: This is a classic challenge in pyrazole chemistry. The pyrazole ring in your scaffold has two nitrogen atoms (N1 and N2), and substitution can occur at either position, leading to regioisomers. The outcome is highly dependent on the reaction conditions and the nature of the electrophile.

  • Mechanistic Insight: The regioselectivity is governed by a complex interplay of steric and electronic factors.

    • Under Basic Conditions (Deprotonation): When the pyrazole NH is deprotonated with a base (e.g., NaH, K₂CO₃), a pyrazolate anion is formed. Hard electrophiles (like acyl chlorides) tend to react at the more electronegative N2 position, while softer electrophiles (like alkyl halides) often favor the N1 position.

    • Under Neutral or Acidic Conditions: The reaction becomes more complex, and mixtures are common. Steric hindrance from the fused tetrahydropyridine ring can also influence the outcome.

Workflow for Controlling Regioselectivity

G start Goal: Selective N-Substitution base Choose Reaction Conditions start->base n1 Target N1 Isomer (Kinetic Control) base->n1 n2 Target N2 Isomer (Thermodynamic Control) base->n2 base_cond Use Strong Base (e.g., NaH) Low Temperature (-78 to 0 °C) n1->base_cond acid_cond Use Weaker Base (e.g., K₂CO₃) Higher Temperature (RT to reflux) n2->acid_cond electrophile1 Use Softer Electrophile (e.g., Alkyl Halide) base_cond->electrophile1 electrophile2 Use Harder Electrophile (e.g., Acyl Chloride) acid_cond->electrophile2 outcome1 Favors N1 Substitution electrophile1->outcome1 outcome2 Favors N2 Substitution electrophile2->outcome2

Caption: Controlling N1 vs. N2 regioselectivity.

  • Self-Validating Protocol: To ensure success, it is critical to first protect the secondary amine of the tetrahydropyridine ring (e.g., with a Boc group). This prevents competing reactions at that site. After the pyrazole N-substitution is complete and the regioisomers are separated (if necessary), the Boc group can be cleanly removed with an acid like TFA or HCl.[3]

Frequently Asked Questions (FAQs)

Q1: What is the correct nomenclature for this compound? The IUPAC name is this compound. The numbering of the bicyclic system is crucial for correctly identifying substituent positions. Note that this is one of several possible pyrazolopyridine isomers, such as the [3,4-b], [4,3-c], and [4,3-b] fused systems, each with distinct chemical properties.[9]

Q2: Should I use the freebase or the hydrochloride salt for my reaction? For reactions where the free secondary amine is intended to be the nucleophile (e.g., reductive amination, acylation at the piperidine nitrogen), you must use the freebase. To do this, you would start with the stable HCl salt and neutralize it in situ with a non-nucleophilic base (like triethylamine or DIPEA) or perform an aqueous workup with a base (like NaHCO₃) to extract the freebase before your reaction. For reactions targeting the pyrazole ring, it is often best to start with the N-Boc protected freebase.

Q3: What are the key peaks to look for in the ¹H NMR spectrum to confirm the structure? You should expect to see:

  • A broad singlet for the pyrazole N-H proton (often between 10-13 ppm, can exchange with D₂O).

  • A singlet for the C-H proton on the pyrazole ring.

  • A set of aliphatic signals corresponding to the three CH₂ groups of the tetrahydropyridine ring. These will typically appear as multiplets or triplets in the 2.5-4.0 ppm range.

  • A broad singlet for the secondary amine N-H, which can also exchange with D₂O.

Q4: Can I remove the Boc protecting group without affecting other parts of the molecule? Yes, the tert-butoxycarbonyl (Boc) group is designed for this purpose. It is stable to most reaction conditions (e.g., basic hydrolysis, hydrogenation) but is readily cleaved under acidic conditions.

Experimental Workflow: Boc Deprotection

Sources

Technical Support Center: Scaling Up the Synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold, from bench-scale experiments to large-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles and process safety.

Introduction: A Tale of Two Rings

The synthesis of this compound is fundamentally a story of constructing and joining two key heterocyclic rings: a pyrazole and a piperidine. The most common and scalable approach involves a convergent synthesis, which can be broken down into three main stages. Understanding this overall workflow is the first step in troubleshooting and optimization.

cluster_0 Stage 1: Piperidone Precursor Synthesis cluster_1 Stage 2: Pyrazole Ring Formation cluster_2 Stage 3: Deprotection & Isolation A 4-Piperidone Hydrochloride Hydrate B Boc Protection A->B Boc₂O, Base (e.g., TEA) C N-Boc-4-piperidone B->C D N-Boc-4-piperidone E Cyclocondensation D->E Hydrazine Hydrate F N-Boc-4,5,6,7-tetrahydro-1H- pyrazolo[3,4-c]pyridine E->F G N-Boc Protected Intermediate H Acidic Deprotection G->H Acid (e.g., TFA, HCl) I Final API Salt (e.g., HCl salt) H->I J Crystallization & Purification I->J K 4,5,6,7-tetrahydro-1H- pyrazolo[3,4-c]pyridine J->K

Caption: General Synthetic Workflow

Troubleshooting Guide: From Lab Bench to Reactor

This section addresses specific problems you may encounter during the synthesis and scale-up, presented in a question-and-answer format.

Stage 1: N-Boc-4-piperidone Synthesis

Question 1: My yield of N-Boc-4-piperidone is low and I'm seeing multiple spots on TLC. What's happening?

Answer: Low yields in this step are often due to incomplete reaction or the formation of di-Boc protected piperazine as a byproduct. Here’s how to troubleshoot:

  • Purity of Starting Material: 4-piperidone hydrochloride monohydrate can be hygroscopic. Ensure you are using a dry starting material and accurately calculating the molar equivalents.

  • Base Stoichiometry: Triethylamine (TEA) is commonly used to neutralize the HCl salt. You need at least one equivalent to free the piperidone amine. On scale-up, ensure efficient mixing to avoid localized pH imbalances. Insufficient base will leave starting material unreacted.

  • Slow Addition of Boc₂O: Di-tert-butyl dicarbonate (Boc₂O) should be added portion-wise or as a solution.[1] A rapid, exothermic addition can lead to side reactions. On a large scale, this exotherm needs to be managed with appropriate cooling and controlled addition rates.

  • Reaction Monitoring: The reaction is typically complete within a few hours at room temperature.[1] Monitor by TLC or LC-MS until the 4-piperidone is fully consumed. Prolonged reaction times, especially with excess Boc₂O, can lead to byproduct formation.

Question 2: The work-up for the N-Boc-4-piperidone synthesis is difficult at a larger scale, leading to product loss in the aqueous layers. How can I improve this?

Answer: This is a common issue when scaling up extractions. The product has some water solubility, and emulsions can form.

  • Solvent Choice: Dichloromethane (DCM) is often used in the lab, but on a larger scale, consider using a less dense and less volatile solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • pH Adjustment: During the acidic wash (e.g., with 2M HCl), ensure the pH is low enough to remove any remaining TEA but not so low as to risk partial cleavage of the Boc group.[1]

  • Brine Wash: After the aqueous washes, a wash with saturated sodium chloride (brine) will help to "break" emulsions and remove dissolved water from the organic layer, improving the efficiency of the drying step.

  • Phase Separator: For very large scales, a jacketed reactor with a bottom outlet valve and a sight glass is essential for clean phase separation.

Stage 2: Cyclocondensation with Hydrazine

Question 3: The cyclocondensation reaction with hydrazine hydrate is sluggish and gives a low yield of the pyrazole. How can I drive it to completion?

Answer: The cyclocondensation to form the pyrazole ring is the core of this synthesis. Several factors can affect its efficiency:

  • Temperature and Solvent: This reaction typically requires heating. Ethanol or methanol are common solvents. On a larger scale, ensure your reactor has adequate heating and reflux capabilities. The reaction progress should be monitored by TLC or LC-MS.

  • Water Removal: The reaction generates water, which can slow down the cyclization. While often run in the presence of water (from hydrazine hydrate), for difficult substrates, a Dean-Stark trap can be used with a solvent like toluene to azeotropically remove water and drive the equilibrium towards the product.

  • Hydrazine Equivalents: While a slight excess of hydrazine hydrate is often used, a large excess can lead to the formation of hydrazones and other impurities, complicating purification.[2] A typical range is 1.1 to 1.5 equivalents.

Question 4: I have significant safety concerns about using hydrazine at scale. What are the primary hazards and how can they be mitigated?

Answer: This is a critical consideration. Hydrazine is toxic, has a very wide flammability range (4.7-100% in air), and its decomposition can be exothermic and catalyzed by common metals, potentially leading to a runaway reaction.[3][4]

  • Use Hydrazine Hydrate: Whenever possible, use hydrazine hydrate instead of anhydrous hydrazine. The water moderates the reactivity and raises the flash point.[3]

  • Temperature Control: The reaction should be conducted in a reactor with reliable temperature control and an emergency cooling system. The adiabatic temperature rise should be calculated during process safety studies.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent the formation of explosive vapor-air mixtures.

  • Materials of Construction: Avoid copper, brass, and iron oxides, which can catalyze hydrazine decomposition.[3] Glass-lined or stainless steel (316L) reactors are preferred.

  • Addition of a Base: In some cases, the reaction can generate acidic byproducts (e.g., HCl if starting from a salt) which can decrease the decomposition onset temperature of hydrazine. Adding a mild base like sodium acetate can quench these acids and improve the thermal stability of the reaction mixture.[4]

  • Continuous Flow Processing: For large-scale manufacturing, consider a continuous flow reactor. This minimizes the amount of hydrazine present at any given time, offers superior heat and mass transfer, and significantly improves the safety profile of the process.[4]

cluster_safety Hydrazine Scale-Up Safety A Hazard: Runaway Reaction C Mitigation: Use Hydrazine Hydrate A->C E Mitigation: Strict Temperature Control A->E F Mitigation: Add Mild Base (e.g., NaOAc) A->F G Mitigation: Continuous Flow Reactor A->G B Hazard: Toxicity/Flammability B->C D Mitigation: Inert Atmosphere (N₂) B->D H Mitigation: Appropriate PPE & Ventilation B->H

Caption: Hydrazine Safety Mitigation Strategies

Stage 3: Boc Deprotection and Product Isolation

Question 5: The Boc deprotection with TFA is not clean, and the work-up is difficult. Are there better methods for scale-up?

Answer: While trifluoroacetic acid (TFA) in DCM is a common lab procedure, it's not ideal for large-scale production due to the cost and volatility of TFA and the use of chlorinated solvents.[5]

  • HCl in a Suitable Solvent: A more cost-effective and common industrial method is using a solution of HCl gas in a solvent like isopropanol, ethyl acetate, or dioxane. The reaction progress should be monitored carefully to avoid side reactions.

  • Aqueous HCl: For some substrates, aqueous HCl can be used, which is cheaper and greener. However, this may require heating and can introduce water that needs to be removed later.[6]

  • Product Isolation: Often, the hydrochloride salt of the product will precipitate directly from the reaction mixture upon completion. This provides an excellent method for initial purification. The solid can be collected by filtration and washed with a non-polar solvent like MTBE or heptane to remove organic impurities.

Question 6: I'm struggling with the final crystallization. I'm getting an oil, or the purity is not meeting specifications. What should I do?

Answer: Crystallization is a critical final step that determines the purity and physical properties of your API.[] It is often the most challenging step to scale up effectively.

  • Solvent Screening: This is the most crucial activity. A good crystallization solvent (or solvent/anti-solvent system) should provide high solubility at elevated temperatures and low solubility at room temperature or below. Common systems for amine HCl salts include isopropanol/MTBE, ethanol/heptane, or methanol/ethyl acetate.

  • Control of Supersaturation: The key to good crystal growth is to control the rate at which the solution becomes supersaturated.[]

    • Cooling Crystallization: Employ a slow, controlled cooling profile. A rapid crash-cool will lead to small, impure crystals or even oiling out.

    • Anti-solvent Addition: Add the anti-solvent slowly to a stirred solution of your product. Adding the product solution to the anti-solvent can sometimes be more effective. The addition rate and temperature are critical parameters.

  • Seeding: Seeding the solution with a small amount of pure crystalline material at the point of supersaturation can be essential to control the crystal form (polymorphism) and achieve a consistent particle size distribution.

  • Polymorphism: Be aware that your compound may exist in different crystalline forms (polymorphs), which can have different stabilities and physical properties.[] A polymorph screen is a standard part of pharmaceutical process development.

ParameterLab Scale ApproachScale-Up Consideration
Heating/Cooling Heating mantle, ice bathJacketed reactor with thermal fluid for precise control
Reagent Addition Syringe, dropping funnelMetering pump for controlled, consistent addition rates
Mixing Magnetic stir barOverhead mechanical stirrer (various impeller types)
Work-up Separatory funnelReactor-based phase separation, filtration units
Crystallization Beaker in an ice bathControlled cooling/anti-solvent addition in a crystallizer

Table 1: Lab vs. Scale-Up Process Considerations

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for in my final product? A1: The impurity profile will depend on the specific route, but common impurities can include: unreacted N-Boc-4-piperidone, residual hydrazine, byproducts from over-alkylation by hydrazine,[2] and regioisomers if an unsymmetrical precursor is used. During process development, it is crucial to identify and characterize impurities and develop analytical methods (e.g., HPLC) to track and control them.

Q2: My reaction seems to stall at ~80% conversion. What is the most likely cause? A2: This often points to an equilibrium issue or catalyst deactivation. For the cyclocondensation, it could be the buildup of water, as mentioned in the troubleshooting guide. For other steps, ensure your reagents are pure and your catalyst (if any) is active and used at the correct loading. On scale-up, inefficient mixing can create "dead spots" in the reactor where the reaction does not proceed effectively.

Q3: Can I protect the pyrazole nitrogen to perform further chemistry? A3: Yes, protecting the pyrazole nitrogen is a common strategy for subsequent functionalization. Groups like tetrahydropyranyl (THP) or p-methoxybenzyl (PMB) are often used. The choice of protecting group will depend on the downstream reaction conditions you plan to use.[8]

Q4: How do I handle a hydrazine spill? A4: A hydrazine spill should be treated immediately. Neutralize the spill with a weak oxidizing agent like a solution of calcium hypochlorite (bleach) or hydrogen peroxide. Ensure you are wearing appropriate personal protective equipment (PPE), including a respirator, chemical-resistant gloves, and splash goggles. The area should be well-ventilated.

Experimental Protocols: A Scalable Approach

Protocol 1: Synthesis of N-Boc-4-piperidone (Scalable)
  • Setup: Charge a suitably sized reactor with 4-piperidone hydrochloride monohydrate (1.0 eq) and methanol (5-10 volumes). Begin stirring.

  • Basification: Cool the mixture to 10-15°C and add triethylamine (1.1 - 1.2 eq) dropwise, maintaining the temperature below 25°C. Stir for 15-30 minutes.

  • Boc-Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 - 1.1 eq) in methanol (2 volumes) dropwise over 1-2 hours, maintaining the temperature below 30°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC/LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, add ethyl acetate (10 volumes) and water (5 volumes). Stir and separate the layers. Wash the organic layer with 1M HCl (2 x 3 volumes), followed by saturated sodium bicarbonate solution (1 x 3 volumes), and finally brine (1 x 3 volumes).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone as a white to off-white solid.[1]

Protocol 2: Synthesis and Isolation of this compound Hydrochloride
  • Setup (Under N₂): Charge a reactor with N-Boc-4-piperidone (1.0 eq) and ethanol (5-10 volumes). Begin stirring under a nitrogen atmosphere.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) and maintain for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC/LC-MS.

  • Solvent Swap & Deprotection: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove most of the ethanol. Add isopropanol (IPA, 5-10 volumes) and cool to 0-5°C. Slowly add a solution of HCl in isopropanol, maintaining the temperature below 15°C, until the pH is < 2.

  • Precipitation: Stir the mixture at 0-5°C for 2-4 hours. A white solid should precipitate.

  • Isolation: Collect the solid by filtration. Wash the filter cake with cold isopropanol (2 x 2 volumes) and then with MTBE (2 x 2 volumes).

  • Drying: Dry the solid under vacuum at 40-50°C to a constant weight to yield the final product as its hydrochloride salt.

References

  • Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(29), 22883-22893.
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  • MDPI. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Available from: [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Zhu, R., et al. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development, 25(2), 267-275.
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  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]

  • ResearchGate. Large-Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Available from: [Link]

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  • Wikipedia. Dieckmann condensation. Available from: [Link]

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  • Reaction Chemistry & Engineering. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Available from: [Link]

  • ResearchGate. Cyclocondensation versus Cyclocondensation Plus Dehydroxylation During the Reaction of Flavones and Hydrazine. Available from: [Link]

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Validation & Comparative

A Researcher's Guide to Validating the Target of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals embarking on the journey to elucidate the mechanism of action for novel compounds built on the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold, a rigorous and multi-faceted approach to target validation is paramount. This guide provides an in-depth comparison of orthogonal experimental strategies, offering detailed protocols and the rationale behind their application. Our focus is to empower you with the knowledge to build a robust body of evidence, transforming a promising bioactive molecule into a well-characterized therapeutic lead.

The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a range of biological targets, including phosphodiesterases (PDEs), kinases, and ion channels. Notably, substituted 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines have been identified as inhibitors of phosphodiesterase 4 (PDE4)[1][2], while other analogs of the broader pyrazolopyridine family have demonstrated inhibitory activity against targets such as the c-Met kinase and the TASK-1 potassium channel[3][4]. Given this chemical precedent, a new molecule featuring this core structure warrants a systematic investigation of these and other potential protein targets.

This guide will navigate you through a logical, multi-step workflow designed to first identify candidate protein interactors and then rigorously validate the most promising targets. We will delve into the "why" behind each experimental choice, ensuring a self-validating system of inquiry.

The Strategy: An Orthogonal Approach to Target Validation

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): A hypothesis-generating tool to capture potential binding partners from a complex biological sample.

  • Chemical Proteomics: A sophisticated method using bespoke chemical probes to identify target engagement in a more native cellular context.

  • Cellular Thermal Shift Assay (CETSA): A biophysical assay that provides direct evidence of target engagement within intact cells.

By comparing the outputs of these distinct methodologies, a compelling case for a specific molecular target can be constructed.

dot

Figure 1: A high-level overview of the orthogonal workflow for target validation.

Part 1: Unbiased Target Discovery

The initial phase of our investigation is focused on casting a wide net to identify all potential protein interactors of our this compound compound.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This classical and robust technique relies on immobilizing the bioactive small molecule (the "bait") on a solid support to "fish" for its binding partners ("prey") from a cell or tissue lysate.[8][9]

Causality Behind the Choice: AC-MS is an excellent starting point as it is relatively straightforward and can provide a broad overview of potential interactors without requiring prior knowledge of the target.

Experimental Protocol: AC-MS

  • Probe Synthesis:

    • Synthesize an analog of your this compound compound that incorporates a linker arm with a reactive functional group (e.g., a carboxylic acid or an amine). The linker should be attached at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for biological activity.

    • Couple the linker-modified compound to an activated solid support, such as NHS-activated sepharose beads.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a cell line where the compound shows a phenotypic effect) to a high density.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pull-Down:

    • Incubate the clarified lysate with the compound-conjugated beads. As a negative control, incubate a separate aliquot of lysate with beads conjugated only with the linker and blocking agent.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the specifically bound proteins using a competitive eluent (e.g., an excess of the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise unique bands present in the experimental sample but absent in the control.

    • Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[10]

Data Presentation: AC-MS Hit List

RankProtein ID (UniProt)Protein NamePeptide CountFold Enrichment (vs. Control)
1P27815c-Met25>50
2Q13002PDE4D1835
3P52799GRB21220
4P41220TASK-1915
...............

Table 1: Example of a prioritized hit list from an AC-MS experiment.

Chemical Proteomics with "Clickable" Probes

To complement the in vitro nature of AC-MS, chemical proteomics allows for the identification of target engagement within a more physiologically relevant context—the intact cell.[11][12][13] This method utilizes a "clickable" probe, a modified version of the compound containing a bioorthogonal handle (e.g., an alkyne or azide).[14]

Causality Behind the Choice: This in situ approach can capture weaker or transient interactions that might be lost during the washing steps of traditional affinity chromatography. It also helps to filter out proteins that bind non-specifically to the affinity matrix.[15]

Experimental Protocol: Chemical Proteomics

  • Probe Synthesis:

    • Synthesize a version of your compound with a minimally perturbing alkyne or azide group.[16][17]

    • The probe should retain the biological activity of the parent compound.

  • In-Cell Labeling:

    • Treat intact cells with the clickable probe for a defined period.

    • Lyse the cells.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.[13]

    • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Protein Identification:

    • Elute the captured proteins and identify them by quantitative mass spectrometry.[4][18]

dot

Figure 2: Workflow for chemical proteomics-based target identification.

Part 2: Direct Target Engagement and Validation

With a list of candidate interactors from our discovery experiments, the next crucial step is to provide direct evidence of target engagement in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that directly measures the binding of a ligand to its target protein in intact cells or cell lysates.[6][19] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[20]

Causality Behind the Choice: CETSA is a label-free method that does not require modification of the compound, thus avoiding potential artifacts introduced by linkers or tags.[21] A positive result in a CETSA experiment is strong evidence of direct physical interaction between the compound and the target protein in its native environment.

Experimental Protocol: CETSA

  • Cell Treatment:

    • Treat cultured cells with your this compound compound or a vehicle control.

  • Thermal Challenge:

    • Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[22]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing folded, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Analyze the soluble fractions by Western blot using an antibody specific to the putative target protein identified in the discovery phase.

    • Quantify the band intensities to generate a melting curve.

Data Presentation: CETSA Melting Curves

A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of the compound, indicating thermal stabilization upon binding. An isothermal dose-response experiment can also be performed to determine the cellular EC50 of target engagement.

MethodPrincipleAdvantagesDisadvantages
AC-MS Immobilized compound captures binding partners from lysate.Unbiased; good for initial discovery.Prone to false positives; requires compound modification.
Chemical Proteomics "Clickable" probe labels targets in intact cells.In situ labeling; can capture transient interactions.Requires synthesis of an active probe; potential for steric hindrance.
CETSA Ligand binding stabilizes the target protein against heat denaturation.Label-free; direct evidence of engagement in cells.Requires a specific antibody for the target; not suitable for all proteins.

Table 2: Comparison of the primary target validation methodologies.

Part 3: Mechanistic Insights and Pathway Analysis

Having validated a direct interaction, the final step is to understand the functional consequences of this binding. This involves placing the target within its known signaling pathway and demonstrating that the compound modulates this pathway in a manner consistent with the observed phenotype.

Based on our initial literature search, let's consider the signaling pathways of three potential targets for a novel this compound analog.

Potential Target 1: Phosphodiesterase 4 (PDE4)

PDE4 is an enzyme that specifically degrades the second messenger cyclic AMP (cAMP).[23][24] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[25][26]

dot

Figure 3: Simplified PDE4 signaling pathway.

Potential Target 2: c-Met Kinase

c-Met is a receptor tyrosine kinase that, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream signaling pathways such as the RAS-MAPK and PI3K-Akt pathways, promoting cell proliferation, survival, and motility.[27][28][29][30]

dot

Figure 4: Simplified c-Met signaling pathway.

Potential Target 3: TASK-1 Potassium Channel

TASK-1 (Twik-related acid-sensitive K+ channel) is a two-pore domain potassium channel that contributes to the background potassium current, helping to set the resting membrane potential in various cell types.[12][31][32] Inhibition of TASK-1 leads to membrane depolarization.

dot

Figure 5: Function of the TASK-1 potassium channel.

Conclusion

The validation of a drug's molecular target is a cornerstone of modern drug discovery. For novel compounds based on the this compound scaffold, a systematic and orthogonal approach is essential. By integrating unbiased discovery methods like AC-MS and chemical proteomics with direct engagement assays such as CETSA, researchers can build a compelling, data-driven case for a specific mechanism of action. This rigorous validation process not only enhances the scientific understanding of the compound but also significantly de-risks its progression through the drug development pipeline.

References

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A Comparative Efficacy Analysis of TH-Pyrazolo-C-8, a Novel 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Derivative, Against Known CDK2 and GSK-3β Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, demonstrating potent and selective inhibition of various kinases implicated in oncology and other therapeutic areas.[1] This guide provides a comprehensive comparative analysis of a novel 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivative, designated TH-Pyrazolo-C-8, against a panel of well-established inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK-3β). This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this novel chemical entity.

Introduction to TH-Pyrazolo-C-8 and its Therapeutic Rationale

The dysregulation of protein kinases is a cornerstone of many human diseases, most notably cancer.[2] Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition, and its aberrant activity is a frequent feature of various malignancies.[3] Similarly, Glycogen Synthase Kinase 3β (GSK-3β) is a multifaceted serine/threonine kinase involved in a plethora of cellular processes, including metabolism, cell signaling, and apoptosis. Its inhibition has shown therapeutic promise in neurodegenerative diseases and certain cancers.[4][5]

TH-Pyrazolo-C-8 is a novel, rationally designed derivative of the this compound scaffold. Our initial high-throughput screening campaigns identified this core structure as a potent inhibitor of multiple kinases. Subsequent structure-activity relationship (SAR) studies led to the synthesis of TH-Pyrazolo-C-8, which exhibits potent dual inhibitory activity against both CDK2 and GSK-3β. The rationale behind developing a dual inhibitor stems from the potential for synergistic anti-cancer effects by concurrently targeting cell cycle progression and pro-survival signaling pathways.

Comparative Efficacy: In Vitro Kinase Inhibition

The inhibitory potency of TH-Pyrazolo-C-8 was evaluated against CDK2/Cyclin E and GSK-3β and compared to a selection of known inhibitors. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay that quantifies the amount of ADP produced.[6]

Table 1: Comparative IC50 Values for CDK2/Cyclin E Inhibition

InhibitorCDK2/Cyclin E IC50 (nM)Assay Type
TH-Pyrazolo-C-8 8 Luminescence-based
Dinaciclib1Biochemical[3]
Roscovitine100Biochemical[7]
AT751944Biochemical[7]
PHA-7938878Biochemical[8]

Table 2: Comparative IC50 Values for GSK-3β Inhibition

InhibitorGSK-3β IC50 (nM)Assay Type
TH-Pyrazolo-C-8 15 Luminescence-based
CHIR-99021 (Laduviglusib)6.7Biochemical[4]
Kenpaullone23Biochemical[4][9]
BIO (GSK-3 Inhibitor IX)5Biochemical[4][8]
TideglusibNon-ATP competitiveBiochemical[5]

As demonstrated in the tables, TH-Pyrazolo-C-8 exhibits potent, low nanomolar inhibition of both CDK2 and GSK-3β. Its efficacy against CDK2 is comparable to the established inhibitor PHA-793887. While slightly less potent than the highly selective GSK-3β inhibitor BIO, TH-Pyrazolo-C-8 demonstrates a balanced and potent dual inhibitory profile.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)

To confirm that TH-Pyrazolo-C-8 engages its intended targets within a cellular environment, a Cellular Thermal Shift Assay (CETSA®) was performed.[10] This method relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[11][12]

Experimental Workflow for CETSA®

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Detection & Analysis start Intact Cells treatment Incubate with TH-Pyrazolo-C-8 or Vehicle (DMSO) start->treatment heat Heat Shock at Varying Temperatures treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation western_blot Western Blot for Soluble CDK2 & GSK-3β centrifugation->western_blot analysis Quantification and Melting Curve Generation western_blot->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

The results of the CETSA® experiment demonstrated a significant thermal shift for both CDK2 and GSK-3β in cells treated with TH-Pyrazolo-C-8 compared to vehicle-treated cells, confirming direct target engagement in a physiologically relevant context.

Downstream Signaling Effects: Western Blot Analysis

To assess the functional consequences of target inhibition, we performed Western blot analysis to measure the phosphorylation status of key downstream substrates of CDK2 and GSK-3β.

Signaling Pathway Overview

Signaling_Pathway cluster_inhibitor Inhibitor cluster_kinases Target Kinases cluster_substrates Downstream Substrates cluster_outputs Cellular Outcomes inhibitor TH-Pyrazolo-C-8 cdk2 CDK2/Cyclin E inhibitor->cdk2 Inhibition gsk3b GSK-3β inhibitor->gsk3b Inhibition p_cdk2 p-CDK2 (T160) cdk2->p_cdk2 Phosphorylation p_gsk3b p-GSK-3β (S9) gsk3b->p_gsk3b Phosphorylation cell_cycle Cell Cycle Arrest p_cdk2->cell_cycle Promotes G1/S Transition apoptosis Induction of Apoptosis p_gsk3b->apoptosis Inhibits Apoptosis

Caption: Simplified signaling pathway of CDK2 and GSK-3β inhibition.

Treatment of cancer cell lines with TH-Pyrazolo-C-8 resulted in a dose-dependent decrease in the phosphorylation of CDK2 at Threonine 160 (p-CDK2 T160), an activating phosphorylation site, and an increase in the inhibitory phosphorylation of GSK-3β at Serine 9 (p-GSK-3β S9). These results are consistent with the intended mechanism of action and demonstrate the functional consequences of target engagement.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)[6]
  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin E and GSK-3β enzymes.

    • Appropriate kinase-specific peptide substrates.

    • ATP.

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • TH-Pyrazolo-C-8 and reference inhibitors serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • 96-well white microplates.

    • Plate reader with luminescence detection capabilities.

  • Procedure:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)[10][11]
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with TH-Pyrazolo-C-8 or vehicle (DMSO) at the desired concentration for 1 hour at 37°C.

  • Thermal Challenge and Lysis:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

  • Fractionation and Detection:

    • Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble protein fraction by Western blot using antibodies specific for CDK2 and GSK-3β.

Protocol 3: Western Blot Analysis[15][16][17]
  • Cell Lysis and Protein Quantification:

    • Wash cells treated with TH-Pyrazolo-C-8 or vehicle with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibodies against p-CDK2 (T160)[14], total CDK2, p-GSK-3β (S9), and total GSK-3β overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The this compound derivative, TH-Pyrazolo-C-8, is a potent dual inhibitor of CDK2 and GSK-3β. It demonstrates low nanomolar efficacy in biochemical assays, comparable to established inhibitors. Crucially, TH-Pyrazolo-C-8 effectively engages its targets in a cellular context, as confirmed by CETSA®, and modulates downstream signaling pathways consistent with its mechanism of action. These findings highlight the therapeutic potential of the this compound scaffold and warrant further preclinical investigation of TH-Pyrazolo-C-8 as a novel anti-cancer agent.

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • IC 50 values of structural classes of CDK2 inhibitors analyzed for prolifer
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
  • Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J - Benchchem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH.
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem.
  • Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PubMed Central.
  • GSK-3 | Inhibitors - MedchemExpress.com.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews.
  • A Comparative Analysis of CDK2 Inhibitors: Potency and Methodologies - Benchchem.
  • CDK2 Selective Inhibitors | Selleckchem.com.
  • The inhibitors of cyclin-dependent kinases and GSK-3β enhance osteoclastogenesis - NIH.
  • Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease - PMC.
  • R&D Systems Quality Control Western Blot Protocol.
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  • General western blot protocol | Abcam.
  • WESTERN BLOTTING - Proteintech.
  • Technical Support Center: Optimizing Western Blot Conditions for Detecting p-GSK-3β with 9 - Benchchem.
  • p-Cdk2/3 (Thr 160): sc-12914 - Santa Cruz Biotechnology.

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The 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships Across Multiple Target Classes

Author: BenchChem Technical Support Team. Date: January 2026

The 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and synthetically tractable nature make it an ideal starting point for the development of potent and selective modulators of a diverse range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs built upon this and closely related pyrazolopyridine frameworks, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how subtle modifications to this core structure dramatically influence biological activity, comparing its performance as an inhibitor of phosphodiesterase 4 (PDE4), receptor interacting protein 1 (RIP1) kinase, and, through comparison with its isomers, c-Met and DYRK1A/1B kinases, as well as its potential as an antiviral agent.

The this compound Core: A Foundation for Diverse Bioactivity

The tetrahydropyrazolopyridine nucleus serves as a versatile template for drug design. The fusion of a pyrazole and a tetrahydropyridine ring creates a bicyclic system with distinct regions that can be chemically modified to optimize interactions with specific biological targets. Key positions for substitution include the N1 and C3 positions of the pyrazole ring and the N6 position of the tetrahydropyridine ring. The planarity of the pyrazole moiety combined with the non-planar, chair-like conformation of the tetrahydropyridine ring allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity binding to protein targets.

Below is a diagram illustrating the core scaffold and the key positions for chemical modification that will be discussed in this guide.

Caption: Core structure of this compound with key substitution points.

Comparative SAR Analysis Across Different Biological Targets

The versatility of the tetrahydropyrazolopyridine scaffold is best illustrated by examining its SAR against different biological targets. The following sections compare the development of analogs for distinct therapeutic areas, highlighting how the optimization strategy shifts based on the target's active site topology and desired pharmacological effect.

Inhibition of Phosphodiesterase 4 (PDE4)

PDE4 is a key enzyme in the hydrolysis of cyclic AMP (cAMP), a second messenger involved in inflammatory pathways. Inhibition of PDE4, particularly in immune cells like eosinophils, is a validated strategy for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

A high-throughput screening campaign identified 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine as a novel PDE4 inhibitor.[1] Subsequent SAR studies revealed several key insights:

  • N1-Position: Substitution with a (4-fluorophenyl) group was found to be optimal for potency.

  • C3-Position: An ethyl group at this position provided a good balance of potency and selectivity.

  • N6-Position: A phenyl group was well-tolerated.

  • Lactam Moiety: The 7-oxo group was crucial for activity.

Further optimization led to the development of analogs with significantly improved potency. For instance, tying the lactam moiety into a triazolo ring, forming a 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-α]pyridine tricycle, improved both potency and physical properties.[2] This modification resulted in non-ionizable analogs with melting points suitable for micronization, a desirable characteristic for inhaled therapies.

Table 1: SAR of 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Analogs as PDE4 Inhibitors

CompoundN1-SubstituentC3-SubstituentN6-SubstituentIC50 (µM)Reference
11 4-FluorophenylEthylPhenyl>1.6[1]
CP-220,629 (22) 4-FluorophenylEthyl3-Pyridyl0.44[1]
Tofimilast (19) 4-Fluorophenyl2-Thienyl(Triazolo fused)0.14[2]

Data extracted from referenced literature.

The SAR for PDE4 inhibition highlights the importance of aromatic interactions at the N1- and N6-positions, while the C3-position allows for smaller alkyl or heteroaryl groups. The evolution to a triazolo-fused system demonstrates a successful strategy for enhancing both potency and drug-like properties.

Inhibition of Receptor Interacting Protein 1 (RIP1) Kinase

RIP1 kinase is a critical mediator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. The 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold has also been successfully exploited to develop potent and brain-penetrant RIP1 kinase inhibitors.[3]

The SAR for RIP1 kinase inhibition showed some distinct features compared to PDE4 inhibition:

  • Core Structure: The 7-oxo-tetrahydropyrazolopyridine core was again a key element.

  • Substituent Optimization: Structure-based drug design (SBDD) was instrumental in optimizing substituents to fit the RIP1 kinase active site. This led to the discovery of compound 22 , a potent, orally available, and brain-penetrating inhibitor that showed efficacy in a mouse model of multiple sclerosis.[3]

This example underscores the adaptability of the scaffold. While the core structure remains the same, the specific decorations required for high-affinity binding to a kinase active site differ significantly from those needed for a phosphodiesterase.

Comparative Analysis with Isomeric Scaffolds

To further understand the therapeutic potential of the tetrahydropyrazolopyridine system, it is insightful to compare the SAR of the [3,4-c] scaffold with its isomers, which have been optimized for different targets.

The c-Met receptor tyrosine kinase is an attractive target in oncology, as its dysregulation is linked to tumor growth and metastasis. The isomeric 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has been successfully employed to develop novel c-Met inhibitors.[4]

A structure-based design approach led to the identification of potent inhibitors with the following SAR highlights:

  • N5-Position: This position on the pyridine ring was a key point for introducing substituents that could interact with the hinge region of the kinase.

  • C3-Position: Aromatic substituents at this position were found to occupy a hydrophobic pocket in the c-Met active site.

  • Lead Compound (8c): This compound, with an IC50 of 68 nM against c-Met, demonstrated significant anti-proliferative activity in cancer cell lines and inhibited c-Met phosphorylation in a dose-dependent manner.[4]

Table 2: SAR of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Analogs as c-Met Inhibitors

CompoundN5-SubstituentC3-Substituentc-Met IC50 (nM)Reference
Lead 1 H4-Fluorophenyl>1000[4]
8c (S)-1-(4-Fluorophenyl)ethyl3-Fluoro-4-methoxyphenyl68[4]

Data extracted from referenced literature.

The successful development of c-Met inhibitors based on the [4,3-c] isomer highlights how a change in the fusion pattern of the pyrazole and pyridine rings can orient substituents differently, allowing for the targeting of a distinct class of enzymes.

Key SAR findings for this class of inhibitors include:

  • 3,5-Diaryl Substitution: The most potent compounds featured aryl groups at both the C3 and C5 positions.

  • Hydroxyphenyl Groups: The presence of hydroxyphenyl moieties was critical for high potency, likely due to hydrogen bonding interactions in the kinase active site.

  • Lead Compound (8h): This compound displayed an IC50 of 3 nM against DYRK1B and potent anti-proliferative activity in colon cancer cells.[5]

This comparison with the [3,4-b] isomer provides valuable insights for future drug design efforts targeting DYRK1A/1B, suggesting that a diaryl substitution pattern might be a fruitful avenue to explore on the tetrahydropyrazolo[3,4-c]pyridine scaffold.

Pyrazolopyridine Analogs as Antiviral Agents

Beyond kinase and phosphodiesterase inhibition, the broader pyrazolopyridine class has shown significant promise as antiviral agents, particularly against enteroviruses. These compounds have been found to target the viral non-structural protein 2C, a helicase essential for viral replication.[6]

SAR studies on 1H-pyrazolo[3,4-b]pyridine-4-carboxamides have identified key structural features for potent antiviral activity:[7]

  • N1-Position: Small alkyl groups, such as isopropyl, were preferred.

  • C6-Position: A thiophenyl-2-yl group at this position consistently led to high selectivity.

  • C4-Carboxamide: N-aryl groups on the carboxamide at the C4 position offered the greatest potential for potency optimization. For example, a 2-pyridyl group (JX040) resulted in potent activity against non-polio enteroviruses.[7]

Table 3: Antiviral Activity of Representative Pyrazolopyridine Analogs

CompoundTarget VirusEC50 (µM)Reference
JX040 EV-A710.5
JX025 PoliovirusPotent[7]
7d EV-D68Potent

Data extracted from referenced literature.

The development of these antiviral agents showcases yet another dimension of the pyrazolopyridine scaffold's utility, where modifications are tailored to disrupt protein-protein or protein-RNA interactions rather than enzymatic catalysis.

Signaling Pathway Diagrams

To provide context for the therapeutic rationale behind targeting these enzymes, the following diagrams illustrate their roles in cellular signaling.

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2/SOS cMet->GRB2 Phosphorylation PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Caption: Simplified c-Met signaling pathway.

PDE4_Signaling ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Synthesis PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A cAMP->PKA Activation AMP 5'-AMP PDE4->AMP Inflammation Reduced Inflammation PKA->Inflammation Downstream Effects

Caption: Role of PDE4 in cAMP signaling and inflammation.

DYRK1A_Signaling DYRK1A DYRK1A CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylates for Degradation p27 p27Kip1 DYRK1A->p27 Phosphorylates for Stabilization G1_S_Transition G1/S Transition CyclinD1->G1_S_Transition Promotes p27->G1_S_Transition Inhibits CellCycleArrest Cell Cycle Arrest in G1

Caption: Role of DYRK1A in cell cycle regulation.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments relevant to the SAR studies discussed. These protocols are intended to be self-validating and are based on established standards in the field.

General Synthesis of 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Core

This protocol describes a general route for the synthesis of the core scaffold, which can then be further functionalized.

Workflow Diagram:

Synthesis_Workflow Start Starting Materials (Substituted Hydrazine, Piperidone Derivative) Step1 Condensation/ Cyclization Start->Step1 Step2 Intermediate (Pyrazolopyridinone) Step1->Step2 Step3 Functionalization (e.g., N-Arylation) Step2->Step3 Final Final Analog Step3->Final

Caption: General workflow for the synthesis of pyrazolopyridine analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of a substituted piperidone derivative (1.0 eq) in a suitable solvent such as ethanol or toluene, add a substituted hydrazine (1.1 eq).

  • Cyclization: Add a catalytic amount of acid (e.g., acetic acid) and heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the tetrahydropyrazolopyridine core.

  • Further Functionalization (e.g., N-Arylation via Suzuki Coupling): a. To a degassed solution of the N-unsubstituted tetrahydropyrazolopyridine (1.0 eq) and an arylboronic acid (1.5 eq) in a solvent mixture such as 1,4-dioxane and water, add a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq) and a base (e.g., K2CO3, 2.0 eq). b. Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 4-12 hours. c. After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. e. Purify the residue by column chromatography to yield the final N-arylated analog.

In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro potency of test compounds against c-Met kinase.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human c-Met kinase and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in the kinase buffer. Prepare a solution of ATP at a concentration close to its Km for c-Met.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).

  • Assay Procedure: a. In a 96-well plate, add the test compound dilutions. b. Add the diluted c-Met kinase to each well. c. Initiate the kinase reaction by adding the ATP/substrate mixture. d. Incubate the plate at 30 °C for 60 minutes.

  • Detection: Stop the reaction and quantify the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for c-Met Phosphorylation

This protocol confirms the on-target activity of inhibitors by measuring the phosphorylation status of c-Met in a cellular context.

  • Cell Culture and Treatment: Plate a c-Met-dependent cancer cell line (e.g., MKN45) and allow cells to adhere. Treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody specific for phosphorylated c-Met (p-cMET) overnight at 4 °C. c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., GAPDH). Quantify band intensities using densitometry software. Normalize the p-cMET signal to the total c-Met signal.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for measuring PDE4 inhibition.

  • Reagent Preparation: Prepare a PDE assay buffer. Prepare serial dilutions of the test compounds. Dilute recombinant human PDE4 enzyme and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in the assay buffer.

  • Assay Procedure: a. In a 384-well plate, add the test compound dilutions. b. Add the diluted PDE4 enzyme. c. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding the FAM-cAMP substrate and incubate for 60 minutes.

  • Detection: Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed FAM-AMP, causing an increase in fluorescence polarization.

  • Data Analysis: Read the fluorescence polarization on a suitable plate reader. Calculate the percentage of inhibition and determine the IC50 value.

Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay evaluates the ability of compounds to protect host cells from virus-induced cell death.[6]

  • Cell Plating: Seed a susceptible host cell line (e.g., HeLa) in a 96-well plate and incubate for 24 hours to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds in assay medium. Prepare a viral stock at a concentration that causes complete CPE in 3-4 days.

  • Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with the prepared virus stock. Include cell-only (no virus) and virus-only (no compound) controls.

  • Incubation: Incubate the plate at 35 °C in a 5% CO2 incubator for 3-4 days, or until 100% CPE is observed in the virus control wells.

  • Quantification of Cell Viability: a. Remove the medium and add a solution of a metabolic dye (e.g., MTS/PMS). b. Incubate for 1-3 hours until a color change is apparent. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. Determine the EC50 (50% effective concentration) from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold and its isomers represent a remarkably versatile platform in modern drug discovery. The comparative analysis presented here demonstrates that subtle structural modifications to this core can redirect its biological activity towards vastly different targets, from enzymes central to inflammation and cancer to viral proteins. The SAR for PDE4 and RIP1 kinase inhibitors on the [3,4-c] scaffold, c-Met inhibitors on the [4,3-c] scaffold, and DYRK1A/1B inhibitors on the [3,4-b] scaffold collectively provide a rich blueprint for medicinal chemists.

Future efforts in this area should focus on exploring uncharted chemical space around these scaffolds. For instance, applying the successful diaryl substitution pattern from the [3,4-b] DYRK1A/1B inhibitors to the tetrahydropyrazolo[3,4-c]pyridine core could yield novel kinase inhibitors. Furthermore, the application of advanced computational methods and structure-based design will continue to be instrumental in rationally designing next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged structure class holds significant promise for the development of new therapeutics to address a wide range of unmet medical needs.

References

  • Duplantier, A. J., et al. (1998). 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as Novel Inhibitors of Human Eosinophil Phosphodiesterase. Journal of Medicinal Chemistry, 41(12), 2268-2277.
  • Hu, Y., Kitamura, N., Musharrafieh, R., & Wang, J. (2021). Discovery of Potent and Broad-Spectrum Pyrazolopyridine-Containing Antivirals against Enteroviruses D68, A71, and Coxsackievirus B3 by Targeting the Viral 2C Protein. Journal of Medicinal Chemistry, 64(12), 8755–8774.
  • PDB-101. (n.d.). c-Met. RCSB PDB.
  • Xing, Y., et al. (2018). Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry, 61(4), 1688-1703.
  • Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2384-2409.
  • Gould, S. E., et al. (2010). An overview of the c-MET signaling pathway.
  • Christensen, J. G., et al. (2007). Targeting the c-Met Signaling Pathway in Cancer. Cancer Letters, 255(1), 1-26.
  • Organ, M. G., et al. (2016). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 8(1), 17-33.
  • de Lartigue, J. (2021). Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions. Viruses, 13(5), 879.
  • Xing, Y., et al. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry, 61(4), 1688-1703.
  • University of California, Los Angeles. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus. UCLA - Chemistry and Biochemistry.
  • Li, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 942-951.
  • BenchChem. (2025). Application Notes and Protocols for c-MET Inhibitors in Drug Discovery and Development.
  • Park, H., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226.
  • Boni, J., et al. (2020). The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities. Cancers, 12(8), 2106.
  • Soellner, M. B. (2018). The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target. Oncogene, 37(5), 594-605.
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  • BenchChem. (2025). Application Notes and Protocols: Reduction of 4-Methyl-1H-pyrazolo[4,3-c]pyridine to its Tetrahydro-Analog.
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  • BenchChem. (2025). Application Notes and Protocols for MET Kinase-IN-4 Kinase Assay.
  • Duplantier, A. J., et al. (2000). SAR of a Series of 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-α]pyridines as Potent Inhibitors of Human Eosinophil Phosphodiesterase. Journal of Medicinal Chemistry, 43(1), 120-127.
  • Linder, S., et al. (2017).
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A Comparative Guide to the Cross-Reactivity Profiling of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrazolopyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors.[1][2][3] Its ability to mimic the hinge-binding interactions of ATP makes it a versatile core for developing potent and selective therapeutic agents.[2] This guide provides an in-depth comparative analysis of the cross-reactivity profiling of kinase inhibitors based on the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold. We will explore the nuances of experimental design, compare leading profiling technologies, and present a framework for interpreting selectivity data to minimize off-target effects and enhance therapeutic efficacy.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[4] This inherent similarity presents a formidable challenge in developing truly selective kinase inhibitors. Off-target activity can lead to a spectrum of undesirable outcomes, from misleading experimental results in target validation studies to severe toxicities in clinical settings.[4][5] Therefore, a comprehensive understanding of a compound's selectivity profile across the kinome is not merely a regulatory requirement but a cornerstone of rational drug design.[6]

This guide will utilize a tiered approach to cross-reactivity profiling, beginning with broad-panel screening to identify potential off-targets, followed by detailed biochemical and cellular assays to quantify these interactions and assess their physiological relevance.

Strategic Approaches to Cross-Reactivity Profiling

A robust cross-reactivity profiling cascade is essential for de-risking kinase inhibitor candidates. The following workflow illustrates a typical strategy, integrating both biochemical and cellular methods to build a comprehensive selectivity profile.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: Phenotypic & Pathway Analysis A Single-Dose Kinome Scan (e.g., 1 µM) B Identify Potential Hits (% Inhibition > 70%) A->B Data Analysis C IC50 Determination for Hits (Biochemical Assays) B->C Hit Prioritization D Quantify On- and Off-Target Potency C->D Data Interpretation E Cellular Thermal Shift Assay (CETSA) or NanoBRET™ D->E Validate Hits F Confirm Target Engagement in a Cellular Context E->F Confirmation G Downstream Signaling & Phenotypic Assays F->G Functional Assessment H Assess Functional Consequences of Off-Target Inhibition G->H Biological Impact

Figure 1: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Comparative Analysis of Profiling Platforms

Several technologies are available for assessing kinase inhibitor selectivity, each with its own set of advantages and limitations. The choice of platform often depends on the stage of drug discovery, the desired throughput, and the specific questions being addressed.

Technology PlatformPrincipleThroughputAdvantagesDisadvantages
Radiometric Assays (e.g., HotSpot™) Measures the transfer of radiolabeled phosphate (³³P-ATP) to a substrate.[7]HighGold standard, direct measurement of catalytic activity, high sensitivity.Use of radioactivity, potential for interference.
Fluorescence-Based Assays Utilizes fluorescence polarization, FRET, or luminescence to detect substrate phosphorylation or ATP depletion.HighNon-radioactive, amenable to automation, diverse assay formats available.[5]Prone to compound interference (autofluorescence, quenching).
Binding Assays (e.g., KiNativ™, KINOMEscan™) Quantifies the displacement of a labeled tracer from the kinase active site.Very HighDirect measure of binding affinity, not dependent on enzyme activity, broad coverage.Does not measure inhibition of catalytic activity, may miss allosteric inhibitors.
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding in a cellular environment.[8]MediumMeasures target engagement in a physiological context, label-free.[8]Lower throughput, may not be suitable for all targets.
NanoBRET™ Target Engagement Assay A bioluminescence resonance energy transfer (BRET)-based assay to quantify compound binding to a target protein in live cells.HighReal-time measurement in live cells, quantitative binding data (IC50).Requires genetic engineering of cells to express the NanoLuc®-kinase fusion.

Case Study: Cross-Reactivity of a Hypothetical Pyrazolopyridine-Based FGFR Inhibitor

To illustrate the principles of cross-reactivity profiling, let's consider a hypothetical this compound derivative, "Compound X," designed as a selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). The pyrazolo[3,4-b]pyridine scaffold, a close analog, has been successfully employed in the development of potent and selective FGFR inhibitors.[9]

Tier 1 & 2: Biochemical Profiling

Compound X was initially screened at a single concentration of 1 µM against a panel of 350 kinases. Subsequently, IC50 values were determined for any kinase exhibiting greater than 70% inhibition.

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)Kinase FamilyRationale for Interaction
FGFR1 (On-Target) 99 5 Tyrosine Kinase Primary Design Target
FGFR29810Tyrosine KinaseHigh homology within the FGFR family.[9]
FGFR39525Tyrosine KinaseHigh homology within the FGFR family.[9]
VEGFR285150Tyrosine KinaseStructural similarity in the ATP-binding pocket with FGFRs.
c-SRC75500Tyrosine KinaseCommon off-target for many kinase inhibitors.
CDK240>1000Serine/Threonine KinaseStructurally distinct, but some promiscuity observed.[10]
HPK135>1000Serine/Threonine KinasePyrazolopyridines have shown activity against HPK1.[11]

Interpretation of Biochemical Data:

The data reveals that Compound X is a potent inhibitor of the FGFR family, as intended. However, it also demonstrates significant activity against VEGFR2 and, to a lesser extent, c-SRC. This is not unexpected, as many FGFR inhibitors exhibit some level of cross-reactivity with VEGFR2 due to structural similarities in their kinase domains. The activity against c-SRC, a non-receptor tyrosine kinase, warrants further investigation in cellular models to determine its physiological relevance. The weak inhibition of CDK2 and HPK1 at high concentrations suggests these are unlikely to be significant off-targets in a therapeutic context.

Experimental Protocols

Protocol 1: Radiometric Kinase Assay (HotSpot™)

This protocol provides a generalized procedure for determining the IC50 of a test compound against a specific kinase.

  • Prepare Reagents:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.

    • Test Compound: Prepare a 10-point serial dilution of the test compound in 100% DMSO.

    • ³³P-ATP: Prepare a working solution of ³³P-ATP in kinase buffer at the desired concentration (typically at or near the Km for the specific kinase).

    • Substrate: Prepare a working solution of the appropriate peptide or protein substrate in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound dilution or DMSO (vehicle control) to a 96-well plate.

    • Add 20 µL of the kinase/substrate mixture to each well and incubate for 20 minutes at room temperature.

    • Initiate the kinase reaction by adding 25 µL of the ³³P-ATP solution.

    • Incubate the reaction for 2 hours at room temperature.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate and wash three times with 75 mM phosphoric acid and once with methanol.

    • Dry the filter plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a general workflow for assessing target engagement in intact cells.

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the test compound at various concentrations or with vehicle control (DMSO) for a specified time.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler.

    • Immediately cool the samples on ice.

    • Lyse the cells by freeze-thaw cycles.

  • Protein Quantification and Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Analyze the amount of soluble target protein at each temperature by Western blotting or other protein detection methods.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway Context

Understanding the signaling pathways in which the on- and off-targets operate is crucial for predicting the potential functional consequences of cross-reactivity.

G cluster_0 Upstream Signals cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling Pathways cluster_3 Cellular Responses FGF FGF FGFR1 FGFR1 (On-Target) FGF->FGFR1 VEGF VEGF VEGFR2 VEGFR2 (Off-Target) VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR1->PI3K_AKT PLCg PLCγ Pathway FGFR1->PLCg VEGFR2->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT VEGFR2->PLCg Angiogenesis Angiogenesis VEGFR2->Angiogenesis Primary Role Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration PLCg->Migration

Figure 2: Simplified signaling pathways for FGFR1 and VEGFR2.

As shown in Figure 2, both FGFR1 and VEGFR2 can activate common downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. While this overlap can sometimes be beneficial in cancer therapy by blocking multiple pro-survival signals, the inhibition of VEGFR2 can also lead to side effects such as hypertension and bleeding. Therefore, quantifying the relative potency of an inhibitor for these two targets is critical for predicting its therapeutic index.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. However, as with any privileged scaffold, a thorough and systematic evaluation of its cross-reactivity profile is paramount. By employing a multi-tiered strategy that combines broad kinome screening with detailed biochemical and cellular characterization, researchers can build a comprehensive understanding of a compound's selectivity and make informed decisions to advance the most promising candidates. Future efforts in this area should focus on developing more predictive in silico models to guide the design of even more selective inhibitors and on integrating chemoproteomics approaches to identify off-targets in an unbiased manner within a cellular context.

References

  • Zhou, T., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(13), 2177-2184. [Link]

  • van der Wouden, E. J., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1895-1912. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(6), 1452-1470. [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(6), 1452-1470. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Hassan, A. E., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(23), 8345. [Link]

  • Li, G., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 586-593. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]

  • Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 508-513. [Link]

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A Comparative Guide to 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine and Its Aromatic Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, lauded for its structural resemblance to purines, which allows for potent and selective interactions with a myriad of biological targets, particularly protein kinases. This guide offers an in-depth comparative analysis of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, a saturated derivative, and its key aromatic pyrazolopyridine isomers. We will explore their synthesis, physicochemical properties, and biological activities, underpinned by experimental data to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making in their research endeavors.

The Significance of Isomeric Variation in Pyrazolopyridines

The strategic arrangement of nitrogen atoms and the degree of saturation within the fused pyrazolopyridine ring system profoundly influence the molecule's three-dimensional shape, electronic distribution, and physicochemical properties. These variations, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profiles, including its binding affinity to target proteins, metabolic stability, and cell permeability. Understanding the nuances between isomers is therefore paramount in the rational design of novel therapeutics.

This guide will focus on a comparative analysis of the following key isomers:

  • This compound: A saturated pyrazolo[3,4-c]pyridine derivative.

  • 1H-pyrazolo[3,4-b]pyridine: An aromatic isomer.

  • 1H-pyrazolo[4,3-c]pyridine: An aromatic isomer.

  • 1H-pyrazolo[1,5-a]pyridine: An aromatic isomer with a different nitrogen fusion.

  • 1H-pyrazolo[3,4-d]pyrimidine: A closely related and medicinally important scaffold.

Physicochemical Properties: A Tale of Two Chemistries

The introduction of a saturated ring in this compound dramatically alters its properties compared to its aromatic counterparts. This seemingly subtle change has significant implications for its behavior in biological systems.

PropertyThis compound1H-pyrazolo[3,4-b]pyridine1H-pyrazolo[4,3-c]pyridine1H-pyrazolo[1,5-a]pyridine
Molecular Formula C₆H₉N₃C₆H₅N₃C₆H₅N₃C₇H₆N₂
Molecular Weight 123.16 g/mol 119.12 g/mol 119.12 g/mol 118.14 g/mol
Predicted pKa ~8.5 (basic amine)~1.5 (pyrazole NH), ~5.0 (pyridine N)~1.8 (pyrazole NH), ~6.5 (pyridine N)Not applicable
Predicted LogP ~ -0.5~ 1.2~ 1.1~ 1.5
3D Shape Non-planar, flexiblePlanar, rigidPlanar, rigidPlanar, rigid

Data is estimated based on computational models and may vary from experimental values.

The increased flexibility and basicity, along with the lower LogP of the tetrahydro derivative, suggest potentially improved aqueous solubility and different binding interactions compared to the rigid, planar, and more lipophilic aromatic isomers.

Synthesis Strategies: Building the Core Scaffolds

The synthetic routes to these scaffolds are diverse and adaptable, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives

A notable approach for the synthesis of substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives involves a multi-step process starting from a protected piperidin-4-one.

Synthesis_Tetrahydro A N-Boc-piperidin-4-one C Intermediate Hydrazone A->C Reaction with Hydrazine B Hydrazine B->C E 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine C->E Intramolecular Cyclization D Cyclization G Target Molecule E->G Suzuki or Buchwald-Hartwig Coupling F Functionalization F->G

Caption: Synthetic workflow for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

Synthesis of Aromatic Pyrazolopyridine Isomers

The synthesis of aromatic pyrazolopyridines often involves the construction of one ring onto a pre-existing partner. For instance, pyrazolo[1,5-a]pyridines can be efficiently synthesized through a cross-dehydrogenative coupling reaction.

Synthesis_Aromatic A N-amino-2-iminopyridine C Cross-dehydrogenative Coupling (AcOH, O2) A->C B 1,3-Dicarbonyl Compound B->C D Pyrazolo[1,5-a]pyridine C->D

Caption: Synthesis of Pyrazolo[1,5-a]pyridines via CDC reaction.

Comparative Biological Activities: A Focus on Kinase Inhibition

Pyrazolopyridine isomers have demonstrated a wide range of biological activities, with a significant focus on their role as kinase inhibitors in oncology. The subtle structural differences between isomers can lead to profound changes in their target selectivity and potency.

This compound: A Selective c-Met Inhibitor

Recent studies have highlighted the potential of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as potent and selective inhibitors of the c-Met kinase, a key target in cancer therapy. The saturated piperidine ring allows for specific interactions within the ATP-binding pocket of c-Met, leading to high affinity and selectivity. For example, compound 8c from a reported study demonstrated an IC₅₀ of 68 nM against c-Met kinase.

Aromatic Pyrazolopyridine Isomers: A Broader Spectrum of Kinase Inhibition

In contrast, the aromatic pyrazolopyridine isomers have been investigated as inhibitors of a wider range of kinases.

  • Pyrazolo[3,4-b]pyridines: Derivatives of this scaffold have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Tropomyosin receptor kinases (TRKs).

  • Pyrazolo[4,3-c]pyridines: These isomers have shown promise as inhibitors of the PEX14-PEX5 protein-protein interaction, with trypanocidal activity.

  • Pyrazolo[1,5-a]pyridines: This class of compounds has been explored for various therapeutic applications, including as p38 inhibitors.

  • Pyrazolo[3,4-d]pyrimidines: This closely related scaffold is a well-established kinase inhibitor, with derivatives targeting Src, Abl, and various other kinases.

Isomer ScaffoldPrimary Kinase/Biological Target(s)Example IC₅₀ / Activity
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine c-Met68 nM (Compound 8c )
1H-pyrazolo[3,4-b]pyridine CDKs, TRKsNanomolar to low micromolar range
1H-pyrazolo[4,3-c]pyridine PEX14-PEX5 PPIMicromolar activity against Trypanosoma
1H-pyrazolo[1,5-a]pyridine p38 MAP KinaseVaries with substitution
1H-pyrazolo[3,4-d]pyrimidine Src, Abl, EGFR, etc.Nanomolar to micromolar range

Experimental Protocols

To facilitate further research, we provide a generalized protocol for a common kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Add a small volume (e.g., 5 µL) of the diluted compounds to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.

  • Add the kinase enzyme solution to all wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. The final ATP concentration should be at or near the Kₘ for the kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ reagent protocol.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The comparative analysis of this compound and its aromatic isomers underscores the critical role of the core scaffold in determining the pharmacological profile of a molecule. The saturated nature of the tetrahydro derivative offers distinct advantages in terms of its three-dimensional structure and physicochemical properties, leading to the development of highly selective inhibitors such as those targeting c-Met. Conversely, the rigid, planar aromatic isomers provide a versatile platform for targeting a broader range of kinases.

Future research should focus on expanding the library of substituted derivatives for each scaffold and conducting head-to-head comparisons of their biological activities and pharmacokinetic properties. Such studies will provide a more granular understanding of the structure-activity relationships and guide the rational design of next-generation pyrazolopyridine-based therapeutics with enhanced potency, selectivity, and drug-like properties.

References

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed. [Link]

  • Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed. [Link]

  • An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. PubMed. [Link]

  • Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. PubMed. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]

  • (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC. [Link]

  • Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. PubMed. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. NIH. [Link]

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A Comparative Analysis of Synthetic Routes to 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure serves as a versatile template for the development of potent and selective therapeutic agents. A notable exemplar is Apixaban (Eliquis®), a direct factor Xa inhibitor widely used as an anticoagulant, which features a substituted 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-7-one core.[1] The growing importance of this scaffold necessitates a thorough understanding of its synthetic pathways to enable the efficient generation of diverse analogues for further biological evaluation.

This guide provides a comparative analysis of the primary synthetic routes to the this compound core. We will delve into the strategic considerations, mechanistic underpinnings, and practical aspects of each approach, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies at a Glance

The construction of the this compound ring system can be broadly categorized into three main strategies, each with its own set of advantages and limitations:

  • Route A: Cyclocondensation from Piperidinone Precursors: This is arguably the most common and direct approach, utilizing readily available piperidin-4-one derivatives as the foundational building block for the pyridine ring.

  • Route B: Multicomponent Reactions (MCRs): Offering high atom economy and operational simplicity, MCRs allow for the rapid assembly of the bicyclic core from simple, acyclic starting materials in a single pot.

  • Route C: Intramolecular Cyclization Strategies: These methods, including the Thorpe-Ziegler reaction, construct the pyridine ring through the formation of a key carbon-carbon bond on a pre-functionalized pyrazole intermediate.

Below is a visual overview of these strategic approaches:

cluster_0 Synthetic Strategies cluster_1 Core Scaffold A Route A: Cyclocondensation from Piperidinones Core This compound A->Core Versatile & Well-Established B Route B: Multicomponent Reactions B->Core Atom Economical & Rapid C Route C: Intramolecular Cyclization C->Core Controlled Regiochemistry

Figure 1: High-level overview of the main synthetic strategies for the this compound core.

Route A: Cyclocondensation from Piperidinone Precursors

This strategy is a cornerstone for the synthesis of the this compound scaffold and is extensively employed in the industrial synthesis of Apixaban.[2][3] The general approach involves the reaction of a suitably protected piperidin-4-one with a hydrazine derivative, followed by the introduction of the remaining atoms of the pyrazole ring.

A key advantage of this route is the ready availability of a wide variety of substituted piperidin-4-ones, allowing for the introduction of diversity at the N-5 position of the final product. The critical step is the regioselective formation of the pyrazole ring.

General Workflow:

start Piperidin-4-one Derivative step1 Condensation with Hydrazine Derivative start->step1 step2 Cyclization/Annulation step1->step2 end This compound step2->end

Figure 2: General workflow for the synthesis of the target scaffold starting from piperidin-4-one derivatives.

Mechanistic Considerations:

The initial step typically involves the formation of a hydrazone from the piperidin-4-one. Subsequent reaction with a suitable three-carbon synthon, often a β-ketoester or its equivalent, leads to the construction of the pyrazole ring. The regioselectivity of this cyclization is a critical factor and can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl component.

Comparative Data for Route A:

Starting MaterialKey ReagentsReaction ConditionsYield (%)Reference
N-Boc-piperidin-4-oneHydrazine hydrate, Ethyl 2-cyano-3-ethoxyacrylate1. Reflux in EtOH; 2. Reflux in AcOH65-75[Fictionalized Example]
1-Benzyl-piperidin-4-onePhenylhydrazine, Diethyl malonateNaOEt, EtOH, Reflux70-80[Fictionalized Example]
1-(4-nitrophenyl)piperidin-2-onePCl5, Morpholine, Hydrazine hydrate, Raney NiMulti-step processOverall ~35% (for Apixaban)[2]

Advantages:

  • Convergent and Modular: Allows for the late-stage introduction of diversity.

  • Well-Established: A large body of literature exists for this approach.

  • Scalability: Demonstrated to be effective for large-scale synthesis, particularly for pharmaceutical applications.[2]

Disadvantages:

  • Potential for Regioisomeric Mixtures: The cyclocondensation step may yield a mixture of pyrazole regioisomers, requiring careful control of reaction conditions or subsequent separation.

  • Multi-step Nature: Can involve several synthetic steps, potentially lowering the overall yield.

Route B: Multicomponent Reactions (MCRs)

Multicomponent reactions offer an elegant and efficient alternative for the construction of complex molecular scaffolds. In the context of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines, MCRs can bring together three or more simple starting materials in a one-pot process to generate the desired product with high bond-forming efficiency.

While specific examples for the direct synthesis of the parent this compound via MCRs are less common in the literature compared to other isomers, the general principles of MCRs for related pyrazolopyridines can be extrapolated.[4][5][6]

Conceptual MCR Approach:

A hypothetical three-component reaction could involve an enamine (derived from a β-ketoester), an aminopyrazole, and an aldehyde.

cluster_0 Starting Materials cluster_1 Product A β-Ketoester MCR One-Pot Multicomponent Reaction A->MCR B Aminopyrazole B->MCR C Aldehyde C->MCR Product Substituted Tetrahydropyrazolopyridine MCR->Product

Figure 3: Conceptual diagram of a multicomponent reaction for the synthesis of a tetrahydropyrazolopyridine derivative.

Advantages:

  • High Atom Economy and Efficiency: Minimizes waste by incorporating most of the atoms from the starting materials into the final product.

  • Operational Simplicity: One-pot procedures reduce the need for isolation and purification of intermediates.

  • Rapid Generation of Libraries: Ideal for creating a diverse set of analogues for screening purposes.

Disadvantages:

  • Limited Commercial Availability of Starting Materials: Some of the required building blocks, such as functionalized aminopyrazoles, may not be readily available.

  • Optimization Challenges: Finding the optimal reaction conditions for a multi-component reaction can be complex.

  • Control of Regioselectivity: Achieving the desired [3,4-c] isomer can be challenging and may require careful substrate design.

Route C: Intramolecular Cyclization (Thorpe-Ziegler Reaction)

The Thorpe-Ziegler reaction is a powerful tool for the formation of cyclic ketones and enamines through the intramolecular cyclization of dinitriles. This strategy can be adapted for the synthesis of the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-7-one ring system.

This approach typically starts with a pre-formed, suitably functionalized pyrazole. A side chain containing a nitrile and an active methylene group is appended to the pyrazole core, which then undergoes base-catalyzed intramolecular cyclization to form the fused pyridine ring.

General Workflow:

start Functionalized Pyrazole step1 Introduction of Cyanoacetyl Sidechain start->step1 step2 Base-Mediated Intramolecular Cyclization (Thorpe-Ziegler) step1->step2 end 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-7-one step2->end

Figure 4: General workflow for the synthesis of the target scaffold via the Thorpe-Ziegler reaction.

Mechanistic Insights:

The reaction is initiated by the deprotonation of the active methylene group by a strong base (e.g., sodium ethoxide). The resulting carbanion then attacks the intramolecular nitrile group, leading to the formation of a cyclic enamine after tautomerization.

Advantages:

  • High Regiocontrol: The regiochemical outcome is predetermined by the structure of the starting pyrazole, avoiding the formation of isomeric mixtures.

  • Access to Specific Isomers: This method is particularly useful for the synthesis of specific, highly substituted derivatives that may be difficult to access through other routes.

Disadvantages:

  • Harsh Reaction Conditions: The use of strong bases may not be compatible with sensitive functional groups.

  • Substrate Synthesis: The preparation of the required dinitrile precursor can be multi-stepped.

  • Limited Substrate Scope: The efficiency of the cyclization can be sensitive to the nature of the substituents on the pyrazole ring and the side chain.

Experimental Protocols

Representative Protocol for Route A: Synthesis of a 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-7-one Derivative (Adapted from Apixaban Synthesis) [3]

  • Step 1: Chlorination of 1-(4-nitrophenyl)piperidin-2-one. To a solution of 1-(4-nitrophenyl)piperidin-2-one in a suitable solvent, phosphorus pentachloride (PCl₅) is added, and the mixture is heated to afford 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one.

  • Step 2: Formation of the Enamine. The dichlorinated intermediate is reacted with morpholine to yield 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

  • Step 3: Reduction of the Nitro Group. The nitro group is reduced to an amine using a reducing agent such as hydrazine hydrate in the presence of a catalyst like Raney nickel.

  • Step 4: Cyclocondensation. The resulting aniline derivative is reacted with a suitable hydrazone precursor, such as ethyl chloro[(4-methoxyphenyl)hydrazono]acetate, in the presence of a base to construct the pyrazole ring and form the final 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.

Conclusion and Future Outlook

The synthesis of the this compound scaffold can be achieved through several distinct and effective strategies. The choice of the optimal route will be dictated by factors such as the desired substitution pattern, the scale of the synthesis, and the availability of starting materials.

  • Route A (from Piperidinones) remains the most robust and well-documented method, particularly for large-scale applications and for accessing analogues with diversity at the N-5 position.

  • Route B (Multicomponent Reactions) holds significant promise for the rapid generation of compound libraries for high-throughput screening, although further development is needed to control the regioselectivity for the [3,4-c] isomer.

  • Route C (Intramolecular Cyclization) offers excellent regiocontrol and is a valuable tool for the synthesis of specific, and potentially complex, derivatives.

Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies. This includes the design of novel multicomponent reactions with improved regioselectivity, the use of catalytic and environmentally benign reaction conditions, and the expansion of the substrate scope for all synthetic routes to enable the synthesis of an even wider array of novel this compound derivatives for biological evaluation.

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Benchmarking a Novel Antitubercular Agent: A Comparative Guide to 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Derivatives vs. Standard of Care

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antitubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The current standard of care, a multi-drug regimen consisting of isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB), has been the cornerstone of treatment for decades. While effective, this regimen is long, complex, and associated with significant toxicities, leading to patient non-adherence and the development of resistance. This landscape underscores the urgent need for novel chemical entities with new mechanisms of action.

The 4,5,6,7-tetrahydropyrazolopyridine scaffold has emerged as a promising starting point for the development of new antitubercular agents. This guide focuses on a specific derivative, 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide (herein referred to as Compound 6ac ), which has shown potent activity against Mtb by targeting a novel enzyme, pantothenate synthetase (PS).[1] This guide will provide a head-to-head comparison of this novel agent's preclinical profile against the current standard of care, offering researchers and drug developers a data-driven perspective on its potential.

Comparative Analysis: In Vitro Efficacy

The initial benchmark for any new antitubercular agent is its in vitro potency against Mtb. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of the bacteria. A lower MIC value indicates higher potency.

Table 1: In Vitro Activity (MIC) Against M. tuberculosis H37Rv

CompoundTargetMIC (μM)MIC (µg/mL)Reference
Compound 6ac Pantothenate Synthetase26.713.1[1]
IsoniazidMycolic Acid Synthesis0.2 - 1.50.025 - 0.2[2][3]
RifampicinRNA Polymerase0.06 - 0.250.05 - 0.2[2]
EthambutolArabinogalactan Synthesis2.4 - 9.80.5 - 2.0[2]
PyrazinamideMultiple (pH dependent)pH dependentpH dependent[4]

Note: MIC values for standard drugs can vary between studies and testing methodologies.

As shown in Table 1, Compound 6ac demonstrates notable in vitro activity against Mtb. While its MIC is higher than the first-line agents isoniazid and rifampicin, it is crucial to interpret this within the context of its novel mechanism of action. The value of a new agent lies not just in its absolute potency, but in its ability to circumvent existing resistance mechanisms. Many MDR-TB strains harbor mutations in the genes encoding the targets of INH (katG, inhA) and RIF (rpoB).[2][5] Since Compound 6ac targets an entirely different pathway, it is hypothesized to retain activity against these resistant strains.

Mechanism of Action: A Divergent Approach to Mtb Inhibition

The strategic advantage of the tetrahydropyrazolopyridine class lies in its distinct mechanism of action, which is fundamentally different from the current front-line drugs. This divergence is critical for tackling drug-resistant TB.

Standard of Care: Targeting the Bacterial Essentials

The current RIPE regimen attacks Mtb on multiple fronts:

  • Isoniazid (INH): A prodrug activated by the Mtb catalase-peroxidase enzyme KatG.[5][6] The activated form inhibits the synthesis of mycolic acids, which are essential, long-chain fatty acids unique to the mycobacterial cell wall.[7][8]

  • Rifampicin (RIF): Directly inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription and protein synthesis.[2][9][10]

  • Pyrazinamide (PZA): Another prodrug, converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase.[4][11] It is most active against semi-dormant bacilli in the acidic environment of granulomas and is thought to disrupt membrane transport and energy production.[12][13]

  • Ethambutol (EMB): Inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.[1][14][]

Standard_of_Care_MoA cluster_Mtb Mycobacterium tuberculosis Cell Mycolic_Acid Mycolic Acid Synthesis Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall RNA_Polymerase RNA Polymerase Membrane_Transport Membrane Transport & Energy Production Arabinogalactan Arabinogalactan Synthesis Arabinogalactan->Cell_Wall INH Isoniazid INH->Mycolic_Acid inhibits RIF Rifampicin RIF->RNA_Polymerase inhibits PZA Pyrazinamide PZA->Membrane_Transport disrupts EMB Ethambutol EMB->Arabinogalactan inhibits

Caption: Mechanisms of action for standard of care TB drugs.

Compound 6ac: Targeting the Pantothenate Pathway

Compound 6ac inhibits Mtb pantothenate synthetase (PS), an enzyme essential for the biosynthesis of pantothenate (Vitamin B5).[1] Pantothenate is a crucial precursor for the synthesis of Coenzyme A (CoA) and Acyl Carrier Protein (ACP), both of which are vital for numerous metabolic processes, including fatty acid synthesis and energy production.[16][17] Importantly, mammals do not have this biosynthetic pathway and obtain pantothenate from their diet.[16] This makes the pantothenate pathway an attractive and potentially safer drug target with a lower likelihood of host toxicity.

Novel_Agent_MoA cluster_Mtb_Pathway Mtb Pantothenate Biosynthesis Pantoate D-Pantoate PS Pantothenate Synthetase (PS) Pantoate->PS Beta_Alanine β-Alanine Beta_Alanine->PS Pantothenate Pantothenate (Vitamin B5) PS->Pantothenate CoA_ACP Coenzyme A & Acyl Carrier Protein Pantothenate->CoA_ACP Metabolism Essential Cellular Metabolism CoA_ACP->Metabolism Compound_6ac Compound 6ac Compound_6ac->PS inhibits

Caption: Mechanism of action for Compound 6ac.

Preliminary Safety and Toxicology Profile

A critical hurdle for any new drug candidate is its safety profile. The standard TB regimen is associated with a range of adverse effects, most notably hepatotoxicity from isoniazid, rifampicin, and pyrazinamide.

Table 2: Comparative Toxicology Overview

Compound / DrugKnown Adverse Effects / Preliminary DataReference
Compound 6ac Non-cytotoxic against RAW 264.7 macrophage cells at 50 μM.[1]
IsoniazidHepatotoxicity (elevated liver enzymes in 10-20% of patients), peripheral neuropathy, rash, fever.[18]
RifampicinHepatotoxicity, gastrointestinal upset, orange discoloration of body fluids, drug-drug interactions (potent P450 inducer).[2][3]
PyrazinamideHepatotoxicity, hyperuricemia (can precipitate gout), gastrointestinal upset.[4]
EthambutolOptic neuritis (dose-dependent, requires vision monitoring), rash, hyperuricemia.[1][14]

The preliminary data for Compound 6ac is promising, showing a lack of cytotoxicity in a relevant immune cell line at concentrations nearly double its MIC.[1] This suggests a favorable therapeutic window. The unique targeting of a non-mammalian pathway further supports the potential for a safer profile compared to the standard of care drugs, which are known for their off-target effects and metabolic liabilities. However, comprehensive in vivo toxicology studies are required to fully assess the safety of this new chemical class.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed methodologies for key assays are provided below.

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a widely used colorimetric method to determine the MIC of compounds against Mtb.[19][20]

Principle: The Alamar Blue indicator turns from blue (oxidized state) to pink (reduced state) in the presence of metabolically active cells. Inhibition of growth is observed as a lack of color change.

Step-by-Step Methodology:

  • Preparation of Drug Plates:

    • Serially dilute test compounds in Middlebrook 7H9 broth (supplemented with OADC and glycerol) in a 96-well microplate. Typically, a 2-fold dilution series is prepared.

    • Include a drug-free well as a positive control for growth and a media-only well as a negative control.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:50 in 7H9 broth to prepare the final inoculum.

  • Inoculation:

    • Add 100 µL of the final inoculum to each well of the drug-prepared microplate.

    • Seal the plate with a plate sealer or parafilm.

  • Incubation:

    • Incubate the plate at 37°C for 5-7 days.

  • Addition of Indicator:

    • After the initial incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.

    • Re-incubate the plate at 37°C for 24 hours.

  • Reading Results:

    • Visually inspect the plate. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Protocol 2: Cytotoxicity Assay in RAW 264.7 Macrophages

This assay assesses the toxicity of a compound against a mammalian cell line, providing an early indication of its safety profile.[21][22]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed RAW 264.7 macrophage cells into a 96-well plate at a density of approximately 2 x 10^5 cells/well in DMEM media.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in DMEM.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound to the respective wells.

    • Include wells with untreated cells (vehicle control) and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Reading:

    • Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion and Future Directions

The preclinical data for 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives, specifically Compound 6ac, presents a compelling case for a new class of antitubercular agents. By inhibiting pantothenate synthetase, a target absent in humans, this scaffold offers a divergent and potentially safer mechanism of action compared to the current standard of care.[1][16] While its in vitro potency is moderate, its true value may lie in its activity against drug-resistant strains of Mtb, a hypothesis that warrants immediate investigation.

The path forward requires a comprehensive evaluation of this chemical series. Key next steps should include:

  • Screening against a panel of MDR and XDR clinical isolates of Mtb.

  • Lead optimization to improve potency (lower MIC) and drug-like properties.

  • In vivo efficacy studies in established murine models of tuberculosis to compare its bacterial load reduction against the standard RIPE regimen.

  • Comprehensive in vivo toxicology and safety pharmacology studies.

This guide provides an objective, data-supported comparison to aid researchers in the field. The 4,5,6,7-tetrahydropyrazolopyridine scaffold represents a promising avenue of research that could, with further development, contribute to the next generation of therapies urgently needed to combat the global tuberculosis epidemic.

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  • Shai, L. J., et al. (2017). Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae). Journal of Evidence-Based Complementary & Alternative Medicine, 22(3), 441-447. [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega. [Link]

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Comparison Guide: Elucidating the Mechanism of Action of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the mechanism of action (MOA) for compounds built upon the versatile 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold. We will explore how substituent modifications to this core structure can yield compounds with vastly different biological targets, necessitating distinct and rigorous validation workflows.

The pyrazolopyridine chemical family, of which the titular scaffold is a member, represents a "privileged structure" in medicinal chemistry. Its derivatives have been successfully developed as inhibitors for a wide range of molecular targets, including protein kinases and serine proteases.[1][2] This guide will use a comparative approach, detailing the experimental workflows to confirm the MOA for two distinct classes of inhibitors derived from this scaffold family: a direct Factor Xa (FXa) inhibitor, exemplified by the blockbuster anticoagulant Apixaban, and a representative ATP-competitive Cyclin-Dependent Kinase (CDK) inhibitor.

Part 1: The Principle of Target-Specific Validation

The core principle of MOA validation is that no single experiment is sufficient. A confluence of evidence from biochemical, cellular, and biophysical assays is required to build an irrefutable case. The choice of assays is dictated entirely by the hypothesized molecular target. A compound's activity is a direct consequence of its specific three-dimensional interaction with its biological target; therefore, our experimental design must be tailored to interrogate this interaction with precision.

Below is a generalized workflow illustrating the logical progression from initial discovery to mechanistic confirmation.

MOA_Workflow cluster_0 Phase 1: Discovery & Hypothesis cluster_1 Phase 2: Biochemical & Biophysical Validation cluster_2 Phase 3: Cellular & Functional Confirmation HTS High-Throughput Screen (HTS) Hit Hypothesis Formulate MOA Hypothesis (e.g., 'Inhibits Target X') HTS->Hypothesis SBDD Structure-Based Design SBDD->Hypothesis Enzymatic Biochemical Assay (Potency: IC50) Hypothesis->Enzymatic Binding Biophysical Assay (Direct Binding: KD) Enzymatic->Binding Selectivity Selectivity Screen (Against Related Targets) Binding->Selectivity Cellular_TE Cellular Target Engagement (e.g., Phospho-Substrate) Selectivity->Cellular_TE Functional Functional Outcome Assay (e.g., Coagulation, Cell Cycle Arrest) Cellular_TE->Functional Confirmation Mechanism Confirmed Functional->Confirmation

Caption: Generalized workflow for mechanism of action (MOA) confirmation.

Part 2: Case Study 1 — Direct Serine Protease Inhibition (Factor Xa)

The discovery of Apixaban, a highly potent and selective Factor Xa inhibitor, serves as an excellent case study. The core scaffold, 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, was optimized for this specific target.[3]

Hypothesized MOA: The compound acts as a direct, reversible, and competitive inhibitor by binding to the active site of the Factor Xa serine protease, thereby preventing the conversion of prothrombin to thrombin and interrupting the blood coagulation cascade.

Experimental Protocol 1: In Vitro Chromogenic Factor Xa Inhibition Assay

This initial biochemical assay is the cornerstone for quantifying a compound's potency (IC50) against the purified target enzyme.

Causality: This experiment directly measures the compound's ability to inhibit the enzymatic activity of FXa. By using a chromogenic substrate that mimics the natural substrate of FXa, we can photometrically quantify the rate of substrate cleavage. A reduction in color development is directly proportional to the inhibition of the enzyme.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer such as 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4.

    • Enzyme Stock: Reconstitute purified human Factor Xa to a stock concentration of 1 µM in assay buffer.

    • Substrate Stock: Prepare a 10 mM stock of a chromogenic FXa substrate (e.g., S-2222) in sterile water.

    • Compound Stock: Prepare a 10 mM stock of the test compound in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to appropriate wells.

    • Add 88 µL of assay buffer containing 1 nM human Factor Xa to all wells.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding to reach equilibrium.

    • Initiate the reaction by adding 10 µL of 2 mM S-2222 substrate (final concentration 200 µM).

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: Cellular Confirmation via Plasma Coagulation Assays

Causality: While an IC50 value is critical, it doesn't guarantee efficacy in a biological matrix. Plasma-based assays like the Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) are functional assays that confirm the compound's anticoagulant activity in the complex environment of human plasma, where it must contend with protein binding and other variables.

Step-by-Step Protocol (using a coagulometer):

  • Sample Preparation:

    • Obtain pooled normal human plasma.

    • Spike the plasma with varying concentrations of the test compound or vehicle control (DMSO). Incubate for 30 minutes at 37°C.

  • Prothrombin Time (PT) Assay:

    • Pre-warm the plasma samples and PT reagent (containing tissue factor) to 37°C.

    • Pipette 50 µL of a plasma sample into a cuvette.

    • Add 100 µL of the PT reagent to initiate coagulation.

    • The coagulometer will automatically measure the time (in seconds) for a fibrin clot to form.

  • Data Analysis:

    • Plot the clotting time (in seconds) against the compound concentration. This demonstrates a dose-dependent prolongation of coagulation time, confirming the compound's functional effect on the extrinsic pathway where FXa is a key component.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X + VIIIa Prothrombin Prothrombin X->Prothrombin + Va TF Tissue Factor VIIa VIIa TF->VIIa VIIa->X Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Apixaban Apixaban (Target) Apixaban->X

Caption: The blood coagulation cascade, highlighting Factor Xa as the target.

Part 3: Comparative Case Study — ATP-Competitive Kinase Inhibition (CDK2)

The broader pyrazolopyrimidine scaffold is a well-established framework for designing ATP-competitive kinase inhibitors.[4][5] Derivatives of pyrazolo[3,4-b]pyridine and related isomers have shown potent activity against Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[6][7]

Hypothesized MOA: The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CDK2/Cyclin A kinase complex. This prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest.

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction, providing a robust method for determining the compound's IC50.

Causality: Kinases function by transferring a phosphate group from ATP to a substrate, producing ADP as a byproduct. The ADP-Glo™ assay uses a two-step enzymatic process where the amount of ADP produced is converted into a light signal. Therefore, a decrease in luminescence is directly proportional to the inhibition of the kinase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for CDK2 activity (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Enzyme/Substrate Mix: Prepare a solution in kinase buffer containing active CDK2/Cyclin A enzyme and a suitable substrate (e.g., Histone H1 peptide).

    • ATP Solution: Prepare a solution of ATP in kinase buffer at a concentration close to its Km for CDK2 (e.g., 10 µM).

  • Assay Procedure (384-well plate format):

    • Add 1 µL of serially diluted test compound or DMSO (vehicle control) to appropriate wells.

    • Add 2 µL of the enzyme/substrate mix and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution. Incubate for 60 minutes at room temperature.

    • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the signal to vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to determine the IC50 value.

Experimental Protocol 4: Cellular Target Engagement via Western Blot

Causality: This experiment provides definitive proof that the compound inhibits the target kinase within a living cell. By measuring the phosphorylation status of a known downstream substrate of CDK2 (e.g., Phospho-Rb Ser807/811), we can directly observe the functional consequence of target engagement.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line (e.g., HCT-116) to 70-80% confluency.

    • Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO for a set time (e.g., 24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-Phospho-Rb).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Re-probe the same membrane for total Rb and a loading control (e.g., GAPDH) to ensure changes are not due to protein degradation or loading errors.

    • Quantify the band intensities. A dose-dependent decrease in the phospho-Rb signal relative to total Rb and the loading control confirms cellular target engagement.

Part 4: Comparative Data Summary

The table below summarizes the key differentiators in the validation workflows for our two case studies.

ParameterCase 1: Factor Xa InhibitorCase 2: CDK2 Kinase Inhibitor
Target Class Extracellular Serine ProteaseIntracellular Serine/Threonine Kinase
Primary Biochemical Assay Chromogenic Substrate CleavageATP-to-ADP Conversion (Luminescence)
Key Potency Metric IC50 vs. Purified FXaIC50 vs. Purified CDK2/Cyclin A
Direct Binding Confirmation Surface Plasmon Resonance (SPR), ITCIsothermal Titration Calorimetry (ITC)
Cellular/Functional Assay Plasma Coagulation Time (PT, aPTT)Western Blot for Substrate Phosphorylation
Primary Selectivity Panel Other coagulation proteases (Thrombin, etc.)Broad panel of >100 human kinases
Therapeutic Goal AnticoagulationInduction of Cell Cycle Arrest / Apoptosis

Part 5: Conclusion

The this compound core is a testament to the power of scaffold-based drug discovery. However, its versatility demands a highly disciplined and target-aware approach to mechanistic validation. As demonstrated, confirming the MOA of a Factor Xa inhibitor versus a CDK inhibitor requires fundamentally different experimental toolsets, even if the compounds share a similar chemical heritage. The biochemical, biophysical, and cellular data must collectively tell a consistent and logical story that validates the initial hypothesis. Only through this rigorous, multi-faceted approach can researchers confidently establish the true mechanism of action for their novel compounds.

References

  • Braña, M. F., Cacho, M., García, M. L., Mayoral, E. P., López, B., de Pascual-Teresa, B., Ramos, A., Acero, N., Llinares, F., Muñoz-Mingarro, D., Lozach, O., & Meijer, L. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., & Wang, W. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M., Naguib, B. H., & Oh, C. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]

  • Hassan, A. M., El-Shahat, M., Aboutaleb, A. M., & El-Kerdawy, A. M. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][8]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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  • Hassan, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

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A Senior Application Scientist's Guide to the Reproducibility of Experiments Involving 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of novel therapeutics, particularly kinase inhibitors. Its structural resemblance to the purine core allows for competitive binding at the ATP-binding sites of numerous enzymes, making it a focal point in the development of targeted therapies. However, the promise of this scaffold is often tempered by challenges in the reproducibility of its synthesis and biological evaluation. This guide provides an in-depth, experience-driven comparison of experimental methodologies, highlighting critical factors that influence reproducibility and offering insights into alternative approaches.

The Synthetic Landscape: Navigating the Path to Reproducible Synthesis

The synthesis of the this compound core and its derivatives can be approached through several routes, each with its own set of challenges that can impact yield, purity, and ultimately, the reproducibility of downstream biological assays.

Common Synthetic Strategies and Reproducibility Checkpoints

A prevalent strategy for the synthesis of the tetrahydropyrazolopyridine core involves a multi-step sequence starting from a piperidin-4-one derivative. While effective, this pathway presents several critical junctures where variability can be introduced.

A Representative Synthetic Workflow:

A Piperidin-4-one Derivative B Step 1: N-Protection/Activation A->B e.g., Boc-anhydride C Step 2: Formylation B->C e.g., Vilsmeier-Haack or Claisen condensation D Step 3: Cyclization with Hydrazine C->D Critical for pyrazole ring formation E Step 4: N-Deprotection D->E e.g., TFA or HCl in Dioxane F Final Product: this compound E->F

Caption: A generalized multi-step synthesis of the this compound core.

Causality Behind Experimental Choices and Reproducibility:

  • Step 1: N-Protection/Activation: The choice of the nitrogen protecting group on the piperidine ring is crucial. While the tert-butyloxycarbonyl (Boc) group is common due to its stability and ease of removal, its cleavage (Step 4) can sometimes be incomplete or lead to side products if not carefully monitored, thus affecting the purity of the final compound. A self-validating system here involves rigorous characterization (NMR, LC-MS) of the protected intermediate to ensure complete conversion before proceeding.

  • Step 2: Formylation: The introduction of a formyl group or a related 1,3-dicarbonyl equivalent is a critical step that dictates the feasibility of the subsequent cyclization. The Vilsmeier-Haack reaction is frequently employed, but its success is highly dependent on the purity of the starting material and the stoichiometry of the reagents. Inconsistent yields at this stage are a common source of irreproducibility.

  • Step 3: Cyclization with Hydrazine: The formation of the pyrazole ring is the cornerstone of the synthesis. The key challenge here is controlling regioselectivity, especially when using substituted hydrazines. The reaction of an unsymmetrical 1,3-dicarbonyl intermediate with a substituted hydrazine can lead to the formation of regioisomers, which are often difficult to separate and can confound biological data. To ensure trustworthiness, it is imperative to employ analytical techniques such as 2D NMR (NOESY) to unequivocally determine the regiochemistry of the product.

  • Step 4: N-Deprotection: As mentioned, incomplete deprotection is a frequent issue. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to ensure the complete removal of the protecting group.

Alternative Approach: One-Pot Syntheses

To circumvent the challenges of multi-step syntheses, one-pot procedures have been developed for related pyrazolopyridine cores. These often involve the condensation of an aminopyrazole with an α,β-unsaturated aldehyde or ketone.

Advantages:

  • Improved Efficiency: Reduced number of steps, leading to time and resource savings.

  • Potentially Higher Overall Yields: By avoiding intermediate purification steps where material is lost.

Challenges to Reproducibility:

  • Reaction Control: One-pot reactions can be complex, with multiple competing reaction pathways. Minor variations in reaction conditions (temperature, concentration, catalyst loading) can significantly alter the product distribution.

  • Purification: The final reaction mixture can be complex, making the isolation of the desired product challenging.

Comparative Analysis of Synthetic Routes
Parameter Multi-Step Synthesis from Piperidin-4-one One-Pot Synthesis
Reported Yields Highly variable (28% to over 80% for individual steps)Can be high, but often less consistent
Reproducibility Can be high with strict control over each stepMore sensitive to reaction conditions
Key Challenge Regioselectivity in cyclization, purification of intermediatesControl of side reactions, final purification
Recommendation Preferred for unambiguous synthesis of specific isomersSuitable for rapid library synthesis, but requires careful optimization

Biological Evaluation: Ensuring Data Integrity

The this compound scaffold has been incorporated into inhibitors of various kinases and other enzymes. The reproducibility of biological data is critically dependent on the purity and complete characterization of the test compounds.

Case Study: c-Met Kinase Inhibition

Derivatives of this compound have been investigated as inhibitors of the c-Met proto-oncogene, a key target in cancer therapy.

Met c-Met Receptor Substrate Downstream Substrate Met->Substrate Catalyzes phosphorylation Compound Pyrazolo[3,4-c]pyridine Inhibitor Compound->Met Competitively binds to ATP-binding site ATP ATP ATP->Met Binds to active site Phosphorylation Phosphorylation Substrate->Phosphorylation Signaling Downstream Signaling (Proliferation, Survival) Phosphorylation->Signaling

Caption: Competitive inhibition of c-Met kinase by a this compound derivative.

Comparative IC50 Data for c-Met Inhibitors:

Compound Scaffold Reported IC50 (nM) Reference
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative68[1]
Alternative Pyrazolopyrimidine Scaffold17-35[2]
Non-related Kinase Inhibitor (BX795)7.1 (against TBK1)[3]

The variability in reported IC50 values for compounds with similar scaffolds highlights the importance of standardized assay conditions and, crucially, the purity of the tested compound. The presence of even minor impurities, such as unreacted starting materials or isomeric byproducts, can lead to significant variations in measured biological activity.

Alternatives and Comparative Performance

When faced with reproducibility challenges or seeking to explore different chemical space, several alternative heterocyclic scaffolds can be considered.

Scaffold Key Features Potential Advantages Potential Disadvantages
1H-Pyrazolo[3,4-b]pyridine Isomeric to the [3,4-c] core.Extensive literature and established synthetic routes.[4][5]Can also suffer from regioselectivity issues in synthesis.
Pyrazolo[3,4-d]pyrimidine Bioisostere of purine.Potent inhibition of various kinases reported.[2]Synthesis can be complex.
Thieno[2,3-c]pyridine Sulfur-containing isostere.Offers different physicochemical properties and potential for novel interactions with biological targets.Synthetic routes may be less established.

Experimental Protocols for Enhanced Reproducibility

To promote the generation of reliable and reproducible data, the following detailed protocols are provided as a starting point.

Protocol 1: Synthesis of a this compound Derivative

Objective: To synthesize a representative N-substituted this compound.

Materials:

  • tert-butyl 4-oxopiperidine-1-carboxylate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of tert-butyl 4-(dimethylaminomethylene)-3-oxopiperidine-1-carboxylate.

    • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in toluene, add DMF-DMA (1.2 eq).

    • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can often be used in the next step without further purification.

    • Self-Validation: Obtain a 1H NMR of a small aliquot of the crude product to confirm the formation of the enaminone intermediate.

  • Step 2: Synthesis of tert-butyl this compound-5-carboxylate.

    • Dissolve the crude enaminone from Step 1 in ethanol.

    • Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., gradient of EtOAc in hexanes) to afford the desired product.

    • Self-Validation: Characterize the product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

  • Step 3: Deprotection to yield this compound.

    • Dissolve the product from Step 2 in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by preparative HPLC or by recrystallization from an appropriate solvent system.

    • Self-Validation: Confirm the identity and purity of the final product by 1H NMR, 13C NMR, and HRMS.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™, Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Dilute the compound further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤ 1%.

  • Assay Setup:

    • Add assay buffer, kinase, and substrate to the wells of the 384-well plate.

    • Add the serially diluted test compound or DMSO (for positive and negative controls).

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiation and Detection:

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive (no compound) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Self-Validation: Include a known reference inhibitor in each assay to ensure the assay is performing within expected parameters.

Conclusion

The reproducibility of experiments involving this compound is a multifaceted challenge that requires a deep understanding of the underlying chemistry and biology. By carefully selecting synthetic routes, rigorously controlling reaction conditions, and employing robust analytical and biological validation methods, researchers can enhance the reliability of their findings. This guide serves as a starting point for navigating the complexities of working with this important scaffold, with the ultimate goal of accelerating the discovery and development of novel therapeutics.

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  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central. [Link][3]

  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. PubMed. [Link][19]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. MDPI. [Link][20]

  • 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. PubChem. [Link][21]

  • Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... ResearchGate. [Link][22]

  • Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. ResearchGate. [Link][23]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link][4][5]

  • (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. [Link][24]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its role in synthesis. The proper and safe disposal of compounds such as 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is not merely a regulatory formality but a cornerstone of responsible laboratory practice and environmental stewardship. This guide provides a comprehensive framework for the safe handling and disposal of this heterocyclic amine, grounding procedural steps in scientific principles to ensure the safety of personnel and the integrity of your research environment.

Hazard Assessment and Identification: Understanding the Compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound and its salts are categorized as irritants.

Known Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

While comprehensive toxicological data for this specific compound is not widely available, the pyridine moiety suggests that it should be handled with the caution afforded to pyridine and its derivatives. Pyridine itself is harmful if swallowed, inhaled, or in contact with skin, and can cause damage to the liver and nervous system.[3] Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin IrritationCauses skin irritation.H315
Eye IrritationCauses serious eye irritation.H319
Respiratory IrritationMay cause respiratory irritation.H335

Immediate Safety and Handling: Your First Line of Defense

Adherence to stringent safety protocols is non-negotiable when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear nitrile rubber gloves. For prolonged contact, consider double-gloving.

  • Body Protection: A fully-buttoned laboratory coat is essential.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and launder it before reuse. If irritation persists, seek medical advice.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it should be managed as a hazardous waste. The most common and recommended method of final disposal is incineration by a licensed hazardous waste management company.

Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unadulterated solid this compound, as well as any labware grossly contaminated with the solid (e.g., weigh boats, spatulas), in a dedicated hazardous waste container.

    • This container should be made of a compatible material, such as high-density polyethylene (HDPE), and be clearly labeled.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.

    • Do not mix this waste stream with other incompatible chemical wastes, particularly strong oxidizing agents.

  • Contaminated PPE and Materials:

    • Disposable gloves, bench paper, and other materials with incidental contamination should be placed in a designated hazardous waste bag.

Labeling and Storage

Accurate and clear labeling is a regulatory requirement and a safety imperative.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the major solvent if it is a liquid waste. The date of initial waste accumulation must also be clearly visible.

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.

The Rationale Behind the Protocol: Scientific and Regulatory Insights

Chemical Incompatibility

Pyridine and its derivatives can react violently with strong oxidizing agents and strong acids.[2] Therefore, it is crucial to avoid mixing waste containing this compound with these classes of chemicals.

Environmental Fate and Persistence

While specific data for this compound is limited, pyridine compounds can persist in the environment. They can take months to years to break down in the atmosphere but may degrade more rapidly in soil and water.[3] This persistence underscores the importance of preventing its release into the environment through proper disposal.

US EPA Hazardous Waste Classification

As a research-generated chemical waste, this compound would be classified as hazardous based on its characteristics. Given its known irritant properties, it would likely be classified based on its toxicity. If it were a discarded commercial chemical product, it would likely fall under the U-list of toxic wastes.[4] However, for waste generated in a laboratory, the generator is responsible for determining if it meets the criteria for a characteristic hazardous waste (ignitability, corrosivity, reactivity, or toxicity). Given its known hazards, treating it as a toxic hazardous waste is the most prudent course of action.

In-lab Neutralization: A Word of Caution

While the neutralization of simple acidic or basic waste is a common laboratory practice, there are no established and verified protocols for the in-lab chemical degradation or neutralization of this compound that can be recommended for general application. Attempting to neutralize this compound without a validated procedure could lead to unknown and potentially hazardous reactions. Therefore, the most responsible and safest approach is to rely on professional hazardous waste disposal services.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation Point cluster_collection Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Solid Solid Waste & Grossly Contaminated Labware SolidContainer Labeled HDPE Solid Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions) LiquidContainer Labeled Leak-Proof Liquid Waste Container Liquid->LiquidContainer PPE Contaminated PPE & Absorbents PPEBag Labeled Hazardous Waste Bag PPE->PPEBag SAA Secure Satellite Accumulation Area SolidContainer->SAA LiquidContainer->SAA PPEBag->SAA EHS Institutional EHS or Licensed Contractor SAA->EHS Scheduled Pickup Incineration High-Temperature Incineration EHS->Incineration Transport & Final Disposal

Caption: Waste Disposal Workflow for this compound.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • West Virginia Department of Environmental Protection. RCRA Pharmaceutical Hazardous Wastes Flipbook. Available at: [Link]

Sources

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4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.